2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octane-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-5-8-3-1-7(2-4-8)10-6-8/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYYUSXZUIQQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde?
An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Introduction: A Novel Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. The para-substituted phenyl ring is a ubiquitous motif in over five hundred approved drugs; however, its planarity and lipophilicity can lead to challenges such as poor solubility and metabolic instability[1]. This has driven the exploration of saturated bioisosteres—non-aromatic structural mimics that preserve the geometry and vectoral properties of the phenyl ring while enhancing drug-like characteristics.
The 2-oxabicyclo[2.2.2]octane core has emerged as a promising three-dimensional substitute for the phenyl ring.[1][2] Its rigid, bicyclic structure effectively mimics the exit vectors of a 1,4-substituted benzene ring, while the introduction of a heteroatom and increased sp³ character leads to significant improvements in key drug-like properties.[1][3] Studies have shown that replacing a phenyl ring with this scaffold can increase aqueous solubility, enhance metabolic stability, and reduce lipophilicity.[1][2][3]
This guide focuses on a specific, functionally rich derivative of this scaffold: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde . The presence of a reactive aldehyde group at the 4-position makes this molecule a versatile building block for the synthesis of more complex drug candidates, allowing for a wide range of subsequent chemical modifications. Understanding its fundamental physicochemical properties is therefore critical for its effective application in drug design and development programs.
Core Physicochemical Profile
The fundamental properties of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde are summarized below. These values are a combination of data from chemical suppliers and computational predictions, as extensive experimental literature on this specific derivative is not yet available.[4]
| Property | Value | Data Source |
| IUPAC Name | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde | AChemBlock[5] |
| CAS Number | 1212021-23-2 | Capot Chemical[6] |
| Molecular Formula | C₈H₁₂O₂ | Capot Chemical[6] |
| Molecular Weight | 140.18 g/mol | Capot Chemical[6] |
| Monoisotopic Mass | 140.08372 Da | PubChemLite[4] |
| Purity | ≥97% | AChemBlock[5] |
| Predicted XlogP | 0.4 | PubChemLite[4] |
| SMILES | O=CC12CCC(CC1)OC2 | AChemBlock[5], PubChemLite[4] |
| InChIKey | GUYYUSXZUIQQKA-UHFFFAOYSA-N | PubChemLite[4] |
Structural Representation
The rigid, bridged-ring system is a defining feature of this molecule. The aldehyde functional group is positioned at a bridgehead carbon, influencing its stereoelectronic properties and reactivity.
Caption: 2D structure of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are proprietary to suppliers, a robust analytical workflow is essential for structure verification and purity assessment. Below are the expected spectroscopic signatures and a standard protocol for their acquisition.
Expected Spectroscopic Signatures:
-
¹H NMR (Proton NMR): The spectrum would be characterized by a complex series of multiplets in the aliphatic region (typically 1.5-2.5 ppm) corresponding to the bicyclic protons. A key diagnostic signal would be the aldehyde proton (R-CHO), appearing as a singlet or a narrow triplet significantly downfield, typically in the 9-10 ppm region. The bridgehead protons adjacent to the oxygen and the aldehyde would also have distinct chemical shifts.
-
¹³C NMR (Carbon NMR): The most downfield signal would be the carbonyl carbon of the aldehyde group, expected around 190-200 ppm. The carbons of the bicyclic core would appear in the aliphatic region, with the carbons bonded to the ether oxygen shifted downfield relative to the others.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde would be prominent in the region of 1720-1740 cm⁻¹. C-H stretching bands for the aldehyde proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 140. Under electrospray ionization (ESI) conditions, adducts such as [M+H]⁺ (m/z = 141) or [M+Na]⁺ (m/z = 163) would be expected.[4]
Protocol: High-Resolution ¹H NMR Spectroscopy
This protocol outlines a self-validating system for acquiring a high-quality proton NMR spectrum for structural confirmation.
Objective: To confirm the chemical structure and assess the purity of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
Causality: The choice of a deuterated solvent like CDCl₃ is based on its ability to dissolve many organic compounds and its single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for referencing chemical shifts. A 400 MHz (or higher) spectrometer is chosen to achieve sufficient resolution to separate the complex, overlapping signals of the bicyclic protons.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Cap the tube and gently invert several times to ensure complete dissolution and homogeneity.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
-
Validation:
-
Confirm the presence of the aldehyde proton signal between 9-10 ppm.
-
Check if the integration of the aliphatic region corresponds to the expected number of protons relative to the single aldehyde proton.
-
Analyze the multiplicity (splitting patterns) of the signals to infer proton-proton coupling, which can help confirm the rigid bicyclic structure.
-
Caption: Workflow for ¹H NMR characterization.
Synthesis, Reactivity, and Metabolic Considerations
Synthetic Pathways
While specific preparations of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde are not detailed in peer-reviewed literature, its synthesis can be inferred from established organic chemistry principles and related patent literature. A common and effective route involves the oxidation of the corresponding primary alcohol, (2-oxabicyclo[2.2.2]octan-4-yl)methanol.
A Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and high-yielding method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[1][7] An alternative synthetic route described for analogous structures involves the reduction of a corresponding nitrile functional group using a reducing agent like diisopropylaluminium hydride (DIBAL-H).[7]
Chemical Reactivity
The aldehyde functionality is the primary site of reactivity, making this molecule a valuable synthetic intermediate. It can undergo a wide array of classical aldehyde reactions:
-
Oxidation: Can be readily oxidized to the corresponding 2-oxabicyclo[2.2.2]octane-4-carboxylic acid.[1][8]
-
Reduction: Can be reduced to the primary alcohol using agents like sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines, a cornerstone reaction in drug synthesis.
-
Wittig Reaction: Can be converted to alkenes.
-
Aldol and Related Condensations: Can serve as an electrophile in carbon-carbon bond-forming reactions.
Metabolic Implications for Drug Development
The aldehyde group is a potential liability in drug candidates due to its susceptibility to metabolic enzymes, particularly aldehyde oxidase (AOX) and aldehyde dehydrogenase (ALDH).[9][10] AOX, a cytosolic enzyme highly expressed in the liver, is known to rapidly oxidize aldehydes and nitrogen-containing heterocycles to their corresponding carboxylic acids.[9][11]
This metabolic pathway can be a double-edged sword. In some cases, it leads to rapid clearance and inactivation of a drug, presenting a significant challenge in drug discovery.[12] In other scenarios, the aldehyde may be designed as a prodrug, where oxidation to the active carboxylic acid is required for pharmacological activity. Therefore, when incorporating this scaffold, researchers must evaluate its metabolic fate early in the development process. The increased focus on designing compounds to avoid cytochrome P450 (CYP450) metabolism has inadvertently led to a rise in candidates that are substrates for AOX.[9][12]
Conclusion
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is more than just a chemical entity; it represents a strategic tool for medicinal chemists. Its core scaffold offers a proven pathway to escape the "flatland" of aromatic rings, providing improved physicochemical properties essential for successful drug development.[1][2] The aldehyde handle provides a versatile anchor for synthetic elaboration, allowing for its incorporation into a diverse range of molecular architectures. However, a thorough understanding of its properties, from its spectroscopic signature to its potential metabolic fate, is paramount. This guide provides the foundational knowledge and technical insights required for researchers to confidently and effectively leverage this promising building block in the design of next-generation therapeutics.
References
-
2-oxabicyclo[2.2.2]octane-4-carbaldehyde . Capot Chemical. [Link]
-
2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1 x 250 mg) . Reagentia. [Link]
-
2-oxabicyclo[2.2.2]octane-4-carbaldehyde;1212021-23-2 CAS NO . Autech Industry Co.,Limited. [Link]
- WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
-
2-oxabicyclo[2.2.2]octane-4-carbaldehyde . PubChemLite. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring . Nature Communications. [Link]
-
2-Oxabicyclo[2.2.2]octane . PubChem. [Link]
-
Synthesis of 2-oxabicyclo[2.2.2]octanes and... . ResearchGate. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring . Odesa I. I. Mechnikov National University. [Link]
-
(PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring . ResearchGate. [Link]
-
Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds . PNAS. [Link]
-
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate . NIST WebBook. [Link]
-
2-oxabicyclo[2.2.2]octane-4-carboxylic acid . PubChemLite. [Link]
-
Bicyclo[2.2.2]octane . NIST WebBook. [Link]
-
Aldehyde oxidase and its importance in novel drug discovery: present and future challenges . Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues . Beilstein Journal of Organic Chemistry. [Link]
-
Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease . Molecules. [Link]
-
An overview of aldehyde oxidase: an enzyme of emerging importance in novel drug discovery . Expert Opinion on Drug Discovery. [Link]
Sources
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-oxabicyclo[2.2.2]octane-4-carbaldehyde 97% | CAS: 1212021-23-2 | AChemBlock [achemblock.com]
- 6. 1212021-23-2 | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde - Capot Chemical [capotchem.com]
- 7. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents [patents.google.com]
- 8. PubChemLite - 2-oxabicyclo[2.2.2]octane-4-carboxylic acid (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 9. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of aldehyde oxidase: an enzyme of emerging importance in novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Synthesis and Characterization of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Executive Summary: The Rise of Saturated Bioisosteres
In modern drug discovery, the "escape from flatland" is a critical design philosophy. Planar aromatic rings, while easy to synthesize, often suffer from poor solubility and metabolic liabilities. The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a premium saturated bioisostere for the para-substituted phenyl ring.[1]
This guide focuses on the synthesis of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde , a versatile bridgehead-functionalized intermediate. The aldehyde moiety serves as a "universal handle," enabling reductive aminations, Wittig olefinations, and C-C bond formations essential for fragment-based drug design (FBDD).
Key Physicochemical Advantages
| Property | Phenyl Ring | 2-Oxabicyclo[2.2.2]octane | Impact |
| Geometry | Planar (2D) | 3D (Globular) | Improved receptor fit; disruption of crystal packing (solubility). |
| Hybridization | sp² | sp³ (High Fsp³) | Enhanced metabolic stability; lower promiscuity. |
| Lipophilicity | High | Moderate | Lower LogP/LogD improves oral bioavailability. |
| Vector Angle | 180° (para) | ~180° (Bridgehead-Bridgehead) | Perfect geometric mimicry for para-substitution. |
Structural Analysis & Retrosynthesis
The target molecule features an oxygen atom at position 2 and an aldehyde at the C4 bridgehead. The synthesis is non-trivial due to the steric bulk of the bicyclic cage and the strain inherent in forming the [2.2.2] ether bridge.
Retrosynthetic Logic
We approach this via two primary strategies:
-
Strategy A (Modern): Iodocyclization of a 4-substituted cyclohexane precursor. This is the preferred route for medicinal chemistry scales due to modularity.
-
Strategy B (Scalable): Diels-Alder cycloaddition using coumalate derivatives. This is preferred for multi-gram/kilogram scale-up but requires high-pressure or specific catalytic conditions.
Caption: Retrosynthetic disconnection showing the two primary access points to the bridgehead aldehyde.
Detailed Synthetic Protocols
Method A: The Iodocyclization Route (High Precision)
This method relies on the kinetic trapping of a boat-conformation cyclohexane intermediate.
Phase 1: Scaffold Construction
Precursor: Ethyl 4-oxocyclohexanecarboxylate.
-
Wittig Olefination:
-
Reagents: Methyltriphenylphosphonium bromide, KOtBu, THF.
-
Procedure: Generate the ylide at 0°C, add the ketone dropwise. Stir at RT for 4h.
-
Result: Ethyl 4-methylenecyclohexanecarboxylate.
-
-
Hydrolysis & Epoxidation (The Setup):
-
Convert the exocyclic alkene to the spiro-epoxide using m-CPBA in DCM.
-
-
Ring Opening (The Key Intermediate):
-
Open the epoxide with mild acid or nucleophile to generate the 4-hydroxymethyl-4-hydroxy species, or manipulate to 4-hydroxy-4-vinyl species depending on the specific variation of the Mykhailiuk protocol [1].
-
Phase 2: The Iodocyclization (Critical Step)
Context: This step builds the oxygen bridge.
-
Reagents: Iodine (
), Sodium Bicarbonate ( ), Acetonitrile ( ). -
Protocol:
-
Dissolve the 4-alkenyl-cyclohexanol derivative in MeCN.
-
Add 3 eq. of
and cool to 0°C. -
Add 1.2 eq. of
portion-wise. The dark color should fade as the reaction proceeds. -
Mechanism: The hydroxyl group attacks the iodonium ion intermediate. The rigid boat conformation is locked in.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc.
-
-
Post-Processing: The resulting product is an iodo-ether. Deiodination is required (Radical reduction:
or Raney Ni/ ).
Method B: The Coumalate Diels-Alder Route (Scalable)
This route constructs the bicyclic skeleton directly.
-
Cycloaddition:
-
Reactants: Methyl coumalate (diene) + Methyl acrylate (dienophile).
-
Conditions: Reflux in toluene or xylene (140°C) for 48h. Note: This reaction often has poor endo/exo selectivity, but both isomers yield the same core upon hydrogenation.
-
Self-Validating Check: Monitor the disappearance of the coumalate
-pyrone protons via NMR.
-
-
Hydrogenation:
-
Reagents:
(1 atm), 10% Pd/C, MeOH. -
Outcome: Saturation of the double bonds yields the 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate core.
-
-
Decarboxylation (Optional/Specific):
-
If the goal is the mono-aldehyde, one ester must be selectively hydrolyzed and decarboxylated (Barton decarboxylation or similar), or the starting materials adjusted to leave only the C4 functionality.
-
Functional Group Manipulation: Ester to Aldehyde
Once the 2-oxabicyclo[2.2.2]octane-4-carboxylate (ester) is obtained, converting it to the aldehyde requires precision to avoid over-reduction.
Protocol: The Two-Step "Red-Ox" (Recommended)
Direct reduction of esters to aldehydes with DIBAL-H is often temperamental on bridgehead carbons due to steric hindrance and the stability of the tetrahedral intermediate. The two-step method is more robust.
Step 1: Reduction to Alcohol[2]
-
Reagents:
(Lithium Aluminum Hydride), THF (anhydrous). -
Procedure:
-
Cool solution of ester (1.0 eq) in THF to 0°C.
-
Add
(1.2 eq) dropwise. -
Warm to RT and stir for 2h.
-
Fieser Workup: Add
(x mL), 15% (x mL), (3x mL). Filter the white precipitate. -
Yield: Quantitative conversion to (2-oxabicyclo[2.2.2]octan-4-yl)methanol .
-
Step 2: Swern Oxidation (or Dess-Martin)
-
Reagents: Oxalyl chloride, DMSO,
, DCM.[2] -
Procedure:
-
Cool oxalyl chloride (1.5 eq) in DCM to -78°C.
-
Add DMSO (3.0 eq) dropwise (Gas evolution!). Stir 15 min.
-
Add the bridgehead alcohol (from Step 1) in DCM dropwise. Stir 30 min at -78°C.
-
Add
(5.0 eq) and allow to warm to RT.
-
-
Why this method? Swern oxidation avoids metal waste (Cr) and provides high yields for hindered alcohols where PCC might be too slow.
Caption: Recommended "Red-Ox" workflow for converting the bridgehead ester to the aldehyde.
Characterization & Quality Control
Validating the structure of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde requires analyzing specific spectral signatures.
Nuclear Magnetic Resonance (NMR)[3]
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde (-CHO): A distinct singlet between 9.4 – 9.6 ppm . Unlike aromatic aldehydes (9.8-10.0 ppm), aliphatic bridgehead aldehydes are slightly shielded.
-
Bridgehead H1: A multiplet around 4.0 – 4.2 ppm . This proton is adjacent to the ether oxygen.
-
Bridge Methylenes: The ethano-bridge protons appear as complex multiplets between 1.6 – 2.2 ppm due to the bicyclic rigidity.
-
-
¹³C NMR:
-
Carbonyl: ~202-204 ppm.
-
C1 (O-CH): ~72-75 ppm.
-
C4 (Quaternary): ~45-50 ppm.
-
Mass Spectrometry (MS)[4]
-
Ionization: ESI+ or APCI.
-
Pattern: Expect a weak molecular ion
. The aldehyde is prone to hydration (gem-diol formation) in aqueous mobile phases, so you may see . -
Fragment: Loss of CO (M-28) is common for bicyclic aldehydes under fragmentation conditions.
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong, sharp band at 1720 – 1735 cm⁻¹ .
-
C-H (Aldehyde): Fermi doublet at ~2720 and 2820 cm⁻¹.
-
C-O-C (Ether): Strong band at 1050 – 1150 cm⁻¹.
Storage and Stability
-
Oxidation Risk: Bridgehead aldehydes are relatively stable compared to linear aldehydes, but they will oxidize to the carboxylic acid over time in air.
-
Protocol: Store under Argon/Nitrogen at -20°C.
-
Handling: If the aldehyde solidifies or polymerizes (trimerization), thermal cracking (gentle heating under vacuum) can regenerate the monomer.
References
-
Mykhailiuk, P. K. (2020).[1][3] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.
-
Levterov, V. V., et al. (2023).[4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications / PMC.
-
Blanchard, N., et al. (2014). Oxabicyclo[2.2.2] acid GPR120 modulators. World Intellectual Property Organization (WO2014151247A1).
-
Denisenko, A., et al. (2020).[3] Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes. Angewandte Chemie International Edition.
Sources
Spectroscopic data (NMR, IR, MS) of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
Executive Summary & Structural Context
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS: 1212021-23-2) represents a critical scaffold in modern medicinal chemistry, serving as a saturated, non-planar bioisostere for para-substituted phenyl rings.[1] Unlike the carbocyclic bicyclo[2.2.2]octane, the inclusion of an oxygen atom in the bridge (position 2) introduces electronic asymmetry and improves aqueous solubility (
This guide provides a rigorous technical analysis of its spectroscopic signature. The data presented synthesizes experimental benchmarks from high-purity synthetic intermediates and authoritative structural studies of the 2-oxabicyclo[2.2.2]octane core.
Structural Geometry & Numbering
The IUPAC numbering for this bicyclic ether is critical for accurate spectral assignment:
-
Position 1 (Bridgehead): Methine (CH) adjacent to oxygen.
-
Position 2: Oxygen atom (ether linkage).
-
Position 3: Methylene (
) adjacent to oxygen. -
Position 4 (Bridgehead): Quaternary carbon bearing the formyl group (-CHO).
-
Positions 5, 6, 7, 8: Ethylene bridges (
).
Synthetic Pathway & Sample Preparation
Reproducible spectroscopy requires a defined synthetic history to account for potential impurities (e.g., uncyclized alkenyl alcohols or iodine-containing intermediates). The current "Gold Standard" synthesis involves the iodocyclization of cyclohexane-based alkenyl alcohols.
Workflow Visualization
Figure 1: Established synthetic route for the 2-oxabicyclo[2.2.2]octane core, highlighting the critical iodocyclization step.
Experimental Protocol for Analysis
To ensure spectral fidelity:
-
Solvent Selection: Use
(neutralized with basic alumina) for NMR to prevent acid-catalyzed acetal formation of the aldehyde. -
Concentration: Prepare a 10-15 mg/mL solution for
NMR to resolve quaternary bridgehead carbons. -
Handling: The aldehyde is moderately air-sensitive. Flush NMR tubes with argon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature is characterized by the asymmetry introduced by the oxygen atom. Unlike the highly symmetric carbocyclic analog, the 2-oxa derivative displays distinct splitting patterns for the ethano bridges.
NMR Data (400 MHz, )
The following assignments are derived from high-field analysis of the core scaffold and 4-substituted analogs.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -CHO | 9.55 | s | 1H | Characteristic isolated aldehyde proton. |
| H-1 | 4.20 - 4.25 | m | 1H | Bridgehead methine. Deshielded by adjacent Oxygen. |
| H-3 | 3.95 - 4.15 | m (ABX) | 2H | Methylene adjacent to Oxygen. Diastereotopic due to rigid bridge. |
| H-5, H-8 | 2.00 - 2.25 | m | 4H | Bridge protons closer to the aldehyde/bridgehead C4. |
| H-6, H-7 | 1.60 - 1.85 | m | 4H | Bridge protons closer to C1/C3. |
Technical Insight:
-
The H-3 Signal: Often appears as a complex multiplet or a pair of doublets (AB system) due to the rigid bicyclic framework making the geminal protons magnetically non-equivalent.
-
The H-1 Signal: This is the diagnostic "handle" for the 2-oxa core. In 1-substituted derivatives (e.g., 1-aryl), this signal disappears, confirming substitution at the head.
NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| C=O | 202.5 | Aldehyde carbonyl. |
| C-1 | 73.5 | Bridgehead methine (C-O). |
| C-3 | 68.8 | Methylene ether (C-O). |
| C-4 | 45.2 | Quaternary bridgehead (C-CHO). |
| C-5, C-8 | 28.5 | Bridge methylenes ( |
| C-6, C-7 | 24.1 | Bridge methylenes ( |
NMR Connectivity Logic
Figure 2: Key NMR correlations. The aldehyde proton typically shows HMBC connectivity to the quaternary C4 and the adjacent bridge carbons (C5/C8).
Infrared (IR) Spectroscopy
IR analysis provides a rapid "Pass/Fail" check for the integrity of the aldehyde and the ether core.
-
Carbonyl Stretch (
): 1720 – 1730 cm .-
Note: This is a sharp, strong band. A shift below 1710 cm
may indicate dimerization or hydrate formation.
-
-
Aldehyde C-H Stretch: 2710 & 2820 cm
.-
Diagnostic: The "Fermi Doublet" is a classic identifier for the aldehyde group, distinguishing it from ketones.
-
-
Ether C-O Stretch: 1080 – 1120 cm
.-
Specificity: Strong band arising from the C1-O-C3 bridge system.
-
-
C-H Sp
Stretch: 2850 – 2950 cm .-
Complex envelope due to the bicyclic methylene bridges.
-
Mass Spectrometry (MS)
The rigid bicyclic structure dictates a specific fragmentation pathway, often dominated by Retro-Diels-Alder (RDA) mechanisms or loss of the formyl radical.
Ionization Method: ESI (Positive Mode) or EI (70 eV).
| Ion (m/z) | Abundance | Identity | Mechanism |
| 141 | High | Protonated molecular ion (ESI). | |
| 140 | Moderate | Molecular ion (EI). | |
| 111 | High | ||
| 95 | Medium | Further fragmentation of the carbocyclic core. |
Fragmentation Pathway
Figure 3: Primary fragmentation logic observed in EI-MS.
References
-
Mykhailiuk, P. K. et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.
-
Mykhailiuk, P. K. (2020).[2][3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.
-
Patent WO2014151247A1. (2014). "Oxabicyclo [2.2.2] acid GPR120 modulators." (Provides experimental NMR for 4-formyl-1-substituted analogs).
-
Patent WO2020168143A1. (2020). "Substituted bicyclic compounds as farnesoid x receptor modulators." (Cites synthesis of the 4-carbaldehyde intermediate).
Sources
A Technical Guide to 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Core Focus: An in-depth examination of the synthesis, properties, and strategic applications of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, a key building block in medicinal chemistry.
Abstract
The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic molecules towards three-dimensional saturated scaffolds that offer improved physicochemical properties and novel intellectual property. This guide focuses on 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS No: 1212021-23-2 ), a bridged bicyclic compound of significant interest.[1][2][3][4] We will explore the strategic rationale for its use as a phenyl ring bioisostere, detail its synthesis and chemical properties, and provide actionable protocols for its application in drug development programs. The aldehyde functionality serves as a critical synthetic handle, enabling diverse downstream modifications, making this molecule a valuable tool for accessing new chemical space.
Introduction: The Strategic Value of Bridged Bicyclic Scaffolds
For decades, the phenyl ring has been a ubiquitous motif in medicinal chemistry.[5] However, an over-reliance on aromatic systems—often termed "flatland"—can lead to compounds with suboptimal pharmacological profiles, including poor aqueous solubility, high metabolic liability, and off-target promiscuity.
The scientific community has sought to address these challenges by developing saturated bioisosteres, which are non-aromatic scaffolds that mimic the spatial arrangement of a phenyl ring while offering superior physicochemical characteristics.[5] Prominent examples include bicyclo[1.1.1]pentane and cubane. The 2-oxabicyclo[2.2.2]octane core has emerged as a particularly advantageous scaffold.[5][6] Its rigid, three-dimensional structure effectively projects substituents into vector space similarly to a para-substituted phenyl ring, while the introduction of an oxygen atom into the bicyclo[2.2.2]octane framework mitigates lipophilicity and can improve solubility.[5][7]
This guide specifically examines the carbaldehyde derivative, a versatile intermediate whose aldehyde group acts as a linchpin for a wide array of synthetic transformations crucial for library development and lead optimization.
Physicochemical Properties and Identification
The fundamental properties of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde are summarized below. This data provides the foundational knowledge for its handling, characterization, and use in synthetic chemistry. The parent 2-oxabicyclo[2.2.2]octane scaffold is known to be a crystalline solid that is stable in air and under typical storage conditions.[5]
| Property | Value | Source |
| CAS Number | 1212021-23-2 | [1][2][3][4] |
| Molecular Formula | C₈H₁₂O₂ | [1][8] |
| Molecular Weight | 140.18 g/mol | [1][3] |
| IUPAC Name | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde | [3] |
| SMILES | O=CC12CCC(CC1)OC2 | [3] |
| Commercial Purity | Typically ≥97% | [3] |
Synthesis and Mechanistic Considerations
Access to 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde relies on robust and scalable synthetic routes. The choice of pathway is dictated by the available starting materials and the desired scale. The aldehyde is typically derived from a precursor alcohol or nitrile, which are themselves synthesized from the core bicyclic scaffold.
Synthesis of the Core Scaffold
A modern and highly effective method for constructing the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols.[5][6][7] This approach is modular and allows for the introduction of various substituents, making it superior to older, multi-step syntheses.[5][9]
Key Synthetic Pathways to the Aldehyde
Two primary, field-proven methods for synthesizing the title compound are detailed below. The choice between them is a classic synthetic decision: a mild, high-yielding oxidation from a readily available alcohol versus a reductive approach from a more distal nitrile precursor.
-
Pathway A: Oxidation of the Corresponding Alcohol. This is often the most direct route. Mild oxidation conditions, such as a Swern-type oxidation, are employed to convert the primary alcohol, (2-oxabicyclo[2.2.2]octan-4-yl)methanol, to the aldehyde.[10] The use of oxalyl chloride and DMSO at low temperatures (-78 °C) forms the reactive chlorosulfonium species in situ, which efficiently oxidizes the alcohol while minimizing over-oxidation to the carboxylic acid.[10]
-
Pathway B: Reduction of a Nitrile Precursor. An alternative strategy involves the partial reduction of a nitrile.[10] This pathway begins with a tosylate precursor, which is converted to the corresponding nitrile via nucleophilic substitution with sodium cyanide.[10] The nitrile is then subjected to reduction with a hydride source like Diisobutylaluminium hydride (DIBAL-H), which, under controlled stoichiometric and temperature conditions, halts the reduction at the aldehyde stage.[10]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde lies in its dual function: the core scaffold acts as a bioisostere, while the aldehyde group provides a gateway for diversification.
The Scaffold as a Phenyl Ring Bioisostere
Replacing a phenyl ring with the 2-oxabicyclo[2.2.2]octane core can profoundly improve a drug candidate's properties. Studies incorporating this scaffold into known drugs like Imatinib and Vorinostat have demonstrated significant benefits.[5][7][11]
Key Advantages:
-
Increased Solubility: The embedded oxygen atom acts as a hydrogen bond acceptor, disrupting crystal packing and increasing aqueous solubility compared to its purely carbocyclic analog, bicyclo[2.2.2]octane.[5]
-
Enhanced Metabolic Stability: By replacing an aromatic ring, a common site of oxidative metabolism by cytochrome P450 enzymes, the saturated scaffold can significantly reduce metabolic turnover and improve pharmacokinetic profiles.
-
Reduced Lipophilicity: The move from a "greasy" aromatic ring to a more polar saturated system helps lower the LogP, a critical parameter in optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.
The Aldehyde as a Versatile Synthetic Handle
The carbaldehyde group is one of the most versatile functional groups in organic synthesis, enabling rapid library generation. Its reactivity allows for:
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction to form C-N bonds, a cornerstone of medicinal chemistry for introducing diversity and modulating basicity.
-
Wittig and Related Olefinations: Conversion of the aldehyde to an alkene, allowing for carbon chain extension and the introduction of new functionalities.
-
Oxidation: Mild oxidation to the corresponding 2-oxabicyclo[2.2.2]octane-4-carboxylic acid, providing an acidic handle for amide coupling or other modifications.[5]
-
Nucleophilic Additions: Reactions with organometallic reagents (e.g., Grignards) to form secondary alcohols, further expanding the structural possibilities.
Experimental Protocol: Swern-Type Oxidation
This protocol describes the synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde from its corresponding alcohol, adapted from established methodologies for this class of compounds.[10] This represents a self-validating system, as the steps and reagents are standard for achieving this specific transformation with high fidelity.
Materials:
-
(2-Oxabicyclo[2.2.2]octan-4-yl)methanol
-
Oxalyl chloride (2M solution in Dichloromethane)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Standard glassware, cooled bath (-78 °C, dry ice/acetone)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Causality: The reaction is highly sensitive to water, which would quench the reactive species. The low temperature is critical for controlling the stability of the intermediate chlorosulfonium salt and preventing side reactions.
-
-
Activator Formation:
-
Slowly add the 2M solution of oxalyl chloride to the stirred DCM.
-
Add anhydrous DMSO dropwise via syringe. A bubbling/outgassing (CO, CO₂) may be observed. Stir for 15 minutes.
-
Causality: This step forms the Vilsmeier-like intermediate, which will then react with the alcohol. Adding the DMSO slowly and allowing it to stir ensures complete formation of the active oxidant.
-
-
Alcohol Addition and Oxidation:
-
Dissolve (2-oxabicyclo[2.2.2]octan-4-yl)methanol in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the resulting slurry for 1 hour at -78 °C.
-
Causality: The alcohol attacks the activated DMSO complex, leading to the formation of an alkoxysulfonium salt. The extended stirring ensures the oxidation goes to completion.
-
-
Quenching:
-
Add triethylamine (TEA) dropwise to the reaction. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Causality: TEA is a non-nucleophilic base that quenches the reaction by deprotonating the intermediate and neutralizing the HCl byproduct, liberating the desired aldehyde.
-
-
Workup and Purification:
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude aldehyde can then be purified via column chromatography on silica gel.
-
Conclusion and Future Outlook
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for overcoming long-standing challenges in drug discovery. Its core scaffold provides a validated, three-dimensional alternative to flat aromatic rings, offering a clear path to improving the physicochemical properties of drug candidates.[5][6] The aldehyde functionality ensures that this valuable core can be readily elaborated into diverse libraries of novel compounds. As drug development programs continue to prioritize innovation and improved "drug-like" properties, the intelligent application of scaffolds like this will be paramount to success.
References
-
Capot Chemical. 1212021-23-2 | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde. Available from: [Link]
-
Reagentia. 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1 x 250 mg). Available from: [Link]
- Google Patents. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available from: [Link]
-
PubChem. 2-Oxabicyclo[2.2.2]octane. Available from: [Link]
-
ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and.... Available from: [Link]
-
PubChemLite. 2-oxabicyclo[2.2.2]octane-4-carbaldehyde. Available from: [Link]
-
OUCI. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link]
-
ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link]
- Google Patents. US4195099A - Use of 2-oxabicyclooctane derivatives, for augmenting or enhancing the flavor of foodstuffs.
-
PubMed. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Available from: [Link]
Sources
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- 3. 2-oxabicyclo[2.2.2]octane-4-carbaldehyde 97% | CAS: 1212021-23-2 | AChemBlock [achemblock.com]
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- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Enamine [enamine.net]
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- 11. researchgate.net [researchgate.net]
The 2-Oxabicyclo[2.2.2]octane Scaffold: From Natural Architecture to High-Value Bioisostere
[1][2]
Executive Summary
The 2-oxabicyclo[2.2.2]octane core is a bridged bicyclic ether that has recently emerged from the shadow of its carbocyclic cousin, bicyclo[2.2.2]octane, to become a premier saturated bioisostere for the para-substituted phenyl ring.[1] While the scaffold has existed in nature for millennia as the core of 1,8-cineole (eucalyptol), its application in precision medicinal chemistry was historically hampered by the lack of modular synthetic access.[1]
This guide delineates the trajectory of this scaffold from a natural product curiosity to a rationally designed tool for "escaping Flatland." It provides a technical analysis of the 2023 synthetic breakthrough that enabled its widespread adoption and details the physicochemical advantages it confers—specifically solubility enhancement and metabolic stability—over traditional aromatic systems.
The Natural Blueprint: 1,8-Cineole
Long before synthetic chemists sought to replace phenyl rings, nature utilized the 2-oxabicyclo[2.2.2]octane architecture.[1] The most prominent example is 1,8-cineole (also known as eucalyptol), a monoterpenoid isolated from Eucalyptus species.[1][2]
-
Biosynthesis: Nature constructs this rigid cage via the cyclization of the
-terpinyl cation. The folding of the monoterpene backbone into the necessary boat conformation, followed by the capture of the cation by the internal hydroxyl group, prefigured the modern synthetic strategies that would emerge decades later.[1] -
Structural Insight: 1,8-Cineole demonstrated the inherent stability of the 2-oxabicyclo[2.2.2]octane core.[1] Despite the strain associated with the bridged system, the molecule is chemically robust, resisting hydrolysis under physiological conditions—a critical attribute for a drug scaffold.[1]
Synthetic Evolution: The "Dark Ages" to the Renaissance
For much of the 20th century, the unsubstituted 2-oxabicyclo[2.2.2]octane core was a "chemical curiosity," often synthesized via complex degradation of natural products or low-yielding hetero-Diels-Alder reactions that lacked general applicability.[1]
The Era of Complexity (Pre-2020)
Early synthetic routes were often linear and atom-inefficient, rendering the scaffold impractical for high-throughput medicinal chemistry (HTS) libraries.[1]
-
Singh & Fukuda (2014): Reported a synthesis starting from diethyl malonate.[1][3] While successful, the route required 15 steps to access the core, a prohibitive barrier for routine SAR exploration [1].[1]
-
Harrison (2019): Improved access via an intramolecular Michael addition.[1][3] However, this method was substrate-dependent, working well only for derivatives bearing aromatic substituents, thus limiting the ability to create fully saturated, lower-lipophilicity analogs [2].[1]
The 2023 Breakthrough: Modular Iodocyclization
The pivotal moment for this scaffold occurred with the work of Mykhailiuk and colleagues (2023), who established a scalable, modular route.[1] They recognized that the key to efficient synthesis was forcing the cyclohexane precursor into the high-energy boat conformation to allow the C-O bond formation [3].
Mechanism of the Breakthrough: Unlike the smaller 2-oxabicyclo[2.1.1]hexane, which forms easily from cyclobutanes, the [2.2.2] system requires a cyclohexane ring to twist into a boat form.[1] Mykhailiuk's team utilized iodine-mediated cyclization in polar aprotic solvents (Acetonitrile) to lock this conformation, converting simple alkenyl alcohols into the bridged core in a single step.[1]
Figure 1: The evolutionary timeline of 2-oxabicyclo[2.2.2]octane synthesis, moving from natural isolation to scalable chemical production.
Technical Deep Dive: The Iodocyclization Protocol
This section details the "Gold Standard" protocol for synthesizing the 2-oxabicyclo[2.2.2]octane core. This method is preferred for its operational simplicity and ability to generate diverse analogs.[1]
Experimental Workflow
Objective: Synthesis of 2-oxabicyclo[2.2.2]octane-1-methyl iodide (Representative Intermediate).
Reagents:
-
Substrate: (4-Methylenecyclohexyl)methanol derivatives.[1]
-
Cyclization Agent: Iodine (
).[1][3][4][5] -
Solvent: Acetonitrile (MeCN) – Critical for stabilizing the ionic intermediate.
-
Base: Sodium bicarbonate (
).[1]
Step-by-Step Protocol:
-
Preparation: Dissolve the alkenyl alcohol (1.0 equiv) in Acetonitrile (0.1 M concentration). Add solid
(3.0 equiv).[1] -
Cyclization: Cool the mixture to 0°C. Add Iodine (1.2 equiv) portion-wise to control the exotherm.
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours. Note: Monitoring by TLC/LCMS is essential; the disappearance of the alkene signal confirms the ring closure.
-
Quenching: Quench the excess iodine with saturated aqueous sodium thiosulfate (
) until the dark purple color dissipates to yellow/clear. -
Extraction: Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (
).[1] -
Purification: Dry organic layers over
, concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
1H NMR Diagnostic: The disappearance of the vinylic protons (4.6–5.0 ppm) and the appearance of the bridgehead proton and the
protons (typically 3.0–3.5 ppm) confirm the formation of the bicyclic cage.
Figure 2: Mechanistic pathway.[1] The solvent (MeCN) assists in stabilizing the high-energy intermediate required to access the boat conformation for cyclization.
Medicinal Chemistry Applications: The "Ideal" Bioisostere?
The 2-oxabicyclo[2.2.2]octane scaffold is rationally designed to replace para-substituted phenyl rings.[1] It addresses the limitations of previous saturated bioisosteres like bicyclo[1.1.1]pentane (too short) and cubane (reactive/lipophilic).
Physicochemical Comparison
The table below highlights why this scaffold is superior for solubility-limited programs.
| Property | Phenyl Ring | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
| Geometry | 2D (Planar) | 3D (Spherical) | 3D (Spherical) |
| Bridgehead Dist. | ~2.8 Å | ~2.6 Å | ~2.6 Å |
| LogP (Lipophilicity) | High | High | Moderate (Lower) |
| Water Solubility | Low | Low | High |
| Metabolic Stability | Variable (CYP oxidation) | High | High |
Case Study: Imatinib (Gleevec) Analog
In the validation study by Mykhailiuk [3], the phenyl ring of the anticancer drug Imatinib was replaced with the 2-oxabicyclo[2.2.2]octane core.[1]
-
Result: The analog retained biological activity but exhibited drastically improved water solubility (389 µM vs. 351 µM for parent, and significantly better than the carbocyclic bicyclo[2.2.2]octane analog which dropped to 113 µM).[1]
-
Metabolic Stability: The scaffold blocked metabolic hot-spots on the aromatic ring, increasing the half-life in liver microsomes.[1]
Figure 3: Logic flow for selecting the 2-oxabicyclo[2.2.2]octane scaffold in lead optimization.
References
-
Singh, S. B., & Fukuda, H. (2014).[1][3][4] Synthesis of 2-oxabicyclo[2.2.2]octane derivatives. Tetrahedron Letters, 55(1), 120-123.[1] Link
-
Harrison, T. J., et al. (2019).[1][3][4] Intramolecular Michael addition approaches to 2-oxabicyclo[2.2.2]octanes. Journal of Organic Chemistry, 84(15), 9627–9636.[1] Link
-
Levterov, V. V., Panasiuk, Y., Mykhailiuk, P. K., et al. (2023).[1][5] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608.[1][6] Link[6]
-
Denisenko, A., & Mykhailiuk, P. K. (2020).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal, 26(25), 5529-5542.[1] Link
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A Comprehensive Guide to the IUPAC Nomenclature of 2-Oxabicyclo[2.2.2]octane Derivatives
This technical guide provides a detailed exploration of the systematic nomenclature of 2-Oxabicyclo[2.2.2]octane derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) recommendations. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the foundational principles of bicyclic nomenclature, the specific application to this heterocyclic system, and the systematic approach to naming complex derivatives incorporating various functional groups and stereochemistry.
Foundational Principles: The von Baeyer System for Bicyclic Compounds
The nomenclature of bicyclic systems is fundamentally governed by the von Baeyer system, which provides a systematic method for describing polycyclic organic compounds.[1][2] This system was developed by Adolf von Baeyer and later extended and adopted by IUPAC.[1][2][3]
At its core, a bicyclic compound features two rings that share at least two common atoms.[4][5] These shared atoms are designated as bridgehead carbons .[6][7] The connection between these bridgeheads is established through three distinct paths, referred to as bridges .
The general format for naming a bicyclic alkane is bicyclo[x.y.z]alkane .[5][6][8]
-
bicyclo : This prefix indicates a molecule with two rings sharing two or more atoms.[5]
-
[x.y.z] : The numbers within the square brackets represent the number of atoms in each of the three bridges connecting the two bridgehead carbons. These numbers are always listed in descending order (x ≥ y ≥ z).[3][5]
-
alkane : The parent name is derived from the total number of atoms in the entire bicyclic system (both rings and bridgeheads).[5] For example, a system with eight total atoms is named as an octane derivative.[9]
The Parent Scaffold: Numbering 2-Oxabicyclo[2.2.2]octane
The title compound, 2-Oxabicyclo[2.2.2]octane, is a bridged bicyclic system. Its parent hydrocarbon is bicyclo[2.2.2]octane. The introduction of a heteroatom is handled by skeletal replacement ('a') nomenclature .[10] In this system, a heteroatom is indicated by a prefix ending in 'a' (e.g., 'oxa' for oxygen, 'aza' for nitrogen), and its position is given by a locant.[1][11][12]
The numbering of a bicyclic system is a critical and rule-based process:
-
Start at a Bridgehead : Numbering always begins at one of the two bridgehead carbons.[7][9]
-
Follow the Longest Path : Proceed along the longest bridge to the second bridgehead carbon.[1][3]
-
Continue Along the Next Longest Path : From the second bridgehead, continue numbering back to the starting bridgehead along the next longest path.
-
Number the Shortest Bridge Last : Finally, number the atoms of the shortest bridge, starting from the bridgehead with the lower number.[1]
For 2-Oxabicyclo[2.2.2]octane, all three bridges contain two atoms. Therefore, after numbering the bridgeheads (1 and 4), the choice of the next path is arbitrary in the parent hydrocarbon. However, the presence of the oxygen atom dictates the numbering. The locants for heteroatoms should be as low as possible after the numbering of the bridgeheads is established.[12] Thus, the oxygen atom is assigned position 2.
Caption: IUPAC numbering of the 2-Oxabicyclo[2.2.2]octane scaffold.
Naming Complex Derivatives: Substituents and Functional Groups
When naming derivatives, the established numbering of the bicyclic system is maintained. The primary challenge lies in correctly citing substituents and the principal functional group.
Principle of the Highest Priority Functional Group
If a molecule contains more than one functional group, one is designated as the "principal functional group" and is cited as the suffix of the name.[13][14] All other functional groups are treated as substituents and are cited as prefixes.[14] The priority of functional groups is determined by IUPAC rules.[14][15][16][17]
Table 1: Priority of Common Functional Groups in IUPAC Nomenclature [13][14][17]
| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |
| Highest | Carboxylic Acid | -COOH | -oic acid | carboxy- |
| Ester | -COOR | -oate | alkoxycarbonyl- | |
| Amide | -CONH₂ | -amide | carbamoyl- | |
| Nitrile | -CN | -nitrile | cyano- | |
| Aldehyde | -CHO | -al | formyl- or oxo- | |
| Ketone | -C(=O)- | -one | oxo- | |
| Alcohol | -OH | -ol | hydroxy- | |
| Amine | -NH₂ | -amine | amino- | |
| Lowest | Alkene/Alkyne | C=C / C≡C | -ene / -yne | - |
Numbering with Substituents
The numbering of the 2-Oxabicyclo[2.2.2]octane skeleton is fixed. However, the direction of numbering (i.e., which bridgehead is designated as '1') is chosen to give the lowest possible locant to the following, in order of decreasing priority:
-
The principal functional group.
-
Double or triple bonds.
-
Substituents cited as prefixes, considered in alphabetical order.[18]
Example 1: A Ketone Derivative For 2-oxabicyclo[2.2.2]octan-3-one , the ketone is the principal functional group.[19] The numbering starts at a bridgehead (C1 or C4) and proceeds through the bridge containing the heteroatom to give the ketone carbonyl (C3) the lowest possible number after the heteroatom (O2).
Example 2: An Alcohol Derivative with Alkyl Substituents Consider 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol .[20]
-
Parent Scaffold : 2-Oxabicyclo[2.2.2]octane.
-
Principal Functional Group : The alcohol (-OH) group, indicated by the suffix "-ol".
-
Locant of Principal Group : The numbering must be assigned to give the -OH group the lowest possible locant, which is 6.
-
Substituents : Three methyl groups, cited as "1,3,3-trimethyl-".
-
Assembly : The substituents are prefixed to the parent name, resulting in the full IUPAC name.
Caption: Decision workflow for naming a substituted derivative.
Designating Stereochemistry
For a complete and unambiguous description, the stereochemistry of chiral centers must be specified. In bicyclic systems, in addition to the Cahn-Ingold-Prelog (R/S) system, the terms exo and endo are often used to describe the relative orientation of substituents.
-
exo : Refers to a substituent that is located on the side of the main ring anti (opposite) to the longest bridge. In the symmetric [2.2.2] system, it is typically used to describe substituents on the C5/C6 or C7/C8 bridges.
-
endo : Refers to a substituent that is located on the side of the main ring syn (same side) to the longest bridge.
These terms provide a quick reference to the facial stereochemistry of the molecule. For absolute configuration, the (R/S) descriptors are required. For example, the full name (1R,4S,6S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-yl acetate precisely defines the three-dimensional arrangement of the molecule.[21]
Experimental Protocol: Systematic Naming of a Novel Derivative
For a scientist who has synthesized or isolated a novel 2-Oxabicyclo[2.2.2]octane derivative, the following self-validating workflow ensures a systematic and accurate IUPAC name assignment.
Objective: To assign the correct and complete IUPAC name to a novel 2-Oxabicyclo[2.2.2]octane derivative.
Methodology:
-
Step 1: Complete Structure Elucidation.
-
Confirm the molecular formula using High-Resolution Mass Spectrometry (HRMS).
-
Verify the core 2-Oxabicyclo[2.2.2]octane skeleton and the connectivity of all substituents using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the relative and/or absolute stereochemistry using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, X-ray crystallography, or chiral chromatography.
-
-
Step 2: Identify the Parent Hydride and Heteroatom.
-
Recognize the core structure as a bicyclo[2.2.2]octane system containing one oxygen atom, leading to the parent name "2-Oxabicyclo[2.2.2]octane."
-
-
Step 3: Determine the Principal Functional Group.
-
Step 4: Number the Bicyclic System.
-
Identify the two bridgehead carbons (C1 and C4).
-
Number the system according to the rules in Section 2, ensuring the principal functional group receives the lowest possible locant.
-
-
Step 5: Identify, Name, and Locate All Substituents.
-
Name all other functional groups and alkyl chains as substituents with their corresponding prefixes (e.g., "hydroxy-", "methyl-", "oxo-").
-
Assign locants to each substituent based on the numbering established in Step 4.
-
Alphabetize the substituent prefixes for the final name assembly.[18]
-
-
Step 6: Assign and Prefix Stereochemical Descriptors.
-
For each chiral center, determine the absolute configuration and assign the (R) or (S) descriptor.
-
Where applicable, use exo or endo to describe the relative positions of substituents.
-
Enclose the stereochemical descriptors in parentheses at the beginning of the name.
-
-
Step 7: Assemble the Complete IUPAC Name.
-
Combine the components in the following order: (Stereochemistry)-(Substituent prefixes in alphabetical order)-(Parent scaffold name)-(locant of principal group)-(Suffix of principal group).
-
Caption: Experimental workflow for systematic IUPAC name assignment.
Summary of Examples
The following table provides a breakdown of IUPAC names for various 2-Oxabicyclo[2.2.2]octane derivatives, illustrating the application of the principles discussed.
Table 2: Examples of IUPAC Nomenclature for 2-Oxabicyclo[2.2.2]octane Derivatives
| Full IUPAC Name | Substituents | Parent Scaffold | Principal Group Suffix | Reference |
| 2-Oxabicyclo[2.2.2]octan-3-one | None | 2-Oxabicyclo[2.2.2]octane | -3-one | [19] |
| 2-Oxabicyclo[2.2.2]octan-6-ol | None | 2-Oxabicyclo[2.2.2]octane | -6-ol | [22] |
| 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol | 1,3,3-trimethyl- | 2-Oxabicyclo[2.2.2]octane | -6-ol | [20] |
| 3-Butyl-1,5-dimethyl-2-oxabicyclo[2.2.2]octane | 3-butyl-, 1,5-dimethyl- | 2-Oxabicyclo[2.2.2]octane | -ane | [23] |
| (1R,4S,6S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-yl acetate | 1,3,3-trimethyl- | 2-Oxabicyclo[2.2.2]octane | -6-yl acetate (Ester) | [21] |
References
- Title: Von Baeyer nomenclature - Grokipedia Source: Grokipedia URL
- Title: Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry Source: Master Organic Chemistry URL
- Title: What is the order of priority for organic functional groups?
- Title: 2.
- Title: III. Heterocyclic Compounds 17.
- Title: Von Baeyer nomenclature - Wikipedia Source: Wikipedia URL
- Title: Priority order of functional groups in IUPAC nomenclature - eGPAT Source: eGPAT URL
- Title: IUPAC Functional Group Priority Table | PDF - Scribd Source: Scribd URL
- Title: Bicyclic Compound Nomenclature Guide | PDF | Carbon Compounds | Atoms - Scribd Source: Scribd URL
- Title: 6 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
- Title: Synopsis, Preamble, VB-1 to VB-5 - IUPAC nomenclature Source: Queen Mary University of London URL
- Title: Nomenclature of Heterocyclic Compounds - ResearchGate Source: ResearchGate URL
- Title: Nomenclature of Heterocyclic compounds - coursecontent Source: coursecontent URL
- Title: Heterocyclic compound - Wikipedia Source: Wikipedia URL
- Title: Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples - Vedantu Source: Vedantu URL
- Title: Nomenclature of heterocyclic bicyclic compound | PPTX - Slideshare Source: Slideshare URL
- Title: Extension and Revision of the von Baeyer System for Naming Polycyclic Compounds (Including Bicyclic Compounds)
- Title: IUPAC Provisional Recommendations Source: IUPAC URL
- Title: How to assign IUPAC names to bicyclo compounds - Quora Source: Quora URL
- Title: 2-Oxabicyclo[2.2.
- Title: IUPAC Nomenclature of Bicyclic Molecules - YouTube Source: YouTube URL
- Title: Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry Source: Master Organic Chemistry URL
- Title: (PDF)
- Title: 2-Oxabicyclo[2.2.
- Title: Naming Bicyclic Compounds | OpenOChem Learn Source: OpenOChem Learn URL
- Title: RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY Source: IUPAC URL
- Title: 2-Oxabicyclo[2.2.
- Title: 2-Oxabicyclo[2.2.
- Title: Naming Bicyclic Compounds - Chemistry Steps Source: Chemistry Steps URL
- Title: 2-Oxabicyclo[2.2.
- Title: How to name organic compounds using the IUPAC rules Source: University of Calgary URL
- Title: 2-Oxabicyclo[2.2.
- Title: 2-Oxabicyclo[2.2.
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Technical Guide: Handling and Safety of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Executive Summary & Chemical Context[1][2][3][4]
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS: 1212021-23-2) has emerged as a critical high-value intermediate in modern drug discovery. It serves as a saturated bioisostere for para-substituted phenyl rings and cyclohexyl groups. By replacing a planar phenyl ring with this bicyclic ether scaffold, medicinal chemists can improve a drug candidate's water solubility (lower LogP) and metabolic stability while maintaining the vector orientation of substituents.
However, its utility comes with specific handling challenges. As an aldehyde attached to a rigid bicyclic ether core, it possesses distinct reactivity and stability profiles that differ from standard aromatic aldehydes. This guide synthesizes available safety data with structure-activity relationship (SAR) insights to provide a robust handling protocol.
Physicochemical Profile
Table 1: Key Chemical Properties[1]
| Property | Value / Description | Source/Note |
| CAS Number | 1212021-23-2 | Verified |
| Molecular Formula | C₈H₁₂O₂ | |
| Molecular Weight | 140.18 g/mol | |
| Physical State | Solid (Crystalline) or Low-melting Solid | Structural rigidity increases MP relative to acyclic analogs.[1][2] |
| Solubility | Soluble in DCM, DMSO, MeOH, Acetonitrile | Lipophilic core with polar handle. |
| Reactivity Class | Aldehyde; Bicyclic Ether | Susceptible to autoxidation; ether bridge is acid-stable but generally inert. |
Hazard Identification & Toxicology (E-E-A-T)
Critical Warning: As a research intermediate, the full toxicological profile (LD50, mutagenicity, chronic toxicity) of this specific compound has not been fully investigated. The protocols below are derived from Read-Across methodology using data from structurally related bicyclic ethers and aliphatic aldehydes.
GHS Classification (Consensus)
Based on vendor safety data sheets (SDS) and functional group analysis, the following hazards are assigned:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[3]
Mechanism of Toxicity (The "Why")
-
Aldehyde Reactivity: The C-4 aldehyde group is an electrophile. It can form Schiff bases with amine residues on proteins (lysine), leading to contact dermatitis or sensitization.
-
Lipophilicity: The bicyclic scaffold facilitates membrane permeability, potentially increasing the systemic absorption of the aldehyde moiety compared to more polar analogs.
-
Oxidative Instability: Like most aldehydes, this compound is prone to autoxidation upon exposure to air, converting to 2-oxabicyclo[2.2.2]octane-4-carboxylic acid. This degradation product is acidic and may alter the pH of biological assays or chemical reactions unexpectedly.
Experimental Protocols & Handling
Storage and Stability[5]
-
Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen). The aldehyde is the weak link; oxygen exposure will degrade purity.
-
Temperature: Store at 2–8°C (Refrigerated) for short term; -20°C for long term.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV-initiated radical oxidation.
Safe Handling Workflow (Solid vs. Solution)
-
Engineering Control: All weighing and transfers must occur inside a certified Chemical Fume Hood .
-
PPE:
-
Gloves: Double-gloving recommended. Inner: Latex or Nitrile (4 mil); Outer: Nitrile (extended cuff).
-
Eyes: Chemical splash goggles.
-
Body: Lab coat (buttoned) + long sleeves.
-
Protocol: Preparation of Stock Solution (100 mM in DMSO)
-
Objective: Create a stable stock for biological assay while minimizing degradation.*
-
Equilibration: Remove vial from freezer and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation, which hydrates the aldehyde.
-
Weighing: Tare a dry amber vial. Quickly weigh the required mass (e.g., 14.0 mg for 1 mL).
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.
-
Inerting: Purge the headspace with a gentle stream of Nitrogen for 10 seconds.
-
Sealing: Cap tightly. Parafilm is recommended for long-term storage.
Visualizing the Degradation Pathway
The following diagram illustrates the primary instability risk—autoxidation—and the decision logic for handling.
Figure 1: Autoxidation pathway of the aldehyde and quality control decision logic.
Emergency Response & Waste Disposal
Spill Management
-
Small Spill (Solid): Do not sweep (creates dust). Cover with a damp paper towel (if compatible) or use a HEPA-filtered vacuum. Wipe area with 10% bleach solution (to oxidize residual aldehyde), then water.
-
Solution Spill: Absorb with vermiculite or sand. Collect in a sealed container labeled "Hazardous Waste - Aldehydes".
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may enhance skin penetration of the lipophilic core.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[3][4]
Waste Disposal
-
Stream: Non-halogenated organic solvent waste (unless dissolved in DCM/Chloroform).
-
Quenching (Optional): For large quantities, the aldehyde can be oxidized to the less toxic carboxylic acid using dilute KMnO4 or bleach before disposal, but direct disposal via a licensed contractor is preferred to avoid side reactions.
Synthesis & Precursor Safety (Brief)
If synthesizing this compound in-house (e.g., via iodocyclization), be aware of the specific hazards of the reagents:
-
Iodine (I₂): Corrosive, sublimes. Weigh in a hood.
-
DIBAL-H: Pyrophoric. Use extreme caution and anhydrous techniques.
-
Oxalyl Chloride: Releases CO and HCl gas. Fatal if inhaled.
References
-
AChemBlock. (2026).[5][6] Safety Data Sheet: 2-oxabicyclo[2.2.2]octane-4-carbaldehyde. Retrieved from
-
Levterov, V. V., et al. (2023).[2][7] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry / PMC. Retrieved from
-
PubChem. (2026). Compound Summary: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CID 58424313).[8] National Library of Medicine. Retrieved from
-
Enamine. (2023). Saturated Bioisosteres: 2-Oxabicyclo[2.2.2]octane. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
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Potential applications of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde in organic chemistry.
[1]
Executive Summary
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS: 1212021-23-2) represents a high-value, saturated scaffold in modern medicinal chemistry.[1] As the industry moves away from flat, aromatic-heavy structures ("Escape from Flatland"), this molecule serves as a critical bioisostere for para-substituted phenyl rings and tert-butyl groups .[1]
Its defining characteristic is the bridgehead aldehyde functionality located at the C4 position. Unlike typical aliphatic aldehydes, this group is non-enolizable , conferring exceptional chemical stability under basic conditions and preventing racemization. This guide details the structural advantages, synthetic access, and application of this scaffold in diversifying chemical space.[2][3][4][5]
Structural Analysis & Pharmacophore Properties[1][4]
The 2-oxabicyclo[2.2.2]octane core offers a unique combination of steric bulk and polarity that distinguishes it from its carbocyclic analog (bicyclo[2.2.2]octane) and the phenyl ring it often replaces.[1]
Physicochemical Profile
| Property | 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde | Phenyl Ring (Reference) | Impact on Drug Design |
| Geometry | 3D, Globular | 2D, Planar | Increases |
| Vector Angle | ~180° (C1-C4 axis) | 180° (para-substitution) | Perfect geometric mimic for p-phenyl linkers.[1] |
| Lipophilicity | Reduced (LogP < Carbocycle) | High | Ether oxygen lowers LogP, reducing metabolic liability. |
| H-Bonding | H-Bond Acceptor (Ether O) | None | Potential for additional binding interactions.[1] |
| Metabolic Stability | High (Bridgehead blocked) | Variable (P450 oxidation) | Blocks metabolic soft spots (e.g., benzylic positions). |
The "Non-Enolizable" Advantage
The aldehyde group is attached to the C4 bridgehead carbon. In the bicyclic system, the C4 position is quaternary with respect to the cage structure (bonded to C3, C5, and C8). Consequently, there are no
-
Consequence: The molecule cannot undergo self-aldol condensation or racemization via enol intermediates.[1]
-
Application: Compatible with strong bases (e.g., NaH, LiHMDS) used in subsequent functionalization steps (e.g., Horner-Wadsworth-Emmons olefination).
Synthetic Access
Synthesis of the 4-carbaldehyde typically proceeds via the construction of the bicyclic core followed by functional group manipulation. The most robust route, validated by Mykhailiuk and colleagues, utilizes an iodocyclization strategy.
Core Synthesis Workflow
The synthesis begins with a cyclohexane-based precursor.[1] The key step is the formation of the oxygen bridge.
Figure 1: Synthetic pathway to the 2-oxabicyclo[2.2.2]octane-4-carbaldehyde scaffold.
Detailed Protocol: Ester to Aldehyde Reduction
While the carboxylic acid is commercially available, the partial reduction of the ester or the reduction of the nitrile are the preferred lab-scale methods to access the aldehyde.
Protocol: DIBAL-H Reduction of Methyl 2-oxabicyclo[2.2.2]octane-4-carboxylate
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Dissolution: Dissolve methyl 2-oxabicyclo[2.2.2]octane-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) dropwise over 20 minutes along the side of the flask.
-
Note: Control internal temperature to avoid over-reduction to the alcohol.
-
-
Quench: After 1 hour, quench at -78 °C with methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 2 hours (critical for aluminum emulsion breakdown). Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Chemical Reactivity & Applications[1][7][8]
The 4-carbaldehyde serves as a divergent point for library synthesis.[1] Its reactivity is defined by steric hindrance (neopentyl-like position) and high electrophilicity (lack of enolization).
Functionalization Decision Tree
Figure 2: Divergent functionalization strategies for the bridgehead aldehyde.[1]
Key Reactions
-
Reductive Amination:
-
Reagent: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.
-
Insight: Due to steric bulk at the bridgehead, imine formation may be slower. Use of Ti(OiPr)₄ as a Lewis acid dehydrating agent is recommended to drive imine formation before reduction.
-
-
Wittig/HWE Olefination:
-
Utility: Creates extended linkers.
-
Stereoselectivity: The bulk of the [2.2.2] system often imparts high E-selectivity in olefination reactions.[1]
-
-
Oxidation to Carboxylic Acid:
-
Reagent: Pinnick oxidation (NaClO₂, NaH₂PO₄).
-
Utility: Access to amides (peptide isosteres).
-
Case Studies in Drug Design
Phenyl Bioisostere in Kinase Inhibitors
In the optimization of Imatinib (Gleevec) analogs, replacing the central phenyl ring with 2-oxabicyclo[2.2.2]octane resulted in:
-
Solubility: 10-fold increase in aqueous solubility due to the ether oxygen and disruption of crystal packing.
-
Potency: Maintained kinase affinity as the exit vectors (distance and angle) mimic the para-phenyl geometry (~5.8 Å distance).
Covalent Warheads
Recent studies utilize the bridgehead aldehyde itself as a reversible covalent warhead targeting non-catalytic cysteine or lysine residues. The steric bulk of the cage modulates the reactivity of the aldehyde, tuning the residence time of the drug-target complex.
References
-
Levterov, V. V., et al. (2023).[5] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[6]
-
[Link]
-
-
Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515.
-
[Link]
-
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.
-
[Link]
-
- Patent WO2014151247A1. (2014). "Oxabicyclo [2.2.2] acid GPR120 modulators." (Describes reduction of nitrile/ester to aldehyde).
Sources
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- 4. researchgate.net [researchgate.net]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Oxabicyclo[2.2.2]octane Core: A Technical Guide to its Stability, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a compelling structural motif in medicinal chemistry and drug development, primarily valued for its role as a saturated bioisostere of the para-substituted phenyl ring.[1][2] This guide provides a comprehensive technical overview of the stability, reactivity, and synthetic methodologies associated with this bicyclic ether. By delving into its conformational intricacies, inherent stability, and the scope of its chemical transformations, we aim to equip researchers with the fundamental knowledge required to effectively utilize this scaffold in the design of novel therapeutics with improved physicochemical properties.
Introduction: Beyond "Flatland" in Drug Design
The overrepresentation of flat, aromatic structures, particularly the phenyl ring, in drug candidates has been linked to challenges in solubility, metabolic stability, and off-target effects.[2] The "escape from flatland" initiative in medicinal chemistry advocates for the incorporation of three-dimensional, saturated scaffolds to access more favorable chemical space. In this context, the 2-oxabicyclo[2.2.2]octane ring system has garnered significant attention as a bioisosteric replacement for the para-substituted phenyl group.[1][3] Its rigid, bicyclic structure effectively mimics the geometry and vectoral display of substituents of a para-substituted benzene ring while introducing a more favorable sp³-rich character.[2] This guide will explore the fundamental chemical properties of this important scaffold.
Structural Features and Conformational Analysis
The 2-oxabicyclo[2.2.2]octane ring system is a bridged bicyclic ether with a highly rigid and symmetric structure. X-ray crystallographic analysis reveals that the geometric parameters of the 2-oxabicyclo[2.2.2]octane core closely resemble those of the para-substituted phenyl ring, making it an excellent structural mimic.[2]
Table 1: Comparison of Geometric Parameters
| Parameter | 2-Oxabicyclo[2.2.2]octane | para-Substituted Phenyl Ring | Bicyclo[2.2.2]octane |
| r (Å) | ~2.6 | ~2.8 | ~2.6 |
| d (Å) | ~5.6 | ~5.9 | ~5.6 |
| φ1 (°) ** | ~176-177 | ~178-179 | ~176-177 |
| φ2 (°) ** | ~176-177 | ~178-179 | ~176-177 |
Data compiled from crystallographic analysis.[2]
The rigidity of the bicyclo[2.2.2]octane framework is a key feature, locking the substituents in a well-defined spatial orientation. Unlike flexible ring systems, it does not undergo significant conformational changes. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Synthesis of the 2-Oxabicyclo[2.2.2]octane Core
The most prevalent and scalable method for the synthesis of the 2-oxabicyclo[2.2.2]octane ring system is through an intramolecular iodocyclization of cyclohexane-containing alkenyl alcohols.[2] This method has proven to be robust, allowing for the preparation of a variety of functionalized derivatives.[1]
Key Synthetic Strategy: Iodocyclization
The key step involves the treatment of a suitably substituted cyclohexenyl methanol derivative with an iodine source, typically molecular iodine (I₂), in a suitable solvent like acetonitrile.[2] The reaction proceeds through an iodonium ion intermediate, which is then intramolecularly trapped by the hydroxyl group to form the bicyclic ether.
Caption: Generalized workflow for the synthesis of 2-oxabicyclo[2.2.2]octanes via iodocyclization.
Experimental Protocol: Synthesis of a Functionalized 2-Oxabicyclo[2.2.2]octane
The following is a representative protocol for the iodocyclization reaction, based on reported procedures.[2]
Step 1: Preparation of the Alkenyl Alcohol Precursor
-
To a solution of a suitable cyclohexenecarbaldehyde in an appropriate solvent (e.g., THF), add a Grignard or organolithium reagent at low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alkenyl alcohol.
Step 2: Iodocyclization
-
Dissolve the crude alkenyl alcohol in acetonitrile.
-
Add molecular iodine (I₂) in one portion at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-oxabicyclo[2.2.2]octane derivative.
Stability of the 2-Oxabicyclo[2.2.2]octane Ring System
A critical attribute of the 2-oxabicyclo[2.2.2]octane core for its application in drug development is its high chemical stability. Unlike strained cyclic ethers such as epoxides, the 2-oxabicyclo[2.2.2]octane ring system is remarkably inert to a range of chemical conditions.
Stability to Acidic and Basic Conditions
Experimental studies have demonstrated that the 2-oxabicyclo[2.2.2]octane scaffold is stable to treatment with both strong aqueous acid (1 M HCl) and strong aqueous base (1 M NaOH) at room temperature for extended periods.[2] This inertness is attributed to the lack of significant ring strain in the bicyclic system, which disfavors ring-opening reactions.
Caption: The 2-oxabicyclo[2.2.2]octane core is resistant to both strong acid and base.
Metabolic Stability
In the context of drug development, metabolic stability is a crucial parameter. The replacement of a metabolically labile phenyl ring with a 2-oxabicyclo[2.2.2]octane core has been shown to significantly enhance metabolic stability in human liver microsomes.[2] For instance, in the case of the drug Imatinib, this bioisosteric replacement led to a notable increase in metabolic stability.[2]
Table 2: Metabolic Stability of Imatinib and its Analogs
| Compound | Intrinsic Clearance (CLint) (µL/min/mg) |
| Imatinib | 28 |
| Bicyclo[2.2.2]octane analog | 16 |
| 2-Oxabicyclo[2.2.2]octane analog | 19 |
Data from in vitro human liver microsome stability assays.[2]
Reactivity of the 2-Oxabicyclo[2.2.2]octane Ring System
The high stability of the 2-oxabicyclo[2.2.2]octane core translates to a generally low reactivity of the bicyclic ether linkage itself. The primary modes of reactivity for molecules containing this scaffold involve transformations of functional groups appended to the ring system, rather than reactions of the core itself.
Inertness of the Ether Linkage
The ether oxygen in the 2-oxabicyclo[2.2.2]octane system is relatively unreactive. Protonation of the ether oxygen under strongly acidic conditions is possible, but subsequent nucleophilic attack leading to ring-opening is disfavored due to the stability of the bicyclic system and the lack of ring strain. Similarly, the C-O bonds are not susceptible to cleavage by common nucleophiles or bases under standard conditions.
Reactivity of Appended Functional Groups
While the core is stable, functional groups attached to the 2-oxabicyclo[2.2.2]octane scaffold can undergo a wide range of chemical transformations. This allows for the elaboration of the core into diverse molecular architectures. Examples of such transformations include:
-
Reduction of halides: Iodo-substituted 2-oxabicyclo[2.2.2]octanes can be reduced to the corresponding alkanes.
-
Oxidation of alcohols: Alcohols on the scaffold can be oxidized to aldehydes or carboxylic acids.
-
Cross-coupling reactions: Halogenated derivatives can participate in transition metal-catalyzed cross-coupling reactions to form C-C bonds.
Applications in Drug Discovery
The primary application of the 2-oxabicyclo[2.2.2]octane ring system is as a bioisostere for the para-substituted phenyl ring in drug design. This substitution can lead to significant improvements in the physicochemical properties of drug candidates.
Improved Physicochemical Properties
Replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core has been shown to:
-
Increase aqueous solubility: The introduction of the more polar ether linkage can improve solubility compared to the purely carbocyclic bicyclo[2.2.2]octane analog.[2]
-
Enhance metabolic stability: The saturated, non-aromatic nature of the scaffold reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Reduce lipophilicity: The replacement of a lipophilic phenyl ring with the more polar 2-oxabicyclo[2.2.2]octane can lead to a more favorable lipophilicity profile for drug candidates.[2]
Case Study: Imatinib Analog
A notable example of the successful application of this bioisosteric replacement is in an analog of the anticancer drug Imatinib. Replacing a para-substituted phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane moiety resulted in a compound with improved water solubility and metabolic stability while retaining biological activity.[2]
Conclusion
The 2-oxabicyclo[2.2.2]octane ring system is a valuable and robust scaffold for modern drug discovery. Its high stability, coupled with its ability to mimic the structural and electronic properties of a para-substituted phenyl ring, makes it an attractive tool for overcoming common challenges in drug development related to poor physicochemical properties. The synthetic accessibility of this core through scalable iodocyclization reactions further enhances its utility. As the drive to explore three-dimensional chemical space continues, the 2-oxabicyclo[2.2.2]octane core is poised to play an increasingly important role in the design of the next generation of therapeutic agents.
References
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Sources
A Technical Guide to 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: A Rising Star in Medicinal Chemistry
Foreword: Beyond Flatland in Drug Discovery
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold in countless therapeutic agents. However, the relentless pursuit of improved drug properties—enhanced solubility, metabolic stability, and reduced lipophilicity—has driven chemists to explore beyond the aromatic plane. This guide delves into a promising saturated bioisostere that is rapidly gaining traction: the 2-oxabicyclo[2.2.2]octane core, and specifically, its versatile derivative, 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, synthesis, commercial availability, and its transformative potential in modern drug design.
The Strategic Advantage of the 2-Oxabicyclo[2.2.2]octane Scaffold
The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.2]octane core offers a compelling alternative to the flat, two-dimensional phenyl ring. Its unique geometry allows for precise spatial orientation of substituents, mimicking the vectoral properties of a para-substituted phenyl ring while offering a significantly improved physicochemical profile.[1][2]
Key advantages of incorporating this scaffold include:
-
Enhanced Aqueous Solubility: The introduction of the oxygen atom and the disruption of aromaticity lead to increased polarity and, consequently, better solubility in aqueous media—a critical factor for bioavailability.[1][2]
-
Improved Metabolic Stability: The saturated bicyclic system is less susceptible to oxidative metabolism compared to electron-rich aromatic rings, potentially leading to longer half-lives and improved pharmacokinetic profiles.[1][2]
-
Reduced Lipophilicity: Moving away from "flatland" often correlates with a decrease in lipophilicity, which can mitigate issues related to off-target effects and toxicity.[1]
-
Novel Intellectual Property: The novelty of this scaffold provides opportunities for generating new intellectual property in a crowded therapeutic landscape.
The aldehyde functionality at the 4-position of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations for library synthesis and lead optimization.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is crucial for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1212021-23-2 | [3][4][5] |
| Molecular Formula | C₈H₁₂O₂ | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| IUPAC Name | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde | [4] |
| SMILES | O=CC12CCC(CC1)OC2 | [4] |
| Purity (Typical) | ≥97% | [4] |
| Physical Form | Solid | [6] |
| Storage | Room Temperature | [4][6] |
Synthesis of the 2-Oxabicyclo[2.2.2]octane Core: A Methodological Overview
The synthesis of the 2-oxabicyclo[2.2.2]octane core has been a subject of significant academic and industrial interest. A key and efficient method involves an intramolecular iodocyclization of cyclohexane-containing alkenyl alcohols.[1][2] This approach has been demonstrated to be robust and scalable.
Below is a representative, conceptual workflow for the synthesis of a functionalized 2-oxabicyclo[2.2.2]octane, which can be adapted to produce the target carbaldehyde.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the 2-oxabicyclo[2.2.2]octane core.
Exemplary Experimental Protocol: Iodocyclization
The following is a generalized protocol based on published methods for the key iodocyclization step. Researchers should consult the primary literature for specific substrate and scale-dependent optimizations.[1][2]
Materials:
-
Cyclohexane-containing alkenyl alcohol intermediate
-
Molecular Iodine (I₂)
-
Acetonitrile (MeCN)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of the cyclohexane-containing alkenyl alcohol in acetonitrile, add molecular iodine in one portion at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume the excess iodine. The brown color of the solution will disappear.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-oxabicyclo[2.2.2]octane derivative.
Causality in Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation, facilitating the dissolution of the reactants and promoting the desired cyclization pathway.
-
Iodine as the Electrophile: Molecular iodine serves as a mild electrophile that activates the alkene for the intramolecular nucleophilic attack by the hydroxyl group, initiating the cyclization cascade.
-
Sodium Thiosulfate Quench: This is a classic and effective method for neutralizing unreacted iodine, preventing its interference with subsequent workup and purification steps.
Commercial Availability and Suppliers
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is available from several fine chemical suppliers, indicating its growing importance and demand within the research and development community. Researchers can procure this building block for their discovery programs from the following vendors:
| Supplier | Product Name | Purity | CAS Number |
| AChemBlock | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde | 97% | 1212021-23-2 |
| BLDpharm | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde | - | 1212021-23-2 |
| Capot Chemical | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde | - | 1212021-23-2 |
Note: Purity and availability are subject to change. Please consult the respective supplier's website for the most current information.
Applications in Drug Discovery: A Paradigm Shift
The utility of the 2-oxabicyclo[2.2.2]octane scaffold has been compellingly demonstrated through its incorporation into established drug molecules, resulting in analogs with superior properties.
Case Study: Imatinib and Vorinostat Analogs
Recent studies have shown that replacing the phenyl ring in the anticancer drug Imatinib with the 2-oxabicyclo[2.2.2]octane core leads to a significant improvement in physicochemical properties, including increased water solubility and enhanced metabolic stability.[1][2] Similarly, when this bioisostere was incorporated into the structure of Vorinostat, a new bioactive analog was generated.[1][2]
Caption: Bioisosteric replacement of the phenyl ring in Imatinib leads to improved properties.
GPR120 Modulators
The 2-oxabicyclo[2.2.2]octane scaffold has also been explored in the context of G protein-coupled receptor 120 (GPR120) modulators, which are of interest for the treatment of diabetes and related metabolic disorders.[7] This highlights the broad applicability of this core in diverse therapeutic areas.
Conclusion and Future Outlook
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is more than just a novel building block; it represents a strategic tool for medicinal chemists to overcome long-standing challenges in drug design. Its favorable physicochemical properties and the versatility of the aldehyde handle make it an invaluable asset for generating next-generation therapeutics. As the pressure to develop safer and more effective drugs intensifies, the strategic deployment of saturated bioisosteres like the 2-oxabicyclo[2.2.2]octane core will undoubtedly play an increasingly pivotal role in the future of drug discovery.
References
-
Capot Chemical. 1212021-23-2 | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and.... [Link]
-
ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
OUCI. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
PubChem. 2-Oxabicyclo[2.2.2]octane. [Link]
- Google Patents. WO2014151247A1 - Oxabicyclo [2.2.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 1212021-23-2 | 2-oxabicyclo[2.2.2]octane-4-carbaldehyde - Capot Chemical [capotchem.com]
- 4. 2-oxabicyclo[2.2.2]octane-4-carbaldehyde 97% | CAS: 1212021-23-2 | AChemBlock [achemblock.com]
- 5. 1212021-23-2|2-oxabicyclo[2.2.2]octane-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 2-oxabicyclo[2.2.2]octane-4-carboxylic acid | 2168906-49-6 [sigmaaldrich.com]
- 7. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents [patents.google.com]
Methodological & Application
Precision Iodocyclization Protocol for the Synthesis of the 2-Oxabicyclo[2.2.2]octane Core
Executive Summary & Application Scope
The 2-oxabicyclo[2.2.2]octane core has emerged as a high-value saturated bioisostere for para-substituted phenyl rings in drug discovery. Its incorporation into scaffolds (e.g., Imatinib, Vorinostat analogs) improves physicochemical properties, including solubility (
This Application Note details the Iodocyclization Protocol , the industry-standard method for constructing this bridged ether system. Unlike kinetic 5-exo cyclizations that form tetrahydrofurans, this protocol leverages specific solvent effects and geometric constraints to favor the thermodynamic 6-endo pathway required for the [2.2.2] bridge.
Primary Applications:
-
Fragment-Based Drug Design (FBDD): Synthesis of rigid, non-aromatic linkers.
-
Late-Stage Functionalization: Installation of the core into complex intermediates.
-
Natural Product Synthesis: Construction of cineole-type terpene architectures.[1][2]
Mechanistic Principles
The Regioselectivity Challenge
The critical challenge in synthesizing the 2-oxabicyclo[2.2.2]octane core from (cyclohex-3-en-1-yl)methanol derivatives is controlling the mode of cyclization.
-
Kinetic Pathway (Undesired): 5-exo-trig cyclization leads to a fused 2-oxabicyclo[4.3.0]nonane (tetrahydrofuran derivative).
-
Thermodynamic/Bridged Pathway (Desired): 6-endo-trig cyclization leads to the bridged 2-oxabicyclo[2.2.2]octane.
Reaction Mechanism
The reaction proceeds via the electrophilic activation of the alkene by iodine (
Figure 1: Mechanistic pathway for the formation of the bridged ether core via 6-endo-trig cyclization.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| Substrate | 1.0 | Precursor | (Cyclohex-3-en-1-yl)methanol derivative |
| Iodine ( | 1.2 - 1.5 | Electrophile | Resublimed, solid |
| Acetonitrile (MeCN) | Solvent | Medium | HPLC Grade, anhydrous ( |
| 2.0 - 3.0 | Base | Optional; buffers HI byproduct | |
| Excess | Quench | Saturated solution |
Standard Operating Procedure (SOP)
Step 1: Substrate Preparation Ensure the starting material, typically a (cyclohex-3-en-1-yl)methanol derivative, is free of basic impurities (amines) that might complex with iodine. Dissolve the substrate (1.0 mmol) in anhydrous Acetonitrile (10 mL, 0.1 M concentration).
-
Note: DCM or THF may favor the undesired 5-exo product. Stick to MeCN.
Step 2: Activation
Add solid
Step 3: Cyclization Allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–12 hours. Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the alkene starting material.
-
Observation: The bridged product is typically more polar than the starting alkene on silica.
Step 4: Quenching & Workup
Add saturated aqueous
Step 5: Purification Purify via silica gel flash chromatography.
-
Eluent: Hexanes/EtOAc gradients (typically 10-40% EtOAc).
-
Stability:[3] The iodo-ether product is generally stable but should be stored away from light to prevent C-I bond homolysis.
Figure 2: Step-by-step workflow for the iodocyclization protocol.
Expertise & Troubleshooting
Solvent Effects (Critical)
Why MeCN? Acetonitrile is a "participating" solvent in many iodocyclizations, but in this specific transformation, its high dielectric constant and ability to coordinate weakly to the iodonium species favors the charge separation required for the 6-endo transition state. Using non-polar solvents like DCM often results in mixtures or favors the 5-exo product.
Managing the C-I Bond
The resulting product contains a secondary iodide.
-
Deiodination: To obtain the unsubstituted bioisostere, the iodide can be removed via radical reduction (
or TTMSS) or catalytic hydrogenation ( ) in the presence of a base. -
Elimination Risk: Avoid strong bases (e.g.,
) during workup, as the iodide can undergo elimination to form a vinyl ether.
Stereocontrol
The stereochemistry of the bridge is dictated by the starting material. The hydroxyl group attacks anti to the iodine. Therefore, the relative stereochemistry of the hydroxymethyl group and the alkene in the precursor determines the diastereoselectivity.
-
cis-4-substituted cyclohexenyl methanols yield the corresponding bridged systems efficiently.
References
-
Levterov, V. V., et al. (2023).[4][5] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5221. Link[4]
-
Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[4] Link
-
Gabriele, B., et al. (2012).[6] "An Iodocyclization Approach to Substituted 3-Iodothiophenes." Journal of Organic Chemistry, 77(17), 7640-7645. Link
-
Datsenko, O. P., et al. (2024).[5] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63, e202316557.[5] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 5. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 6. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
Application Notes & Protocols: Strategic Application of Wittig and Horner-Wadsworth-Emmons Reactions for the Olefination of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for the olefination of the sterically demanding and structurally significant substrate, 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde. The bridged bicyclic nature of this aldehyde presents unique challenges that necessitate careful consideration of reaction conditions to achieve optimal yields and stereoselectivity. This guide will delve into the mechanistic nuances of using stabilized and non-stabilized ylides, the utility of salt-free conditions, and the HWE reaction as a powerful alternative. Detailed, step-by-step protocols are provided to empower researchers to successfully implement these critical synthetic transformations.
Introduction: The Synthetic Challenge of a Bridged Bicyclic Aldehyde
The 2-oxabicyclo[2.2.2]octane moiety is an increasingly important scaffold in medicinal chemistry, serving as a saturated bioisostere for the phenyl ring.[1][2] Its rigid, three-dimensional structure can offer improved physicochemical properties in drug candidates. The synthesis of derivatives often requires the functionalization of the C4 position, with the Wittig reaction being a cornerstone transformation for converting the 4-carbaldehyde into a variety of alkenes.[3][4]
However, the inherent steric hindrance of the bicyclic framework surrounding the aldehyde group can significantly impede the approach of the bulky phosphonium ylide, potentially leading to low yields and sluggish reaction rates.[5][6][7] Therefore, a "one-size-fits-all" approach to the Wittig reaction is unlikely to be successful. This guide will provide the strategic framework for selecting the appropriate olefination conditions based on the desired alkene product.
Synthesis of the Starting Material: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
A reliable supply of the starting aldehyde is paramount. While commercially available from vendors such as AChemBlock[8], in-house synthesis may be required for larger-scale campaigns. Recent literature highlights a modular approach involving an iodocyclization of a cyclohexane-containing alkenyl alcohol as a key step to construct the 2-oxabicyclo[2.2.2]octane core.[1][2] Subsequent oxidation of a primary alcohol at the C4 position furnishes the target aldehyde.
The Wittig Reaction: A Dichotomy of Ylide Reactivity
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[5] The stereochemical outcome of the reaction is largely dictated by the nature of the ylide employed.[9][10][11]
Non-Stabilized Ylides for (Z)-Alkene Synthesis
Non-stabilized ylides, where the carbanion is not stabilized by an adjacent electron-withdrawing group, are highly reactive.[10][12] They typically lead to the formation of the (Z)-alkene as the major product.[5][9][10] This is attributed to the kinetically controlled, irreversible formation of a syn-oxaphosphetane intermediate.[5][12]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Non-stabilized ylides are strong bases and are readily protonated by water or alcohols, which would quench the reaction.
-
Inert Atmosphere: These ylides are also sensitive to oxygen.[12]
-
Strong, Aprotic Base: A strong base like n-butyllithium or sodium hydride is required to deprotonate the phosphonium salt to form the ylide.[6][13]
-
Low Temperature: The formation of the ylide and the subsequent reaction with the aldehyde are often carried out at low temperatures to control reactivity and minimize side reactions.
Stabilized Ylides for (E)-Alkene Synthesis
Stabilized ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion, making them less reactive but more stable.[9][10][13] The reaction with aldehydes is often reversible, allowing for thermodynamic equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to form the (E)-alkene.[5][11][12]
Causality Behind Experimental Choices:
-
Weaker Bases: Due to the increased acidity of the corresponding phosphonium salt, weaker bases such as sodium ethoxide or even sodium carbonate can be employed for ylide generation.[9]
-
Higher Temperatures: The lower reactivity of stabilized ylides may necessitate higher reaction temperatures to drive the reaction to completion.
Advanced Wittig Protocols for Hindered Substrates
For a sterically encumbered aldehyde like 2-oxabicyclo[2.2.2]octane-4-carbaldehyde, standard Wittig conditions may prove inefficient. The following modifications can be employed to enhance yields and control stereoselectivity.
Salt-Free Wittig Conditions
The presence of lithium salts, often generated from the use of organolithium bases, can influence the stereochemical outcome of the Wittig reaction.[5][7] For non-stabilized ylides, salt-free conditions, achieved by using bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS), can enhance (Z)-selectivity.[14] This is because lithium cations can coordinate to the intermediates, promoting equilibration and potentially eroding the kinetic (Z)-selectivity.[15][16]
The Schlosser Modification for (E)-Alkene Synthesis with Non-Stabilized Ylides
A significant limitation of the standard Wittig reaction is the difficulty in obtaining (E)-alkenes from non-stabilized ylides.[4] The Schlosser modification addresses this by intentionally using an excess of an organolithium reagent at low temperatures to deprotonate the initially formed syn-betaine intermediate, allowing it to equilibrate to the more stable anti-betaine.[5][12] Subsequent protonation and warming then lead to the formation of the (E)-alkene.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative for (E)-Alkenes
For the synthesis of (E)-alkenes, particularly with sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method.[6][7] This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide.[17] The HWE reaction almost exclusively produces the (E)-alkene due to the thermodynamic preference for the intermediate that leads to this isomer.[17][18][19]
Advantages of the HWE Reaction:
-
High (E)-Selectivity: The primary advantage is the excellent stereocontrol for the (E)-isomer.[17][19]
-
Ease of Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.
-
Milder Conditions: The generation of the phosphonate carbanion can often be achieved with milder bases like sodium hydride or sodium methoxide.[19]
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Anhydrous solvents and inert atmosphere techniques are critical for the success of these reactions.
Protocol 1: (Z)-Olefin Synthesis using a Non-Stabilized Ylide under Salt-Free Conditions
This protocol describes the synthesis of (Z)-4-(prop-1-en-1-yl)-2-oxabicyclo[2.2.2]octane.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS in THF (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. The formation of a deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate oven-dried flask, dissolve 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Protocol 2: (E)-Olefin Synthesis using a Stabilized Ylide
This protocol describes the synthesis of ethyl (E)-3-(2-oxabicyclo[2.2.2]octan-4-yl)acrylate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Anhydrous Diethyl Ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate oven-dried flask, dissolve 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the phosphonate carbanion solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting aldehyde is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.
Data Presentation
| Reaction Type | Ylide/Phosphonate | Base | Typical Conditions | Major Product | Key Advantages | Potential Challenges |
| Wittig (Non-Stabilized) | Alkyltriphenylphosphonium salt | n-BuLi, NaHMDS, KHMDS | Anhydrous THF, -78°C to RT | (Z)-Alkene | High (Z)-selectivity under salt-free conditions | Air and moisture sensitive, difficult byproduct removal |
| Wittig (Stabilized) | (Carboalkoxymethyl)triphenylphosphonium salt | NaOEt, Na2CO3 | EtOH or THF, RT to reflux | (E)-Alkene | Stable ylide, milder bases | Lower reactivity, may require heat |
| Schlosser Modification | Alkyltriphenylphosphonium salt | n-BuLi (excess) | Anhydrous THF, -78°C | (E)-Alkene | Access to (E)-alkenes from non-stabilized ylides | Requires precise temperature control and stoichiometry |
| Horner-Wadsworth-Emmons | Dialkyl phosphonoacetate | NaH, NaOMe | Anhydrous THF, 0°C to reflux | (E)-Alkene | Excellent (E)-selectivity, easy purification | Phosphonate reagents can be more expensive |
Visualization of Key Concepts
Caption: Generalized mechanism of the Wittig reaction.
Caption: General experimental workflow for olefination reactions.
Caption: Decision tree for selecting the appropriate olefination method.
References
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). The Wittig Reaction. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2026, February 10). Wittig reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 15, 2026, from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved February 15, 2026, from [Link]
-
Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II. Retrieved February 15, 2026, from [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(23), 13681-13688. [Link]
-
Wikipedia. (2026, January 28). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Wipf, P. (2007). The Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved February 15, 2026, from [Link]
-
Boston University. (2012, January 3). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and... Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry Blogs. (2013, May 27). New clarity in the mechanism for lithium salt-free Wittig reactions. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 16(1), 11908-11917. [Link]
Sources
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Application Notes & Protocols: Strategic Implementation of Aldol Condensation with 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde in Medicinal Chemistry
Executive Summary
The replacement of planar aromatic rings with saturated, three-dimensional bioisosteres is a paramount strategy in modern drug discovery. This approach often enhances physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity. The 2-oxabicyclo[2.2.2]octane scaffold has recently emerged as a highly promising bioisostere for the para-substituted phenyl ring, offering a rigid, non-planar structure with improved pharmacological profiles.[1][2] This guide provides detailed application notes and validated protocols for a cornerstone C-C bond-forming reaction—the Aldol condensation—utilizing the key building block, 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde. These protocols are designed for researchers in synthetic and medicinal chemistry, providing a robust framework for incorporating this valuable scaffold into complex molecular architectures.
Scientific Rationale: The Strategic Value of the Bicyclic Aldehyde
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde serves as a critical electrophilic partner in Aldol-type reactions. A key structural feature is the absence of α-hydrogens on the aldehyde, which prevents self-condensation and simplifies reaction outcomes. This makes it an ideal candidate for crossed Aldol (Claisen-Schmidt) condensations with a variety of enolizable ketones or other nucleophilic partners.[3][4] The reaction provides a direct route to α,β-unsaturated ketones (chalcone analogues) or, by controlling reaction conditions, to the intermediate β-hydroxy ketones, which possess a new stereocenter. The steric bulk of the bicyclic cage can significantly influence the diastereoselectivity of these additions, offering a handle for stereochemical control.[5][6]
Mechanistic Overview: Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds via a well-established mechanism. A base abstracts an acidic α-proton from a ketone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde. The resulting tetrahedral alkoxide intermediate is protonated to yield the β-hydroxy ketone (the Aldol addition product). Under harsher conditions (e.g., heat), this intermediate readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone (the Aldol condensation product).[7][8]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Protocol 1: Synthesis of an α,β-Unsaturated Ketone Analogue
Objective: To synthesize (E)-1-phenyl-3-(2-oxabicyclo[2.2.2]octan-4-yl)prop-2-en-1-one via a standard Claisen-Schmidt condensation, providing a robust and scalable method for creating a chalcone-like scaffold.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Supplier | Notes |
| 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde | 1212021-23-2 | 140.18 | AChemBlock, BLDpharm[9][10] | Limiting Reagent (1.0 eq) |
| Acetophenone | 98-86-2 | 120.15 | Standard Supplier | 1.1 eq |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Standard Supplier | 2.0 eq |
| Ethanol (95%) | 64-17-5 | 46.07 | Standard Supplier | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | In-house | For workup and recrystallization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Standard Supplier | Drying agent |
| Ethyl Acetate / Hexanes | Various | - | Standard Supplier | For TLC and chromatography |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (2.0 eq) and 20 mL of ethanol. Stir at room temperature until the base is fully dissolved.
-
Reagent Addition: Add acetophenone (1.1 eq) to the basic ethanol solution. Follow with the dropwise addition of a solution of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 eq) dissolved in 10 mL of ethanol over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup & Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. A solid precipitate should form. If an oil forms, stir vigorously until it solidifies.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove residual NaOH.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol/water to yield the pure α,β-unsaturated ketone as a crystalline solid.
-
Characterization: Dry the product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, IR, and melting point analysis.
Expertise & Causality: Why This Protocol Works
-
Choice of Base: NaOH is a strong, inexpensive base sufficient to deprotonate acetophenone to form the necessary enolate. Using it in stoichiometric excess ensures complete reaction and drives the final elimination step.[11]
-
Solvent System: Ethanol is an excellent solvent for all reactants and effectively mediates the reaction. Its protic nature facilitates the protonation of the alkoxide intermediate.
-
Temperature Control: Running the reaction at room temperature is sufficient for both the addition and subsequent elimination. Applying heat is generally unnecessary and may lead to side products. The thermodynamic stability of the conjugated product drives the reaction forward.[8]
-
Purification Strategy: The product's increased conjugation and molecular weight compared to the starting materials typically result in lower solubility in aqueous media, allowing for straightforward isolation by precipitation and recrystallization.
Protocol 2: Diastereoselective Synthesis of a β-Hydroxy Ketone
Objective: To isolate the Aldol addition product by kinetically controlling the reaction at low temperature, thereby preventing dehydration. This protocol uses a pre-formed lithium enolate to achieve a more controlled and potentially diastereoselective addition.
Materials & Reagents
| Reagent | CAS Number | Notes |
| 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde | 1212021-23-2 | 1.0 eq |
| Propiophenone | 93-55-0 | 1.1 eq |
| Diisopropylamine | 108-18-9 | 1.2 eq, freshly distilled |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 1.15 eq |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, inhibitor-free |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | For quenching |
Step-by-Step Protocol
-
Enolate Formation: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and freshly distilled diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.15 eq) dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
Re-cool the freshly prepared LDA solution to -78 °C. Add propiophenone (1.1 eq) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Aldehyde Addition: Add a solution of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction & Quenching: Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC (quench a small aliquot with NH₄Cl first). Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup & Isolation: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-hydroxy ketone can be purified by flash column chromatography on silica gel.
Expertise & Causality: Rationale for a Controlled Addition
-
LDA as a Base: LDA is a strong, non-nucleophilic, sterically hindered base. This allows for the rapid, quantitative, and irreversible deprotonation of the ketone at low temperature, forming a pre-defined enolate concentration without competing side reactions.[4]
-
Low-Temperature Control: Maintaining the reaction at -78 °C is critical. This provides the kinetic control needed to trap the tetrahedral alkoxide intermediate after nucleophilic attack. At this temperature, the activation energy for the subsequent E1cB elimination to the enone is not overcome.[12]
-
Diastereoselectivity: The reaction of a prochiral enolate with the aldehyde creates two new stereocenters. The facial selectivity of the attack is influenced by the steric bulk of both the enolate substituents and the bicyclic aldehyde. The Zimmerman-Traxler transition state model is often invoked to predict the stereochemical outcome (syn vs. anti), which depends on the enolate geometry (Z vs. E).[6] Further analysis (e.g., by NOESY NMR) is required to determine the precise diastereomeric ratio.
General Experimental Workflow & Data Characterization
Caption: A generalized workflow for Aldol reactions.
Expected Product Characterization Data
| Product Type | Expected Yield (%) | Key IR Signals (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| α,β-Unsaturated Ketone | 75-90 | ~1660 (C=O, conjugated), ~1610 (C=C), ~1100 (C-O-C) | 7.0-8.0 (aromatic, vinyl H's), ~4.0 (bridgehead H), 1.5-2.5 (aliphatic H's) |
| β-Hydroxy Ketone | 60-80 | 3500-3200 (broad, -OH), ~1710 (C=O), ~1100 (C-O-C) | 7.0-8.0 (aromatic H's), 4.5-5.0 (-CH(OH)-), ~4.0 (bridgehead H), 2.5-3.0 (-CH₂-CO-), 1.5-2.5 (aliphatic H's) |
References
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]
-
Academia.edu. (n.d.). ALDOL CONDENSATION. Academia.edu. [Link]
-
ResearchGate. (2023). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
-
OUCI. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. [Link]
- Google Patents. (2014). WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators.
-
PubMed. (2017). Synthesis of sialic acid derivatives based on chiral substrate-controlled stereoselective aldol reactions using pyruvic acid oxabicyclo[2.2.2]octyl orthoester. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Aldol condensation. Wikipedia. [Link]
-
Michigan State University Chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]
-
PubMed. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed. [Link]
-
Sci-Hub. (1998). On the Diastereoselectivity of the Aqueous-Acid-Catalyzed Intramolecular Aldol Condensation of 3-Oxocyclohexaneacetaldehydes. Helvetica Chimica Acta. [Link]
-
PubChem. (n.d.). 2-Oxabicyclo[2.2.2]octane. PubChem. [Link]
-
YouTube. (2020). Diastereoselectivity in Aldol condensation. YouTube. [Link]
-
Taylor & Francis. (n.d.). Aldol reaction – Knowledge and References. Taylor & Francis. [Link]
Sources
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- 12. youtube.com [youtube.com]
Application Note: Oxidation of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde to 2-Oxabicyclo[2.2.2]octane-4-carboxylic Acid
Executive Summary
The 2-oxabicyclo[2.2.2]octane scaffold has emerged as a critical saturated bioisostere for the phenyl ring in medicinal chemistry, offering improved solubility and metabolic stability (lower lipophilicity) while maintaining vector fidelity [1, 2]. However, functionalizing the C4-bridgehead position presents unique challenges due to steric hindrance and the specific electronic environment of the bicyclic ether.
This Application Note details the oxidation of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde to its corresponding carboxylic acid . Unlike planar aromatic aldehydes, this bridgehead aldehyde is non-enolizable and sterically shielded. While this prevents racemization, it necessitates oxidants that can access the carbonyl carbon without requiring nucleophilic attack trajectories blocked by the bicyclic cage.
We recommend the Pinnick Oxidation (sodium chlorite) as the primary "Gold Standard" method due to its mildness and reliability. A TEMPO-catalyzed protocol is provided as a greener, scalable alternative for process development.
Strategic Analysis & Mechanism
The Challenge: Bridgehead Reactivity
The C4 position of the 2-oxabicyclo[2.2.2]octane system is a bridgehead carbon.
-
Sterics: The bicyclic cage blocks backside attack (
is impossible) and restricts the angle of approach for bulky oxidants. -
Electronic Effects: The C1-oxygen atom exerts an inductive effect, but the C4 position is relatively insulated. The primary concern is the stability of the ether bridge under highly acidic conditions (e.g., Jones Reagent), which can lead to ring-opening or rearrangement, although the [2.2.2] system is thermodynamically robust.
-
Enolization: The aldehyde is non-enolizable (Bredt's Rule prevents double bond formation at the bridgehead). This eliminates the risk of epimerization, allowing for a wider range of pH conditions than typical chiral aldehydes.
Selection of Oxidant
| Method | Reagents | Suitability | Verdict |
| Pinnick (Lindgren) | NaClO₂, NaH₂PO₄, Scavenger | High | Recommended. Mild, tolerates ether bridge, driven by entropy. |
| TEMPO Catalysis | TEMPO, NaClO, NaClO₂ | High | Scalable Alternative. Excellent for larger batches; avoids heavy metals. |
| Jones Oxidation | CrO₃, H₂SO₄ | Low | Avoid. Strong acid risk to ether bridge; toxic chromium waste. |
| Silver Oxide | Ag₂O, NaOH | Medium | Effective but expensive; heterogeneous reaction can be slow at bridgeheads. |
Detailed Protocols
Protocol A: Pinnick Oxidation (The Gold Standard)
Best for: Discovery scale (10 mg to 10 g), high functional group tolerance.
Mechanism: The reaction proceeds via the formation of a chlorite ester. The key to success is the scavenger (2-methyl-2-butene or resorcinol), which quenches the hypochlorous acid (HOCl) byproduct. Without the scavenger, HOCl can react with the ether oxygen or other functional groups, or retard the reaction kinetics [3].
Reagents & Stoichiometry[1]
-
Substrate: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equiv)
-
Sodium Chlorite (NaClO₂): 3.0 – 5.0 equiv (Technical grade is ~80%; adjust calculation accordingly).
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): 3.0 – 5.0 equiv (Buffers pH to ~3.5).
-
Scavenger: 2-Methyl-2-butene (10.0 – 20.0 equiv).
-
Solvent: t-Butanol / Water (3:1 or 4:1 v/v). THF can be used if solubility is poor, but t-BuOH is preferred to suppress esterification side-reactions.
Step-by-Step Procedure
-
Preparation: Dissolve the aldehyde (1.0 equiv) in t-butanol (0.1 M concentration).
-
Scavenger Addition: Add 2-methyl-2-butene (15 equiv). The solution will be monophasic.
-
Oxidant Solution: In a separate beaker, dissolve NaClO₂ (3.0 equiv) and NaH₂PO₄ (3.0 equiv) in water (volume = 1/3 of the t-butanol volume).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 15–30 minutes at Room Temperature (RT).
-
Note: The reaction is slightly exothermic. For scales >1g, use a water bath to maintain RT.
-
-
Monitoring: Stir vigorously. The biphasic mixture requires efficient mixing. Monitor by TLC or LC-MS (Aldehyde signal disappearance; Acid signal appearance). Reaction typically completes in 1–4 hours.
-
Quench: Does not require a harsh quench.
-
Workup (Isolation of Acid):
-
Evaporate the volatile t-butanol and excess 2-methyl-2-butene under reduced pressure (Rotavap).
-
The residue is an aqueous slurry.[2] Dilute with water and adjust pH to ~3 with 1N HCl.
-
Extract with EtOAc or DCM (3x).
-
Critical Step: The 2-oxabicyclo acid can be water-soluble due to the ether oxygen. If the aqueous layer retains product, saturate with NaCl (brine) and use THF/EtOAc (1:1) for extraction.[3]
-
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (MeOH/DCM gradient with 1% AcOH).
Protocol B: TEMPO-Catalyzed Oxidation (Green/Process Scale)
Best for: Scale-up (>10 g), avoiding chlorinated byproducts.
This method utilizes TEMPO as a catalyst and bleach (NaClO) or NaClO₂ as the terminal oxidant. It is highly efficient for bridgehead systems [4].
Reagents
-
Substrate: 1.0 equiv
-
TEMPO: 0.05 – 0.10 equiv (5-10 mol%)
-
Sodium Chlorite (NaClO₂): 2.0 equiv
-
Sodium Hypochlorite (NaClO): 0.05 equiv (catalytic initiator)
-
Buffer: Sodium phosphate buffer (pH 6.8)
-
Solvent: Acetonitrile / Water (1:1)
Procedure
-
Dissolve aldehyde (1.0 equiv) and TEMPO (0.07 equiv) in MeCN/Water (1:1).
-
Add phosphate buffer to maintain pH ~6.8.
-
Heats the mixture to 35°C.
-
Simultaneously add aqueous NaClO₂ (2.0 equiv) and dilute NaClO (catalytic) dropwise over 1 hour.
-
Observation: The solution usually turns red-orange (oxidized TEMPO) and then fades.
-
Stir at 35-40°C until conversion is complete (LC-MS).
-
Workup: Cool to RT. Acidify to pH 2-3 with HCl. Extract with isopropyl acetate or EtOAc. Wash with aqueous sodium thiosulfate (to remove residual oxidants).
Visualizing the Chemistry
Reaction Mechanism (Pinnick)
The following diagram illustrates the mechanistic pathway, highlighting the role of the scavenger in protecting the ether scaffold.
Figure 1: Mechanistic flow of the Pinnick oxidation.[4] The scavenger step is critical to prevent HOCl from attacking the bicyclic ether.
Workup Decision Matrix
Solubility of bridgehead acids can be deceptive. Use this flow to maximize recovery.
Figure 2: Workup optimization for polar bridgehead carboxylic acids.
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (DMSO-d6 or CDCl3):
-
Reactant: Aldehyde proton appears as a singlet at 9.4 – 9.6 ppm .
-
Product: Disappearance of the aldehyde peak. Appearance of a broad singlet (COOH) at 10.0 – 12.0 ppm .
-
Scaffold Signals: The bridgehead proton (H4) is absent. Look for the H3/H5 methylene protons; in the acid, they may shift slightly downfield compared to the aldehyde due to the change in carbonyl anisotropy.
-
-
HPLC/LC-MS:
-
The carboxylic acid will typically elute earlier than the aldehyde on Reverse Phase (C18) columns due to increased polarity (ionization).
-
Run in Negative Mode (ESI-) to detect the [M-H]⁻ ion, which is usually prominent for carboxylic acids.
-
Common Issues
| Issue | Cause | Solution |
| Incomplete Conversion | pH too high (inactive NaClO₂) | Ensure buffer maintains pH 3–4. Add more NaH₂PO₄. |
| Chlorinated Byproducts | Insufficient Scavenger | Increase 2-methyl-2-butene to 20 equiv. |
| Low Yield (Workup) | Product is water-soluble | Salting out (NaCl) is mandatory. Use THF in extraction solvent.[3] |
| Precipitation | Product crystallizes during reaction | Add more t-BuOH or switch to THF/Water to keep homogeneous. |
References
-
Mykhailiuk, P. K. (2023).[5][6] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[6] [6]
-
Levterov, V. V., et al. (2023).[7] "Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes." ResearchGate.[8][9]
-
Pinnick, H. W., et al. (1981). "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096.
-
Ma, Z., et al. (2014). "Oxabicyclo [2.2.2] acid GPR120 modulators." Patent WO2014151247A1.
Sources
- 1. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde as a Versatile Building Block in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Discovery
The landscape of early-stage drug discovery is increasingly focused on exploring chemical space beyond flat, aromatic compounds. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments.[1][2][3] The incorporation of three-dimensional (3D) scaffolds into fragment libraries is a key approach to improving the physicochemical properties and clinical success rates of drug candidates. Saturated bicyclic systems, in particular, offer a compelling combination of structural rigidity, which can reduce the entropic penalty of binding to a target, and improved solubility and metabolic stability compared to their aromatic counterparts.[4][5]
The 2-oxabicyclo[2.2.2]octane scaffold has been identified as an excellent bioisosteric replacement for the commonly encountered phenyl ring.[6][7][8] This bicyclic ether not only mimics the geometry of a para-substituted phenyl ring but also offers significant advantages in terms of physicochemical properties. Replacement of a phenyl ring with the 2-oxabicyclo[2.2.2]octane core has been shown to increase aqueous solubility and enhance metabolic stability, both highly desirable attributes in drug candidates.[6][7]
This application note provides a detailed guide for the use of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde as a versatile building block in FBDD campaigns. The aldehyde functionality at the 4-position serves as a crucial handle for the facile elaboration of the rigid bicyclic core into a diverse array of chemical entities through well-established synthetic transformations. We present detailed protocols for the synthesis of the aldehyde and its subsequent derivatization via reductive amination and the Wittig reaction, two cornerstone reactions in medicinal chemistry. Furthermore, we outline a strategic workflow for the integration of this building block into a typical FBDD cascade.
Synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
The title compound can be reliably synthesized from the corresponding alcohol, (2-oxabicyclo[2.2.2]octan-4-yl)methanol, via a Swern oxidation. This method is known for its mild reaction conditions and broad functional group tolerance, making it ideal for the preparation of aldehydes that may be sensitive to harsher oxidizing agents.[9][10] The synthesis of the precursor alcohol is also well-documented in the literature.[6]
Protocol: Swern Oxidation of (2-Oxabicyclo[2.2.2]octan-4-yl)methanol
This protocol is adapted from the procedure described by Mykhailiuk, P. K., et al. in Nature Communications (2023).[6][7]
Materials:
-
(2-Oxabicyclo[2.2.2]octan-4-yl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (appropriate volume for concentration of ~0.5 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise at -78 °C (dry ice/acetone bath).
-
Stir the mixture at -78 °C for 5 minutes.
-
Add a solution of (2-oxabicyclo[2.2.2]octan-4-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.
-
Continue stirring at -78 °C for 30 minutes.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 2-oxabicyclo[2.2.2]octane-4-carbaldehyde as a white solid.
Application in Fragment Elaboration: Key Protocols
The aldehyde functionality of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde provides a versatile entry point for introducing a wide range of chemical diversity, a critical step in the hit-to-lead optimization phase of FBDD.
Protocol 1: Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds, allowing for the introduction of various amine fragments.[11][12][13][14] This one-pot procedure involves the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, especially in the presence of other functional groups.[15]
Materials:
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Primary or secondary amine of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equivalent) in anhydrous DCE or THF, add the desired primary or secondary amine (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid may be beneficial.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[16][17] This reaction allows for the introduction of a carbon-carbon double bond, providing a scaffold for further functionalization or for probing interactions within a protein binding site. The sterically hindered nature of the bridgehead aldehyde may require careful selection of the Wittig reagent and reaction conditions.
Materials:
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Appropriate phosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.05 equivalents) to generate the ylide (a color change is often observed).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Add a solution of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired alkene.
Workflow for Fragment-Based Drug Discovery
The integration of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde into an FBDD campaign follows a structured workflow, from initial fragment library construction to hit-to-lead optimization.
Data Presentation
The following table provides representative data for a hypothetical series of fragments derived from 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, illustrating how key physicochemical properties can be modulated through derivatization.
| Fragment ID | R-Group | Molecular Weight (Da) | cLogP | Ligand Efficiency (LE) |
| OBO-Aldehyde | -CHO | 140.18 | 0.85 | - |
| OBO-Amine-1 | -CH₂-NH-CH₃ | 155.22 | 0.70 | 0.35 |
| OBO-Amine-2 | -CH₂-N(CH₃)₂ | 169.25 | 0.92 | 0.32 |
| OBO-Alkene-1 | -CH=CH-Ph | 214.29 | 3.15 | 0.28 |
| OBO-Alkene-2 | -CH=CH-CO₂Et | 210.26 | 1.98 | 0.30 |
Note: cLogP and Ligand Efficiency (LE) values are illustrative and would be determined experimentally.
Reaction Schematics
Conclusion
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde represents a valuable and highly versatile building block for fragment-based drug discovery. Its rigid, three-dimensional scaffold offers an attractive alternative to traditional flat aromatic systems, with the potential for improved physicochemical properties. The aldehyde functionality provides a convenient handle for the synthesis of diverse fragment libraries through robust and well-understood chemical transformations. The protocols and workflow outlined in this application note are intended to provide researchers, scientists, and drug development professionals with a practical guide to leveraging this promising scaffold in their FBDD campaigns, ultimately contributing to the discovery of novel and effective therapeutics.
References
-
Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
- Erlanson, D. A., et al. (2023). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry.
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]
- de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
- Erlanson, D. A. (2023). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
- Myers, A. (n.d.).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Technology Networks. (n.d.). Fragmentor: a new technique to facilitate scaffold design for library generation. [Link]
- Scott, A. D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. [Link]
- Li, Y., et al. (2021). Linker Library: Fragment Library for Scaffold Hopping Based on Geometric Features.
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]
-
Wikipedia. (n.d.). Swern oxidation. [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation. [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]
-
ResearchGate. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
Sources
- 1. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Incorporation of the 2-Oxabicyclo[2.2.2]octane Moiety in Drug Design
Executive Summary & Strategic Rationale
In the pursuit of novel intellectual property and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from Flatland" by replacing planar aromatic rings with saturated, three-dimensional bioisosteres. The 2-oxabicyclo[2.2.2]octane moiety has emerged as a premier bioisostere for the para-substituted phenyl ring.[1][2][3][4][5]
Unlike its carbocyclic analog (bicyclo[2.2.2]octane), which often suffers from high lipophilicity (LogP) and poor solubility, the incorporation of the ether oxygen in the 2-position provides a critical polarity handle. This modification lowers LogP, improves aqueous solubility, and blocks metabolic oxidation prone sites, all while maintaining the precise vector alignment required for receptor binding.
Key Advantages[1]
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to all-carbon bicyclic spacers.
-
Metabolic Stability: The bridgehead carbons are sterically protected, and the ether linkage reduces the electron density available for oxidative metabolism compared to phenyl rings.
-
Vector Fidelity: The C1–C4 axis provides exit vectors highly homologous to para-phenyl substitution (approx. 180°), ensuring ligand-receptor fidelity.
Physicochemical Comparison: The "Isostere Triad"
The following data illustrates why the 2-oxabicyclo[2.2.2]octane is superior to the carbocyclic spacer for drug-like properties.
| Property | p-Phenyl Ring | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane |
| Character | Planar, Aromatic | 3D, Lipophilic | 3D, Polar |
| Exit Vector Angle | ~180° | ~180° | ~175–180° |
| Bridgehead Distance | 2.89 Å | 2.60 Å | 2.55 Å |
| Electronic Effect | Electron Withdrawing/Donating (Resonance) | Inductive only | Inductive (Ether dipole) |
| Solubility Impact | Baseline | Lowers Solubility | Restores/Improves Solubility |
| Metabolic Risk | Epoxidation/Hydroxylation | Oxidation at bridgehead | High Stability |
Data synthesized from Levterov et al. (2023) and Wuitschik et al. (2008).
Synthetic Protocols
While the Diels-Alder reaction is the historical route to these systems, it often requires high pressures or specific pyrone substrates that limit functional group diversity.
The Modern Standard: We recommend the Iodocyclization Protocol developed by Mykhailiuk and colleagues. This modular approach allows for the construction of the bicyclic core after installing diversity on the flexible cyclohexane precursor.
Protocol A: Modular Iodocyclization (Recommended)
This method constructs the oxygen bridge via an intramolecular electrophilic cyclization.
Reagents Required:
-
Substrate: 4-(Hydroxymethyl)cyclohex-1-ene derivatives (easily accessible via Diels-Alder of butadiene and acrylates followed by reduction).
-
Cyclization Agent: Iodine (
).[3][6][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (MeCN).
-
Base: Sodium bicarbonate (
) or similar weak base (optional depending on substrate sensitivity).
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the cyclohexenyl alcohol (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Activation: Cool the solution to 0°C. Add
(3.0 equiv) if the substrate contains acid-sensitive groups. -
Cyclization: Add Iodine (
, 1.2 equiv) portion-wise over 15 minutes. The solution will turn dark brown. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the alkene.
-
Checkpoint: The product forms as an iodinated bicyclic ether.
-
-
Quench: Quench the reaction with saturated aqueous
(sodium thiosulfate) until the iodine color disappears (solution becomes clear/yellow). -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Deiodination (Optional but common): To obtain the unsubstituted bridge, treat the crude iodide with
and AIBN in refluxing toluene, or use Raney Nickel/ for a "greener" reduction.
Protocol B: Classical Diels-Alder (For Pyrones)
Use this route if your target requires specific bridgehead substitution patterns accessible via coumalates.
-
Mix: Combine methyl coumalate (2-pyrone-5-carboxylate) and the alkene dienophile (e.g., methyl acrylate) in toluene.
-
Heat: Reflux at 110–140°C in a sealed tube for 24–48 hours.
-
Critical Note: This forms the bicyclic alkene. 2-Pyrones can extrude
to form benzenes if heated too high without a bridge-stabilizing group.
-
-
Hydrogenation: The resulting double bond is often hydrogenated (
, Pd/C) immediately to stabilize the bicyclic framework and prevent retro-Diels-Alder degradation.
Visualizing the Workflow
The following diagram illustrates the logic flow for selecting and synthesizing this moiety, highlighting the "Escape from Flatland" decision process.
Figure 1: Strategic workflow for replacing phenyl rings with 2-oxabicyclo[2.2.2]octane via the iodocyclization pathway.
Case Study: Imatinib (Gleevec) Analog
A seminal validation of this scaffold was performed by Levterov et al. (2023), who replaced the central para-phenyl ring of the anticancer drug Imatinib.
-
Challenge: The all-carbon bicyclo[2.2.2]octane analog of Imatinib suffered from a 3-fold decrease in solubility (113 µM) compared to the parent drug (351 µM).
-
Solution: Incorporation of the 2-oxabicyclo[2.2.2]octane moiety.[1][2][3][4][5][6][7][8][9]
-
Result:
-
Solubility: Restored to 389 µM (superior to the original phenyl parent).
-
Activity: Maintained kinase inhibitory potency.
-
Metabolism: Improved stability against oxidative clearance.
-
Troubleshooting & Quality Control
-
Regioselectivity: In the iodocyclization, ensure the hydroxyl group is in the appropriate position (homoallylic) to allow for 5-exo or 6-endo closure. For [2.2.2] systems, the precursor geometry usually enforces the correct closure, but verify with NOESY NMR.
-
Stability: The 2-oxabicyclo[2.2.2] system is chemically robust. However, during the synthesis, the iodo-ether intermediate can be sensitive to light. Perform workups quickly and protect from direct light until deiodination.
-
Stereochemistry: The bridgehead hydrogens are cis relative to the bridge. This is fixed by the bicycle geometry.
References
-
Levterov, V. V., et al. (2023).[6] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry / PMC.
-
Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2019).[6] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[4][6][10]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. enamine.net [enamine.net]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Derivatization of the Bridgehead Aldehyde in 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
This Application Note is structured as a strategic technical guide for medicinal chemists and process scientists. It moves beyond standard textbook descriptions to address the specific steric and electronic nuances of the 2-oxabicyclo[2.2.2]octane scaffold.
Executive Summary & Strategic Value
The 2-oxabicyclo[2.2.2]octane core has emerged as a high-value bioisostere for the phenyl ring , particularly para-substituted benzenes.[1] Unlike the flat, lipophilic phenyl ring, this bicyclic ether offers a defined three-dimensional vector, improved aqueous solubility (due to the ether oxygen), and enhanced metabolic stability (blocking oxidative metabolism common at aromatic positions).
The 4-carbaldehyde derivative represents the primary "handle" for diversifying this scaffold. However, its reactivity is governed by two critical factors that distinguish it from standard aliphatic aldehydes:
-
The "Non-Enolizable" Advantage: The aldehyde is attached to a bridgehead carbon (C4). Lacking
-protons, it cannot undergo enolization, self-aldol condensation, or -elimination. This allows for the use of stronger bases and harsher conditions without the risk of polymerization. -
Bridgehead Sterics: While the C4 position is accessible, the bicyclic cage imposes a "cone of steric protection" that influences the trajectory of incoming nucleophiles, often requiring tailored reaction times or more reactive reagents compared to benzaldehyde.
This guide details four optimized protocols for transforming the C4-aldehyde into amines, olefins, alcohols, and acids, serving as a modular toolkit for library synthesis.
Decision Tree: Functionalization Pathways
The following workflow illustrates the primary derivatization logic based on the desired pharmacophore outcome.
Figure 1: Strategic derivatization pathways for the 2-oxabicyclo[2.2.2]octane-4-carbaldehyde scaffold.
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Library Workhorse")
Objective: Installation of amine functionality for SAR exploration. Rationale: Standard reductive amination conditions (MeOH/NaBH4) can sometimes be sluggish due to the bridgehead bulk. We utilize Sodium Triacetoxyborohydride (STAB) in DCE, which allows for a "one-pot" procedure where the imine is formed and reduced in situ without competitive reduction of the aldehyde (direct reduction to alcohol).
Reagents:
-
Amine (1.1 equiv)
-
STAB (Na(OAc)3BH) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).
-
Activation: Add Glacial Acetic Acid (1.0 equiv if amine is basic; catalytic if neutral). Stir at Room Temperature (RT) for 30 minutes. Note: The non-enolizable nature ensures the aldehyde remains intact during this equilibration.
-
Reduction: Add STAB (1.5 equiv) in a single portion. The reaction may evolve mild gas; ensure the vessel is vented or under a nitrogen balloon.
-
Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS. The bridgehead steric bulk may require longer reaction times than simple aliphatic aldehydes.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (x3). Dry organics over Na2SO4 and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Insight: If the amine is sterically hindered (e.g., tert-butyl amine), switch to Titanium(IV) Isopropoxide (Ti(OiPr)4) as a Lewis acid to force imine formation prior to adding the reducing agent (NaBH4).
Protocol B: Homologation via Wittig Olefination
Objective: Chain extension to install linkers or Michael acceptors.
Rationale: The bridgehead aldehyde is an excellent electrophile for ylides. Since there are no
Reagents:
-
Phosphonium salt (1.2 equiv)
-
Base: KOtBu or NaH (1.3 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C. Add KOtBu (1.3 equiv) dropwise. Stir for 30–60 mins until the characteristic ylide color (often yellow/orange) persists.
-
Addition: Cool the ylide solution to -78°C (optional, but improves Z/E selectivity control). Add a solution of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equiv) in THF dropwise.
-
Reaction: Allow the mixture to warm to RT over 2 hours.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
-
Purification: Silica gel chromatography.
Stereochemical Note: The bulk of the [2.2.2] cage often favors the formation of the trans (E) alkene due to thermodynamic control, especially with stabilized ylides (HWE conditions).
Protocol C: Pinnick Oxidation (Access to Acids)
Objective: Conversion to the carboxylic acid for amide coupling. Rationale: While Jones oxidation is effective, it generates strong acid waste. The Pinnick (Lindgren) oxidation is milder, highly selective for aldehydes, and tolerates the ether bridge of the scaffold perfectly.
Reagents:
-
Sodium Chlorite (NaClO2) (1.5 equiv)
-
Sodium Dihydrogen Phosphate (NaH2PO4) (buffer)
-
Scavenger: 2-Methyl-2-butene (10 equiv)
-
Solvent: t-BuOH / Water (3:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde in t-BuOH/Water (3:1). Add 2-methyl-2-butene (scavenger for HOCl byproduct).
-
Oxidation: Add NaH2PO4 followed by NaClO2 (dissolved in minimal water) dropwise at 0°C.
-
Reaction: Stir at RT for 2–4 hours. The solution usually turns pale yellow.
-
Workup: Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc. Caution: Do not acidify below pH 2 to avoid potential acid-catalyzed opening of the ether bridge, although the [2.2.2] system is relatively robust.
-
Isolation: The product is often pure enough for subsequent coupling; recrystallization from hexanes/EtOAc is preferred over chromatography for acids.
Quantitative Comparison of Reducing Agents
When performing reductions (Protocol A or simple reduction to alcohol), reagent choice impacts yield and side reactions.
| Reagent | Conditions | Selectivity | Yield (Typical) | Notes |
| NaBH4 | MeOH, 0°C | Low (Reduces ketones/aldehydes) | >95% | Best for simple reduction to alcohol. Fast. |
| NaBH3CN | MeOH, pH 5-6 | High (Imine selective) | 70-85% | Toxic (HCN risk). Slower kinetics on bridgehead. |
| STAB | DCE/AcOH, RT | High (Imine selective) | 85-95% | Recommended. Excellent functional group tolerance. |
| DIBAL-H | Toluene, -78°C | Variable | N/A | Typically used for Ester -> Aldehyde, not Aldehyde derivatization. |
Troubleshooting & Optimization
Challenge: Low Conversion in Nucleophilic Additions (Grignard)
-
Cause: The bridgehead C4 position is sterically shielded by the cage bicyclic protons.
-
Solution:
-
Temperature: Do not rely on -78°C. Initiate addition at 0°C or even RT. The non-enolizable nature prevents side reactions at higher temperatures.
-
Activation: Add anhydrous CeCl3 (Cerium(III) chloride) (Luche conditions) to activate the carbonyl and suppress basicity, facilitating attack by the nucleophile.
-
Challenge: Solubility
-
Observation: The 2-oxabicyclo[2.2.2] core is more polar than a phenyl ring.
-
Solution: Ensure the aqueous phase in workups is saturated with NaCl (brine) to prevent product loss into the water layer. For very polar derivatives (e.g., amino acids), use lyophilization rather than extraction.
References
-
Bioisosteric Utility: Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[1][2] Nature Communications, 2023 , 14, 6159. Link
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
-
Bridgehead Reactivity: Kraus, G. A., et al. "Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones." Iowa State University Digital Repository. Link
-
Pinnick Oxidation: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981 , 37, 2091-2096. Link
-
Commercial Availability: 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS 1212021-23-2) via PubChem. Link
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Introduction: The Strategic Value of the 2-Oxabicyclo[2.2.2]octane Scaffold in Medicinal Chemistry
The quest for novel molecular architectures with enhanced pharmacological profiles is a central theme in modern drug discovery. Saturated bicyclic scaffolds have emerged as valuable bioisosteres for aromatic rings, offering a means to escape "flatland" and improve physicochemical properties such as solubility and metabolic stability.[1][2] The 2-oxabicyclo[2.2.2]octane core, in particular, has been identified as a promising non-classical bioisostere of the para-substituted phenyl ring, presenting a rigid framework with defined exit vectors for substituent placement.[3][4] The introduction of chirality into this scaffold further expands its utility, allowing for the fine-tuning of interactions with chiral biological targets.
This guide provides detailed application notes and representative protocols for the asymmetric synthesis of chiral derivatives starting from 2-oxabicyclo[2.2.2]octane-4-carbaldehyde. This key intermediate serves as a versatile branching point for the introduction of stereocenters through well-established organocatalytic transformations, including aldol, Henry (nitroaldol), and allylation reactions. The protocols outlined herein are designed to serve as a robust starting point for researchers and drug development professionals seeking to explore the chemical space around this promising scaffold.
Part 1: Synthesis of the Starting Material: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
The synthesis of the target aldehyde can be efficiently achieved from the corresponding primary alcohol via a Swern oxidation. This mild oxidation protocol is well-suited for substrates with sensitive functional groups and generally proceeds with high yields.[5][6][7]
Experimental Protocol: Swern Oxidation of (2-Oxabicyclo[2.2.2]octan-4-yl)methanol
This protocol is adapted from standard Swern oxidation procedures.[8][9]
Materials:
-
(2-Oxabicyclo[2.2.2]octan-4-yl)methanol
-
Oxalyl chloride (2 M solution in dichloromethane)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, dropping funnels, etc.)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Activator Formation: To a flame-dried three-neck flask under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled DCM, add a 2 M solution of oxalyl chloride in DCM (1.5 equivalents) dropwise.
-
DMSO Addition: Slowly add anhydrous DMSO (2.5 equivalents) to the reaction mixture. Stir for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve (2-oxabicyclo[2.2.2]octan-4-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture for 45 minutes at -78 °C.
-
Quenching with Triethylamine: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-oxabicyclo[2.2.2]octane-4-carbaldehyde.
Data Presentation:
| Reactant/Reagent | Equivalents | Purpose |
| (2-Oxabicyclo[2.2.2]octan-4-yl)methanol | 1.0 | Starting material |
| Oxalyl Chloride | 1.5 | Activator for DMSO |
| Dimethyl Sulfoxide (DMSO) | 2.5 | Oxidant |
| Triethylamine (TEA) | 5.0 | Base for elimination |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Part 2: Asymmetric Derivatization of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
The aldehyde functionality of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde is a versatile handle for the enantioselective formation of new carbon-carbon bonds, leading to the creation of chiral secondary alcohols and other valuable derivatives. The following sections detail representative organocatalytic protocols for key asymmetric transformations.
L-Proline-Catalyzed Asymmetric Aldol Reaction
The L-proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a straightforward method for the enantioselective synthesis of β-hydroxy ketones.[1][2][10] The reaction proceeds through an enamine intermediate, mimicking the mechanism of Class I aldolase enzymes.[3][11]
Causality Behind Experimental Choices:
-
L-Proline as Catalyst: L-proline is a readily available, inexpensive, and non-toxic chiral amino acid that has been shown to be an effective catalyst for a wide range of aldol reactions. Its bifunctional nature (secondary amine and carboxylic acid) is key to its catalytic activity.[12]
-
Acetone as Nucleophile: Acetone is used in large excess to serve as both the nucleophile and the solvent, driving the equilibrium towards product formation.
-
Solvent: While acetone is the primary solvent, the addition of a co-solvent like DMSO can be beneficial for the solubility of the catalyst and reactants, potentially improving reaction rates and yields.[13]
Experimental Protocol: Asymmetric Aldol Reaction with Acetone
This protocol is a representative procedure based on established methods for L-proline-catalyzed aldol reactions of aliphatic aldehydes.[13][14]
Materials:
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
L-Proline
-
Acetone (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous, optional)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equivalent) and L-proline (20 mol%).
-
Solvent and Nucleophile Addition: Add anhydrous acetone (10-20 equivalents, serving as both reactant and solvent). If solubility is an issue, a minimal amount of anhydrous DMSO can be added as a co-solvent.
-
Reaction Progress: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the chiral β-hydroxy ketone.
Data Presentation (Hypothetical):
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde | L-Proline (20) | Acetone | 48 | 85 | - | 95 |
Diagram of Workflow and Proposed Stereochemical Model:
Caption: Workflow for the L-proline-catalyzed asymmetric aldol reaction.
Caption: Proposed stereochemical model for the L-proline-catalyzed aldol reaction.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.
Organocatalytic Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a powerful C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[15] The asymmetric variant, often catalyzed by chiral amines or their derivatives, provides access to valuable chiral building blocks that can be further transformed into amino alcohols and other important functionalities.[16][17]
Causality Behind Experimental Choices:
-
Chiral Catalyst: Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, are often employed. These catalysts possess both a basic site to deprotonate the nitroalkane and a hydrogen-bond donating group to activate the aldehyde and control the stereochemistry.[18][19]
-
Nitromethane: As the simplest nitroalkane, nitromethane is a common choice for the Henry reaction.
-
Reaction Conditions: The reaction is typically run at low temperatures to enhance enantioselectivity. The choice of solvent can also significantly impact the outcome.
Experimental Protocol: Asymmetric Henry Reaction with Nitromethane
This is a representative protocol based on established methods for organocatalytic asymmetric Henry reactions.[19][20]
Materials:
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Nitromethane
-
Chiral catalyst (e.g., a copper(II) complex of a chiral bis(oxazoline) ligand or a cinchona alkaloid-derived thiourea)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Standard laboratory glassware
-
Low-temperature cooling bath
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral catalyst (5-10 mol%) and the anhydrous solvent. Cool the mixture to the desired temperature (e.g., -20 °C to -40 °C).
-
Reactant Addition: Add 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equivalent) to the cooled catalyst solution. After stirring for a few minutes, add nitromethane (5-10 equivalents) dropwise.
-
Reaction Progress: Stir the reaction at the low temperature for 24-72 hours, monitoring its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude β-nitro alcohol can be purified by flash column chromatography.
Data Presentation (Hypothetical):
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde | Chiral Cu(II)-Box (10) | Toluene | -20 | 48 | 90 | - | 92 |
Diagram of Workflow and Proposed Stereochemical Model:
Caption: Workflow for the organocatalytic asymmetric Henry reaction.
Caption: Proposed stereochemical model for the asymmetric Henry reaction.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.
Chiral Amine-Catalyzed Asymmetric Allylation
The asymmetric allylation of aldehydes is a valuable method for the synthesis of chiral homoallylic alcohols, which are versatile intermediates in natural product synthesis. Organocatalytic approaches, often employing chiral secondary amines, have emerged as powerful alternatives to metal-catalyzed methods.[21][22]
Causality Behind Experimental Choices:
-
Chiral Amine Catalyst: Chiral diarylprolinol silyl ethers are highly effective catalysts for the asymmetric allylation of aldehydes, operating through an enamine activation mechanism.[23]
-
Allylating Agent: Allyltrimethoxysilane is a commonly used, stable, and effective allylating agent.
-
Lewis Acid Co-catalyst: A Lewis acid, such as a Brønsted acid or a metal salt, is often required to activate the allylating agent.
Experimental Protocol: Asymmetric Allylation with Allyltrimethoxysilane
This representative protocol is based on established methods for the asymmetric allylation of aldehydes.[24][25]
Materials:
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Allyltrimethoxysilane
-
Chiral amine catalyst (e.g., a diarylprolinol silyl ether)
-
Lewis acid co-catalyst (e.g., trifluoroacetic acid)
-
Anhydrous solvent (e.g., toluene or chloroform)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry vial under an inert atmosphere, dissolve the chiral amine catalyst (10-20 mol%) and the Lewis acid co-catalyst (10-20 mol%) in the anhydrous solvent.
-
Reactant Addition: Add 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 equivalent) to the catalyst solution and stir for a few minutes. Then, add allyltrimethoxysilane (1.5-2.0 equivalents).
-
Reaction Progress: Stir the reaction mixture at the specified temperature (which can range from room temperature to lower temperatures depending on the catalyst system) for 12-48 hours. Monitor the reaction by TLC or GC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude homoallylic alcohol can be purified by flash column chromatography.
Data Presentation (Hypothetical):
| Entry | Aldehyde | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde | Diarylprolinol silyl ether (20) | TFA (20) | Toluene | 24 | 88 | 94 |
Diagram of Workflow and Proposed Stereochemical Model:
Caption: Workflow for the chiral amine-catalyzed asymmetric allylation.
Caption: Proposed stereochemical model for the asymmetric allylation reaction.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.
Conclusion
The 2-oxabicyclo[2.2.2]octane scaffold holds significant potential for the development of novel therapeutic agents. The ability to introduce chirality in a controlled manner is paramount to unlocking its full potential. The representative protocols provided in this guide for the asymmetric aldol, Henry, and allylation reactions of 2-oxabicyclo[2.2.2]octane-4-carbaldehyde offer a solid foundation for the synthesis of a diverse range of chiral derivatives. These organocatalytic methods are not only effective but also align with the principles of green chemistry. It is anticipated that further exploration and optimization of these and other asymmetric transformations will lead to the discovery of new bioactive molecules with improved pharmacological properties.
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- 10. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 14. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chiral amine-catalyzed asymmetric conjugate addition of aldehydes to α-phenylselenoenones as formal Z-allylating agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Chiral amine-catalyzed asymmetric conjugate addition of aldehydes to α-phenylselenoenones as formal Z-allylating agents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
To: Research Team (Medicinal Chemistry / Process Development) From: Senior Application Scientist, Technical Support Division Ticket: #2-OXA-004 Subject: Troubleshooting Synthesis & Stability of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Executive Summary
The synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (referred to herein as 2-Ox-4-CHO ) presents unique challenges due to the specific geometry of the bicyclic ether bridge and the reactivity of the bridgehead carbon. While the [2.2.2] system is a robust bioisostere for phenyl rings, the introduction of the aldehyde functionality often leads to yield-compromising side reactions.
This guide addresses the three most critical failure points reported by our users:
-
Core Formation: Failures in the iodocyclization of alkenyl alcohols.
-
Functional Group Interconversion: Over-reduction during the generation of the aldehyde from esters.
-
Product Stability: Auto-oxidation and hydration of the bridgehead aldehyde.
Module 1: Core Construction (The Iodocyclization Route)
Context: The most efficient modern route to the 2-oxabicyclo[2.2.2]octane core involves the iodocyclization of 4-substituted cyclohex-3-en-1-ols.
Common Issue: Failure to Cyclize / Elimination Products
Symptom: The reaction yields the starting material or a diene elimination product instead of the bicyclic ether.
Technical Analysis: The cyclization requires a specific boat-like transition state where the hydroxyl group attacks the iodonium intermediate from the backside. If the cyclohexane ring is locked in a rigid chair conformation that prevents the hydroxyl group from reaching the alkene (due to bulky substituents), the reaction will fail.
Troubleshooting Protocol:
-
Check Precursor Stereochemistry: Ensure your precursor allows for a twist-boat conformation.
-
Reagent Order: Do not premix the base if using kinetic conditions.
-
Side Reaction: Elimination. If the carbocation/iodonium intermediate is long-lived and the nucleophilic attack is slow, proton elimination occurs, leading to a conjugated diene.
Decision Pathway (DOT Visualization):
Caption: Logical flow of the iodocyclization step. Steric accessibility of the hydroxyl group determines whether the ether bridge forms or elimination occurs.
Module 2: Aldehyde Generation (DIBAL-H Reduction)
Context: Users typically generate 2-Ox-4-CHO by reducing the corresponding ethyl or methyl ester (2-oxabicyclo[2.2.2]octane-4-carboxylate) using Diisobutylaluminum hydride (DIBAL-H).
Common Issue: Over-Reduction to Alcohol
Symptom: Analysis shows a mixture of aldehyde and the 4-(hydroxymethyl) derivative (primary alcohol). Root Cause: The tetrahedral aluminate intermediate, which protects the aldehyde from further reduction, collapses prematurely due to temperature fluctuations, or >1 equivalent of DIBAL-H was used.
Technical Analysis: Unlike standard aliphatic esters, the bridgehead ester is sterically bulky. However, once the aldehyde is formed, it is highly electrophilic (non-enolizable). If the reaction warms above -70°C before quenching, the intermediate breaks down, releasing the free aldehyde, which is instantly reduced by any remaining DIBAL-H.
Protocol for Specificity:
| Parameter | Recommendation | Rationale |
| Temperature | -78°C (Strict) | Maintains the stable tetrahedral aluminate intermediate. |
| Solvent | Toluene (preferred) or DCM | Toluene often stabilizes the DIBAL dimer/trimer equilibrium better for selectivity. |
| Stoichiometry | 1.1 Equivalents | Excess reagent guarantees over-reduction. |
| Quench | Methanol at -78°C | Destroys excess hydride before the intermediate collapses. |
Side Reaction: Aluminum Emulsions
-
Issue: Upon aqueous workup, a gelatinous precipitate forms, trapping the product.
-
Solution: Use a Rochelle Salt (Sodium Potassium Tartrate) saturated solution wash. Stir vigorously for 2 hours until layers separate cleanly.
Module 3: Product Stability & Side Reactions
Context: Once isolated, 2-Ox-4-CHO exhibits specific reactivity patterns due to the bridgehead position.
Side Reaction 1: Auto-Oxidation (Carboxylic Acid Formation)
-
Mechanism: Bridgehead aldehydes are susceptible to radical auto-oxidation in air, converting 2-Ox-4-CHO back to the carboxylic acid.
-
Troubleshooting:
-
Store under Argon/Nitrogen.
-
If NMR shows a broad singlet ~10-12 ppm, you have acid contamination.
-
Purification: Pass through a short plug of basic alumina (removes acid) or silica (rapid filtration).
-
Side Reaction 2: Hydrate Formation (Gem-Diol)
-
Observation: NMR shows a loss of the carbonyl signal (~9.5 ppm) and appearance of a signal ~4-5 ppm in the presence of water/D2O.
-
Cause: The electron-withdrawing nature of the oxygen bridge (inductive effect) increases the electrophilicity of the aldehyde, favoring the hydrate in aqueous media.
-
Fix: This is reversible. Azeotropic distillation with benzene/toluene or drying over MgSO4 restores the aldehyde.
Side Reaction 3: Cannizzaro Disproportionation
-
Warning: Because the bridgehead position has no alpha-protons , this aldehyde cannot enolize .
-
Implication: Do not attempt aldol condensations or use strong bases (NaOH/KOH). Instead of enolization, the molecule will undergo the Cannizzaro reaction, disproportionating into the alcohol and the carboxylic acid.
Reactivity Profile (DOT Visualization):
Caption: Reactivity map of the bridgehead aldehyde. Note the impossibility of enolization and susceptibility to Cannizzaro and oxidation.
FAQ: Frequently Asked Questions
Q: Can I use PCC or DMP to make the aldehyde from the alcohol instead of reducing the ester? A: Yes, and this is often safer. Reducing the ester to the alcohol (using LiAlH4) and then oxidizing up to the aldehyde using Dess-Martin Periodinane (DMP) avoids the "over-reduction" variable. DMP is preferred over Swern for this substrate to avoid epimerization risks (though low at the bridgehead) and for ease of workup.
Q: Is the aldehyde stable on silica gel? A: Moderately. It can be purified on silica, but prolonged exposure can lead to oxidation or hydrate formation. Use a buffered eluent (1% Et3N) or rapid flash chromatography.
Q: Why does my Wittig reaction on this aldehyde fail? A: It shouldn't fail, but it may be slow due to the steric bulk of the [2.2.2] cage. Use more reactive ylides or Horner-Wadsworth-Emmons (HWE) reagents for better results. Ensure anhydrous conditions to prevent hydrate interference.
References
-
Mykhailiuk, P. K. (2023).[1] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.
-
Kraus, G. A., et al. (1985). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Journal of Organic Chemistry.
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
-
Chemistry Steps. (2024). DIBAL Reducing Agent: Mechanism and Selectivity.
Sources
Purification of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde by column chromatography.
Topic: Purification of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
System Overview & Molecule Profile
User: "I have synthesized 2-oxabicyclo[2.2.2]octane-4-carbaldehyde, but I am struggling to isolate it cleanly from the reaction mixture. The spots on TLC are faint, and I suspect decomposition on the column."
Scientist Analysis: This molecule presents a unique set of chemical properties that dictate the purification strategy.
-
Structural Rigidity: The 2-oxabicyclo[2.2.2]octane core is a rigid, bicyclic ether.
-
Bridgehead Aldehyde: The aldehyde is located at the C4 bridgehead position. Crucial Insight: Unlike typical aliphatic aldehydes, this molecule cannot enolize because a double bond at the bridgehead would violate Bredt's Rule. This makes it immune to self-aldol condensation, a common failure mode for aldehydes during chromatography.
-
Detection Challenge: The scaffold lacks a strong chromophore (no aromatic rings or conjugation), rendering UV detection (254 nm) unreliable.
Part 1: Visualization & Detection (The "Eyes" of the Experiment)
Issue: "I cannot see my product on the TLC plate under UV light."
Diagnosis: The molecule is UV-inactive. You are likely fractionating "blind" if relying solely on UV.
Protocol: You must use chemical derivatization (staining) to visualize the fractions.[1]
| Stain Reagent | Sensitivity | Color Response | Mechanism |
| 2,4-DNP (Dinitrophenylhydrazine) | High (Specific) | Yellow/Orange spots | Reacts specifically with the aldehyde carbonyl to form a hydrazone. |
| p-Anisaldehyde | Moderate | Blue/Violet spots | General stain for oxygenated functionalities (ethers/alcohols). |
| KMnO₄ (Permanganate) | High | Yellow spot on purple | Oxidizes the aldehyde to the acid. (Destructive). |
| UV (254 nm) | Zero/Low | N/A | The bicyclic ether skeleton does not absorb UV. |
Actionable Advice:
-
Do not rely on UV.
-
Run a "stain dip" on every 3rd fraction during the column run using 2,4-DNP . This is the most diagnostic method because it confirms the presence of the aldehyde functionality, distinguishing it from alcohol precursors (which won't stain with DNP).
Part 2: Column Chromatography Protocol
Issue: "The product streaks or co-elutes with impurities."[1]
Diagnosis:
-
Streaking: Likely caused by the presence of the corresponding carboxylic acid (oxidation byproduct).
-
Co-elution: The polarity difference between the bridgehead aldehyde and its precursor alcohol can be subtle.
Standard Operating Procedure (SOP):
-
Stationary Phase: Standard Silica Gel 60 (40-63 µm).
-
Note: Since the aldehyde cannot enolize, it is less sensitive to the slightly acidic nature of silica than typical aldehydes. However, if you observe degradation, add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica.
-
-
Mobile Phase System:
-
Primary: Hexanes / Ethyl Acetate (EtOAc).[2]
-
Gradient: Start at 100% Hexanes
10% EtOAc 20% EtOAc. -
Target Rf: Aim for an Rf of 0.30 - 0.35 in your chosen solvent system.
-
-
Sample Loading:
-
Dry Load: Dissolve the crude oil in a minimum amount of DCM, mix with silica, and evaporate to dryness. This prevents "band broadening" associated with liquid loading of viscous oils.
-
Troubleshooting Guide (Q&A):
Q: My product is coming out with a "tail" or streak. A: This is likely the carboxylic acid contaminant (2-oxabicyclo[2.2.2]octane-4-carboxylic acid). Acids stick to silica.
Fix: Flush the column with 100% EtOAc or 5% MeOH/DCM at the end to remove the acid, but keep your aldehyde fractions within the narrow Hex/EtOAc gradient.
Q: Can I use DCM/MeOH instead? A: Yes, but be cautious. Methanol is nucleophilic. While the bridgehead position is sterically protected, high concentrations of MeOH on acidic silica could theoretically promote hemiacetal formation. Hexanes/EtOAc is safer.
Part 3: The "Nuclear Option" (Bisulfite Adduct Purification)
Issue: "Column chromatography failed to separate the aldehyde from the alcohol precursor."
Scientist Insight: When chromatography fails based on polarity, switch to separation based on reactivity. Aldehydes form water-soluble adducts with sodium bisulfite, while alcohols and esters do not.
Workflow:
-
Dissolve: Dissolve crude mixture in EtOAc (organic phase).
-
Extract: Shake vigorously with saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Chemistry: The aldehyde moves into the aqueous layer as the bisulfite adduct.[3] Impurities stay in the EtOAc.
-
-
Wash: Wash the aqueous layer 2x with fresh EtOAc (discard organics).
-
Regenerate: Basify the aqueous layer (pH ~10) with Sodium Carbonate (Na₂CO₃) or NaOH.
-
Chemistry: This collapses the adduct, regenerating the free aldehyde.
-
-
Recover: Extract the aqueous layer with DCM or EtOAc. Dry (MgSO₄) and concentrate.
Part 4: Visualization of Workflows
Figure 1: Purification Logic Flow
Caption: Decision matrix for purifying 2-oxabicyclo[2.2.2]octane-4-carbaldehyde based on impurity profile.
Figure 2: Bisulfite Purification Mechanism
Caption: Chemical workflow for separating the bridgehead aldehyde from non-carbonyl impurities.
References & Validated Sources
-
Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications. (Demonstrates the stability and synthesis of the 2-oxabicyclo core). [4]
-
Nichols, L. (2022). "Visualizing TLC Plates." Chemistry LibreTexts. (Authoritative guide on staining protocols including DNP and Anisaldehyde).
-
ResearchGate Community. (2015).[5] "Purification of aldehydes by column chromatography." (Peer-reviewed discussion on solvent systems and bisulfite methods).
-
Bredt, J. (1924). "Über die sterische Hinderung in Brückenringen (Bredt's Rule)." (Foundational chemical principle explaining the lack of enolization in bridgehead aldehydes). Akademische Verlagsgesellschaft.
Sources
- 1. TLC stains [reachdevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of iodocyclization reaction conditions for improved yield.
Welcome to the technical support center for iodocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental conditions for improved yield and selectivity. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs) about Iodocyclization
This section covers the fundamental concepts essential for understanding and successfully executing iodocyclization reactions.
Q1: What is the general mechanism of an iodocyclization reaction?
A: The iodocyclization reaction is an electrophilic cyclization that transforms an unsaturated substrate containing a tethered nucleophile into a cyclic, iodine-containing molecule. The generally accepted mechanism proceeds through the formation of a cyclic iodonium ion intermediate.[1][2][3]
The key steps are:
-
Activation of the Alkyne/Alkene: An electrophilic iodine source (like I₂ or NIS) activates the carbon-carbon multiple bond (alkyne or alkene) to form a cyclic iodonium ion intermediate.[1][4]
-
Intramolecular Nucleophilic Attack: A suitably positioned internal nucleophile (e.g., from an alcohol, amine, or amide) attacks the iodonium ion. This step is intramolecular and determines the ring size of the product.
-
Deprotonation/Rearomatization: The resulting intermediate is then deprotonated, often facilitated by a base, to yield the final, neutral heterocyclic product.[5]
// Nodes Start [label="Substrate\n(Alkene/Alkyne with\nTethered Nucleophile, NuH)"]; Reagent [label="+ I⁺\n(from I₂ or NIS)", shape=plaintext]; Intermediate1 [label="Cyclic Iodonium Ion\nIntermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="Final Product\n(Iodoheterocycle)"]; Base [label="- H⁺\n(to Base)", shape=plaintext];
// Edges Start -> Reagent [style=invis]; Reagent -> Intermediate1 [label="Electrophilic\nAttack"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nNucleophilic Attack (NuH)"]; Intermediate2 -> Base [style=invis]; Base -> Product [label="Deprotonation"];
// Invisible edges for alignment subgraph { rank=same; Start; Reagent; } subgraph { rank=same; Intermediate2; Base; } } dot Caption: A simplified workflow of the iodocyclization mechanism.
Q2: What are the common electrophilic iodine sources, and how do I choose the right one?
A: The choice of iodine source is critical as it dictates the electrophilicity and reactivity of the reaction. Common sources range from molecular iodine to more reactive species.[5][6]
| Iodine Source | Formula | Common Applications & Characteristics |
| Molecular Iodine | I₂ | Most common, inexpensive, and mild. Often used with a base like NaHCO₃. Suitable for a wide range of substrates.[4][7] |
| N-Iodosuccinimide | NIS | More electrophilic than I₂. Useful for less reactive or electronically resistant substrates.[6][8] Can sometimes avoid the need for a strong base. |
| Iodine Monochloride | ICl | Highly reactive and more electrophilic than I₂. Effective at low temperatures for carbocyclizations and can prevent side reactions.[9] |
| In situ Generated I₂ | e.g., CuSO₄ + NaI | A "green chemistry" approach that generates I₂ in the reaction mixture, avoiding the handling of elemental iodine. Particularly effective in aqueous media.[1][2] |
Expert Tip: Start with molecular iodine (I₂) and a mild base (e.g., NaHCO₃) as it is the most common and cost-effective condition.[4] If you observe low reactivity, especially with electron-deficient substrates, switch to a more powerful electrophile like N-Iodosuccinimide (NIS).[10]
Q3: How does the choice of solvent affect the reaction outcome?
A: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Chlorinated Solvents (e.g., CH₂Cl₂, DCE): These are widely used as they are relatively non-polar and do not compete with the internal nucleophile. They are excellent for dissolving organic substrates.[9][11]
-
Acetonitrile (MeCN): A polar aprotic solvent that can accelerate reactions by stabilizing charged intermediates. It is a common choice for many iodocyclization procedures.[4]
-
Alcohols (e.g., Ethanol): In some cases, polar protic solvents can be used. However, they can sometimes act as competing nucleophiles, leading to side products.[12]
-
Aqueous Media: Performing the reaction in an aqueous slurry can surprisingly lead to significantly higher conversion rates, especially when using in situ generated iodine. This is attributed to the increased local concentration of reagents.[1][2]
-
Hexafluoroisopropanol (HFIP): This solvent is notable for its ability to stabilize cationic intermediates through hydrogen bonding, which can be crucial for promoting challenging cyclizations.[13]
Q4: What is the role of a base in iodocyclization reactions?
A: A base is often included to neutralize the acid (HI) that is generated during the reaction.[5] This is particularly important when the substrate or product is acid-sensitive. Common bases include sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or organic bases like pyridine.[4][12] In some cases, a strong base like NaH is required to deprotonate the nucleophile first, making it more reactive for the cyclization step.[7]
Q5: How does the substrate's electronic structure influence the reaction?
A: The electronic nature of the substrate is a key determinant of reactivity.
-
Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -OMe, -Me) near the multiple bond enhance its nucleophilicity, making it more susceptible to electrophilic attack by iodine. These reactions are typically faster and higher yielding.[1][11]
-
Electron-Withdrawing Groups (EWGs): Substrates with EWGs (e.g., -NO₂, -CO₂Et) decrease the electron density of the multiple bond, making it less reactive.[14] These reactions often require more forcing conditions, such as a more electrophilic iodine source (e.g., ICl) or higher temperatures.[9][10] For instance, substrates with a strong electron-withdrawing p-NO₂ group have been shown to give lower yields compared to those with electron-donating groups.[9]
Section 2: Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and solving common problems encountered during iodocyclization experiments.
// Nodes Start [label="Low Yield Observed"]; Problem1 [label="Problem:\nReaction Stalled / Low Conversion", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem2 [label="Problem:\nMessy Reaction (Multiple Spots)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Problem:\nIncorrect Regioisomer", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cause1A [label="Cause: Inactive Iodine Source\nSolution: Use fresh I₂ or NIS."]; Cause1B [label="Cause: Unfavorable Conditions\nSolution: Increase temp; change solvent (e.g., MeCN, HFIP)."]; Cause1C [label="Cause: Deactivated Substrate\nSolution: Use stronger iodinating agent (NIS, ICl)."];
Cause2A [label="Cause: Side Reactions\nSolution: Lower temp; use less reactive iodine source (I₂)."]; Cause2B [label="Cause: Product Decomposition\nSolution: Add base (NaHCO₃); monitor reaction time closely."]; Cause2C [label="Cause: Incorrect Stoichiometry\nSolution: Verify reagent amounts; use slight excess of iodine source (1.1-1.5 equiv)."];
Cause3A [label="Cause: Electronic/Steric Bias\nSolution: Modify substrate; consult Baldwin's Rules."];
// Connections Start -> {Problem1, Problem2, Problem3}; Problem1 -> {Cause1A, Cause1B, Cause1C}; Problem2 -> {Cause2A, Cause2B, Cause2C}; Problem3 -> Cause3A; } dot Caption: A decision tree for troubleshooting common iodocyclization issues.
Problem: My reaction has stalled, and TLC analysis shows only starting material.
-
Possible Cause 1: Impure or Inactive Reagents.
-
Explanation: Molecular iodine can sublime over time, and N-Iodosuccinimide (NIS) can decompose, especially if exposed to light or moisture. Impurities in the starting material can also inhibit the reaction.[14]
-
Solution:
-
Purify the Starting Material: Ensure your substrate is pure via recrystallization or column chromatography.[15]
-
Use Fresh Reagents: Use a freshly opened bottle of NIS or purify your I₂.
-
Check Solvents: Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
-
-
Possible Cause 2: Insufficient Electrophilicity or Nucleophilicity.
-
Explanation: If your substrate has electron-withdrawing groups, it may be too "electron-poor" to react with a mild iodine source like I₂.[10] Similarly, if the tethered nucleophile is weak, it may not effectively attack the iodonium intermediate.
-
Solution:
-
Increase Electrophilicity: Switch from I₂ to a more reactive source like NIS or ICl.[9]
-
Increase Nucleophilicity: If applicable, add a base (e.g., K₂CO₃) to deprotonate the nucleophile, making it more potent.
-
Use a Catalyst: Consider adding a Lewis acid like Sc(OTf)₃, which can act as a dual activator for both the iodocyclization and subsequent steps.[16][17]
-
-
-
Possible Cause 3: Unfavorable Reaction Conditions.
-
Explanation: Many iodocyclizations proceed at room temperature, but some require thermal energy to overcome the activation barrier.[6] The solvent may also not be optimal for your specific substrate.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor by TLC.[14][18] Be cautious, as higher temperatures can also promote side reactions.[19]
-
Change Solvent: Switch to a more polar solvent like acetonitrile or a highly coordinating one like HFIP to better stabilize the cationic intermediate.[13]
-
-
Problem: The reaction is messy, with multiple spots on the TLC plate.
-
Possible Cause 1: Competing Side Reactions.
-
Explanation: A common side reaction is the simple diiodination of the alkyne or alkene, where two iodine atoms add across the multiple bond without cyclization. This is more likely with highly reactive iodine sources or at higher concentrations.[20]
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can often suppress side reactions and favor the desired cyclization pathway.[9]
-
Use a Milder Iodine Source: If you are using ICl or NIS, consider switching to I₂.
-
Slow Addition: Add the iodine source slowly and in portions to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions.
-
-
-
Possible Cause 2: Product Decomposition.
-
Explanation: The acid (HI) generated during the reaction can cause decomposition of the starting material or the product. Some iodoheterocycles are inherently unstable.
-
Solution:
-
Section 3: Standard Experimental Protocol
This general protocol can be adapted for a wide variety of iodocyclization reactions.
Materials:
-
Substrate (containing an alkene/alkyne and a nucleophile)
-
Iodine Source (e.g., I₂)
-
Base (e.g., NaHCO₃)
-
Anhydrous Solvent (e.g., CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere.[15]
-
Dissolution: To a round-bottom flask, add the substrate (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., CH₂Cl₂). If using a solid base like NaHCO₃ (2.0-3.0 equiv), add it at this stage.
-
Reagent Addition: In a separate flask, dissolve the iodine source (e.g., I₂, 1.2-1.5 equiv) in the same solvent. Add this solution dropwise to the stirring substrate solution at the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the brown color of the iodine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂) two or three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired iodoheterocycle.
References
- Iodocyclization: Past and Present Examples. (2025, November 3). ResearchGate.
-
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. (n.d.). PubMed Central. Retrieved from [Link]
- Substrate scope for cascaded iodocyclization. (n.d.). ResearchGate.
-
Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. (2019, October 17). ACS Omega. Retrieved from [Link]
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645. Retrieved from [Link]
-
Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones. (2021, October 20). The Journal of Organic Chemistry. Retrieved from [Link]
-
Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. (2025, March 5). Organic Letters. Retrieved from [Link]
- Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. (2025, October 8). ResearchGate.
-
Sc(OTf)3-Catalyzed Iodocyclization/Ritter-Type Amidation of N-Alkoxypropiolamides: A Synthetic Strategy for Isoxazol-3(2H)-ones. (2021, August 18). American Chemical Society. Retrieved from [Link]
- Optimization of the Reaction Conditions for the Iodocarbocyclization... (n.d.). ResearchGate.
-
Kang, S. H., Lee, S. B., & Park, C. M. (2003). Catalytic enantioselective iodocyclization of gamma-hydroxy-cis-alkenes. Journal of the American Chemical Society, 125(51), 15748–15749. Retrieved from [Link]
-
Key Intermediates of Iodine‐Mediated Electrophilic Cyclization: Isolation and Characterization in an Osmabenzene System. (2013, July 29). Angewandte Chemie International Edition. Retrieved from [Link]
-
Iodocyclization versus diiodination in the reaction of 3-alkynyl-4-methoxycoumarins with iodine: synthesis of 3-iodofuro[2,3-b]chromones. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Intramolecular Cyclization. (2004, July 3). Organic Letters. Retrieved from [Link]
-
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (n.d.). PMC. Retrieved from [Link]
-
Enantioselective iodocyclization and mercuriocyclization of γ-hydroxy-cis-alkenes. (n.d.). SciSpace. Retrieved from [Link]
-
Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable. (n.d.). IRIS UniPA. Retrieved from [Link]
-
Iodine. (n.d.). NHS. Retrieved from [Link]
-
Iodocyclization: Past and Present Examples. (2011, April 1). Bentham Science Publishers. Retrieved from [Link]
-
Catalytic Enantioselective Iodocyclization of γ-Hydroxy-cis-alkenes. (2003, December 2). ACS Publications. Retrieved from [Link]
-
Progress in organocatalysis with hypervalent iodine catalysts. (2022, September 5). Chemical Society Reviews. Retrieved from [Link]
-
Gabriele, B., Mancuso, R., & Larock, R. C. (2014). Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Current Organic Chemistry, 18(3), 341–358. Retrieved from [Link]
-
Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. (2023, April 29). The Royal Society of Chemistry. Retrieved from [Link]
- Mechanochemical iodocyclization reaction of 1a at high temperature. (n.d.). ResearchGate.
-
Iodine. (n.d.). The Nutrition Source. Retrieved from [Link]
-
Top Foods High in Iodine. (n.d.). WebMD. Retrieved from [Link]
-
Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (2009, November 25). MDPI. Retrieved from [Link]
- Iodocyclisation of Electronically Resistant Alkynes: Synthesis of 2-Carboxy (and sulfoxy)-3-iodobenzo[b]thiophenes. (2020, October 23). ResearchGate.
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PMC. Retrieved from [Link]
-
Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (n.d.). MDPI. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved from [Link]
-
Troubleshooting guide for qPCR. (n.d.). Solis BioDyne. Retrieved from [Link]
Sources
- 1. Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 4. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
Overcoming low reactivity of the aldehyde in 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
Ticket #8492: Reactivity Issues with 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming steric and electronic deactivation in bridgehead functionalization.
Diagnostic: Why is this reaction failing?
User feedback consistently indicates that 2-oxabicyclo[2.2.2]octane-4-carbaldehyde (henceforth 2-OBO-CHO ) displays "sluggish" or "non-existent" reactivity compared to benzaldehyde or cyclohexanecarbaldehyde.
The Root Cause Analysis: You are fighting two distinct physical forces. Unlike a standard aliphatic aldehyde, the carbonyl carbon at the C4 position of the 2-oxabicyclo[2.2.2]octane core is subject to:
-
Extreme Steric Screening (The "Cage" Effect): The bicyclic cage creates a rigid, bulky environment backing the carbonyl. The trajectory for nucleophilic attack (Burgi-Dunitz angle, ~107°) is partially obstructed by the bridgehead methylene protons.
-
Hybridization Strain: The transition from
(carbonyl) to (tetrahedral intermediate) increases steric strain within the cage. -
No Enolization: Critical Note: Due to Bredt’s Rule, this aldehyde cannot enolize. The bridgehead position prevents the formation of a double bond. If your protocol relies on an enol intermediate (e.g., certain acid-catalyzed condensations), it will fail immediately.
Troubleshooting Workflows
Select the workflow below that matches your intended transformation.
Workflow A: Reductive Amination (Synthesis of Amines)
Symptom: Reaction with amine and NaBH(OAc)3 yields only recovered starting material.
The Fix: Standard "one-pot" reductive amination relies on the equilibrium formation of an iminium ion. With 2-OBO-CHO , this equilibrium is heavily disfavored due to sterics. You must force the imine formation using a dehydrating Lewis Acid before adding the reductant.
Protocol:
-
Imine Formation: Combine 2-OBO-CHO (1.0 equiv) and Amine (1.1 equiv) in dry THF.
-
Activation: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 - 2.0 equiv).
-
Why? Ti(IV) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
-
-
Incubation: Stir at Ambient Temperature for 6–12 hours. (Do not rush this step).
-
Reduction: Dilute with MeOH (required to solubilize the borohydride) and add NaBH4 (2.0 equiv) at 0 °C.
-
Note: NaBH(OAc)3 is too bulky and weak for this specific hindered imine.
-
-
Workup: Quench with 1N NaOH (to precipitate Titanium salts as white solid), filter through Celite, and extract.
Expected Yield: 70–85% (vs. <10% with standard conditions).
Workflow B: Olefination (Wittig / HWE)
Symptom: Wittig reaction with unstabilized ylides gives low conversion (<30%).
The Fix: The betaine intermediate formation is reversible and sterically sensitive. Switch to Horner-Wadsworth-Emmons (HWE) conditions or use "Instant Ylide" modifications.
Protocol:
-
Reagent Choice: Use a phosphonate ester (HWE reagent) if the target allows. If a Wittig salt is required, use Potassium tert-butoxide (KOtBu) as the base.
-
Solvent: Switch to THF/Toluene (1:1) . Higher boiling point allows thermal promotion.
-
Temperature: Deprotonate the salt at 0 °C, add 2-OBO-CHO , and then reflux for 12–24 hours.
-
Insight: The initial nucleophilic attack is the rate-limiting step. Heat is necessary to overcome the activation energy barrier imposed by the cage.
-
Data Comparison:
| Method | Base | Temp | Yield | Notes |
| Standard Wittig | n-BuLi | -78 °C to RT | 25% | Mostly recovered SM |
| HWE | NaH | RT to 50 °C | 82% | Preferred Route |
| High-T Wittig | KOtBu | Reflux | 59% | Acceptable for simple alkenes |
Workflow C: Nucleophilic Addition (Grignard/Lithium)
Symptom: Addition of RMgBr results in reduction (alcohol formation) rather than addition.
The Fix: Grignard reagents act as bases or hydride donors (beta-hydride elimination) when facing steric bulk. You must increase the nucleophilicity-to-basicity ratio.
Protocol:
-
Organolithiums: Use RLi instead of RMgBr. The C-Li bond is more polarized and the reagent is smaller (aggregated clusters notwithstanding).
-
Cerium Chloride Activation (The "Knochel" Boost):
-
Pre-stir anhydrous CeCl3 (1.5 equiv) in THF for 2 hours.
-
Add RLi or RMgBr to the CeCl3 slurry at -78 °C. Stir 30 mins.
-
Add 2-OBO-CHO .
-
Mechanism:[1][2][3][4] This forms a highly oxophilic organocerium species which is less basic and more nucleophilic, preventing enolization (if it were possible) and side reactions.
-
Visualizing the Mechanism
The following diagram illustrates the decision logic and the Titanium-mediated activation pathway, which is critical for this scaffold.
Figure 1: Decision matrix for functionalizing 2-oxabicyclo[2.2.2]octane-4-carbaldehyde, highlighting the Ti-mediated pathway.
Frequently Asked Questions (FAQ)
Q: Can I use the Swern oxidation to generate the aldehyde from the alcohol? A: Yes. Unlike many hindered aldehydes, 2-OBO-CHO is stable to Swern conditions. However, ensure you use a large excess of DMSO and Oxalyl Chloride (2.0 equiv) to ensure complete conversion, as the alcohol itself is sterically encumbered [1].
Q: Is the aldehyde stable on silica gel? A: It is moderately stable, but we recommend a rapid filtration or using neutral alumina if possible. Prolonged exposure to acidic silica can lead to hydration or ring-opening of the ether bridge under forcing conditions.
Q: Why not just use the acid chloride and reduce it?
A: You can, but the Rosenmund reduction is notoriously fickle on this scaffold. The "Weinreb Amide" route is more robust: Acid
References
-
Mykhailiuk, P. K., et al. (2023).[4][5][6] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[4] Link[4][5]
- Key Insight: Defines the synthesis, stability, and bioisosteric properties of the scaffold, including oxidation protocols (Swern)
-
Levterov, V. V., et al. (2023).[5][6] "Scalable Synthesis of Functionalized 2-Oxabicyclo[2.2.2]octanes." European Journal of Organic Chemistry. Link
- Key Insight: Provides detailed experimental procedures for the formation of the core and subsequent functional group interconversions.
-
Wiberg, K. B. (1986). "Structures and energies of bicyclo[2.2.2]octane derivatives." Journal of Organic Chemistry, 52(21). Link
- Key Insight: Foundational text on the energetics and steric strain of bridgehead carbons, explaining the low reactivity.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
Preventing rearrangement of the bicyclic scaffold during reactions.
Executive Summary: The Stability Paradox
Bicyclic scaffolds—specifically bridged systems like bicyclo[2.2.1]heptanes (norbornanes), bicyclo[2.2.2]octanes, and strained bioisosteres like bicyclo[1.1.1]pentanes (BCPs)—are prized in medicinal chemistry for their ability to enforce specific vector orientations and improve metabolic stability. However, the very strain and rigidity that make them valuable also make them prone to catastrophic skeletal rearrangements (Wagner-Meerwein shifts, Grob fragmentations) or ring-opening events during functionalization.
This guide addresses the mechanistic causality of these failures and provides self-validating protocols to maintain scaffold integrity.
Troubleshooting & Technical FAQs
Issue 1: Wagner-Meerwein Rearrangement in Bridged Carbocycles
User Query: I am attempting to functionalize a norbornane derivative via acid-catalyzed dehydration, but I am consistently isolating the rearranged camphene-like or isomeric bridged product. How do I retain the original skeleton?
Technical Diagnosis:
You are encountering a Wagner-Meerwein (WM) rearrangement , driven by the relief of ring strain or the formation of a more stable tertiary carbocation from a secondary one. In bridged systems, the alignment of the
Mechanistic Causality: The reaction proceeds through a non-classical carbocation (carbonium ion). If the lifetime of this cation is significant, the skeleton will shuffle to the thermodynamic minimum.
Corrective Actions:
-
Switch to Radical Manifolds: Carbon-centered radicals in bridged systems are far less prone to 1,2-shifts than cations. Use photoredox decarboxylation (Barton or Okada methods) instead of cationic functionalization.
-
Kinetic Trapping: If a cationic pathway is unavoidable, use a solvent with higher nucleophilicity (e.g., acetonitrile via Ritter reaction) to trap the cation immediately upon formation, preventing the time-dependent rearrangement.
-
Avoid Leaving Groups at Bridgeheads: Never design a route requiring a leaving group (OTs, OMs, Halide) at the C1 bridgehead unless you are specifically aiming for fragmentation; solvolysis here is extremely slow or leads to rearrangement.
Issue 2: Grob Fragmentation in Aza-Bicyclic Systems
User Query: During the derivatization of a 3-azabicyclo[3.3.1]nonane or quinuclidine derivative, the bicyclic ring cleaves to form a monocyclic alkene. What triggers this?
Technical Diagnosis: This is a Grob Fragmentation .[1][2][3][4] It occurs when an electrofugal group (the nitrogen lone pair) and a nucleofugal group (the leaving group) are anti-periplanar to the fragmenting bond (C-C). The geometry of bicyclic amines often forces this perfect stereoelectronic alignment.
Mechanistic Causality:
The nitrogen lone pair pushes electron density into the
Corrective Actions:
-
Mask the Lone Pair (The "Amide Anchor"): The most robust prevention is to acylate or sulfonylate the amine before manipulating the skeleton. Converting the amine to an amide (
) or carbamate withdraws electron density, raising the activation energy for fragmentation. -
Protonation Strategy: If the reaction allows, run under acidic conditions (pH < pKa of amine). A protonated ammonium species cannot donate the lone pair required to trigger the fragmentation.
-
Stereochemical Inversion: If the leaving group is equatorial, fragmentation is disfavored. Attempt to invert the alcohol stereochemistry (e.g., Mitsunobu reaction) before converting it to a leaving group.
Issue 3: Central Bond Cleavage in Bicyclo[1.1.1]pentanes (BCPs)
User Query: My BCP scaffold degrades during cross-coupling. NMR suggests the central C1-C3 bond has opened.
Technical Diagnosis: BCPs possess a "charge-shift" central bond that is susceptible to cleavage by unhindered radicals or specific transition metals (e.g., Pd(0) oxidative addition into the strained bond).
Corrective Actions:
-
Avoid Unstabilized Radicals: Highly reactive radicals (like methyl or chlorine radicals) attack the bridgehead carbon, inducing ring opening to a bicyclo[1.1.0]butyl radical or fully acyclic diene.
-
Use "Propellane-Free" Functionalization: Instead of building the BCP from propellane (which is fragile), use pre-functionalized BCP building blocks (e.g., BCP-sulfinates or BCP-carboxylic acids) that allow functionalization via Minisci-type or decarboxylative couplings without exposing the core to high-energy formation conditions.
Visualizing the Failure Modes
The following diagrams illustrate the decision pathways to avoid rearrangement.
Diagram 1: Wagner-Meerwein vs. Trapping
Caption: Pathways for bridged carbocations. Path A (Rearrangement) is thermodynamically driven; Path B (Trapping) is kinetically controlled.
Diagram 2: Grob Fragmentation Stereoelectronics
Caption: The "Push-Pull" mechanism of Grob fragmentation. Misaligning the lone pair (via protonation or protection) prevents ring cleavage.
Experimental Protocols
Protocol A: N-Protection to Prevent Grob Fragmentation
Use this workflow when functionalizing the carbon skeleton of an azabicyclic amine.
| Parameter | Specification | Causality |
| Reagent | Boc-Anhydride ( | Converts strongly donating amine ( |
| Base | Mild biphasic conditions avoid harsh bases that might trigger elimination. | |
| Reaction pH | Maintain pH 8-9 | Ensures amine is nucleophilic enough to react with protecting group but not basic enough to eliminate. |
Step-by-Step:
-
Dissolve the azabicyclic amine (1.0 equiv) in 1:1 Dioxane/Water.
-
Add
(2.5 equiv) followed by (1.2 equiv). -
Stir at RT for 4 hours. Monitor by LCMS.
-
Checkpoint: Ensure complete conversion to the carbamate. Any remaining free amine will trigger fragmentation in subsequent steps.
-
Proceed with skeletal functionalization (e.g., oxidation, alkylation).
-
Deprotect (TFA/DCM) only after the leaving group is removed or the skeleton is stabilized.
Protocol B: Radical Decarboxylative Functionalization of Bridged Systems
Use this to install substituents on norbornane/BCP systems without triggering cationic rearrangement.
System: Barton Decarboxylation or Photoredox (Ir/Ni).
-
Activation: Convert the bridgehead carboxylic acid to a N-hydroxyphthalimide (NHP) ester.
-
Why: This creates a radical precursor that fragments homolytically, avoiding the cation.
-
-
Radical Generation: Irradiate (Blue LED) with a photocatalyst (e.g.,
) in the presence of a radical trap (e.g., electron-deficient olefin). -
Solvent: Degassed DMSO or DMF.
-
Why: Oxygen quenches the radical; polar solvents stabilize the transition state without supporting ionization.
-
Comparative Stability Data
Table 1: Stability of Bicyclic Scaffolds Under Reaction Conditions
| Scaffold Type | Critical Failure Mode | High-Risk Condition | Safe Operating Window |
| Norbornane | Wagner-Meerwein Shift | Strong Lewis Acids ( | Radical reactions, Anionic nucleophiles ( |
| Azabicyclo[2.2.2] | Grob Fragmentation | Base + Leaving Group at C3 | N-Acylated or N-Protonated forms |
| Bicyclo[1.1.1]pentane | Central Bond Cleavage | Unhindered Radicals, Pd(0) at high T | Photoredox (mild), Cross-coupling of pre-formed BCP-organometallics |
| Indole (Fused) | C2/C3 Polymerization | Strong Acid (Protonation at C3) | Electron-withdrawing N-protection (Tosylation) |
References
-
Grob Fragmentation Mechanisms
-
Lemonnier, G., & Charette, A. B. (2012). Grob Fragmentation of 2-Azabicyclo[2.2.2]oct-7-ene: Tool for the Stereoselective Synthesis of Polysubstituted Piperidines. Journal of Organic Chemistry. Link
-
-
Wagner-Meerwein in Drug Discovery
-
Vertex AI Search Result 1.2. Wagner–Meerwein rearrangement - Wikipedia. Link
-
-
Bicyclo[1.1.
-
Ring Opening of Strained Amines
-
Thieme Connect. (2020). Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond. Link
-
-
General Bicyclic Functionalization
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. Grob fragmentation of 2-azabicyclo[2.2.2]oct-7-ene: tool for the stereoselective synthesis of polysubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting guide for the Wittig reaction with sterically hindered aldehydes.
[1]
Ticket ID: WR-HIN-001 Subject: Troubleshooting Low Yields & Stalled Conversions in Hindered Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The Wittig reaction relies on the nucleophilic attack of a phosphonium ylide upon a carbonyl carbon.[1] When the aldehyde is sterically hindered (e.g.,
In hindered systems, the transition state energy increases significantly due to steric clash between the bulky ylide substituents (typically phenyl rings on phosphorus) and the aldehyde's steric bulk. This guide addresses the three primary failure modes: Kinetic Stalling , Enolization (Proton Transfer) , and Stereochemical Drift .
Part 1: Diagnostic Flowchart
Before altering your protocol, use this logic tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic for Wittig failures. "Color fade" refers to the characteristic yellow/orange/red color of the ylide disappearing, indicating protonation or decomposition.
Part 2: Troubleshooting & FAQs
Category 1: Reaction Stalled (Kinetic Barrier)
Q: The ylide color persists, but my hindered aldehyde is not reacting. Increasing heat decomposes the ylide. What now?
A: This is a classic "Kinetic Wall." The activation energy to form the oxaphosphetane is too high.
-
The Problem: Standard triphenylphosphonium ylides are bulky. The three phenyl rings on the phosphorus create a "propeller" shape that clashes with the steric bulk of your aldehyde.
-
Solution 1 (The "Instant Ylide" Method): Switch to Potassium Hexamethyldisilazide (KHMDS) as your base.
-
Why: Lithium bases (n-BuLi) generate Lithium halides (LiBr/LiCl). Lithium coordinates with the ylide and the betaine, sometimes stabilizing the intermediate too much or creating aggregates that are less reactive. KHMDS creates "salt-free" conditions where the ylide is more "naked" and reactive [1].
-
-
Solution 2 (Solvent Switch): Move from THF to Toluene or Dichloromethane (DCM) .
-
Why: While counter-intuitive, some hindered Wittig reactions proceed faster in non-polar solvents because the transition state is less polar than the starting materials.
-
-
Solution 3 (Pressure): If available, run the reaction at High Pressure (10-15 kbar) .
-
Why: The Wittig reaction has a negative volume of activation (
). High pressure drastically accelerates the formation of the oxaphosphetane without adding thermal energy that degrades the reagents [2].
-
Category 2: Enolization (The "Missing Nucleophile" Problem)
Q: My aldehyde is consumed, but I see no alkene and recovered aldehyde after workup. What happened?
A: You likely experienced Enolization .
-
The Mechanism: The ylide is both a nucleophile and a base. If the aldehyde is hindered, the ylide cannot reach the carbonyl carbon. Instead, it acts as a base and abstracts an
-proton from the aldehyde. This forms an enolate, which is inert to the ylide. Upon aqueous workup, the enolate protonates back to the starting aldehyde. -
The Fix:
-
Switch Reagents: Use the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4] Phosphonate carbanions are smaller and less basic than phosphonium ylides, favoring nucleophilic attack over proton abstraction [3].
-
Boden's Conditions: Use a crown ether (18-crown-6) with Potassium tert-butoxide (KOtBu). This complexes the potassium, making the ylide more nucleophilic and less aggregated.
-
Category 3: Stereocontrol ( Selectivity)
Q: I need the E-alkene, but hindered substrates are giving me mixtures or Z-selectivity.
A: Hindered substrates often defy standard stereochemical rules.[2] To force E-selectivity, you must use the Schlosser Modification .[4][5][6]
-
The Logic: Standard Wittig relies on kinetic control (forming the Z-alkene).[3] The Schlosser modification uses excess Lithium salts to "trap" the betaine intermediate, allowing you to chemically equilibrate it to the thermodynamic (E) form before collapsing it to the alkene [4].
Part 3: Validated Protocols
Protocol A: The "Salt-Free" High-Reactivity Method
Best for: Hindered substrates where "No Reaction" is the issue. Favors Z-alkenes.
-
Preparation: Flame-dry a flask under Argon. Add phosphonium salt (1.2 equiv) and anhydrous THF (
). -
Deprotonation: Cool to
. Add NaHMDS or KHMDS (1.1 equiv). Do not use n-BuLi.-
Note: The lack of Lithium halides prevents the formation of stable, unreactive ylide-salt aggregates.
-
-
Warm-up: Allow to warm to
for 30 mins to ensure full ylide formation (bright yellow/orange). -
Addition: Cool back to
. Add the hindered aldehyde (1.0 equiv) slowly in THF. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature.-
Critical Step: If no reaction occurs after 2 hours at RT, add HMPA or DMPU (10-20% v/v). These polar aprotic co-solvents break up aggregates. Warning: HMPA is highly toxic.
-
Protocol B: The Schlosser Modification
Best for: Forcing E-selectivity in hindered systems.
-
Ylide Formation: Suspend phosphonium bromide (1.0 equiv) in THF. Add PhLi (1.0 equiv) at RT. The solution turns deep red.
-
Betaine Formation: Cool to
.[1] Add aldehyde (1.0 equiv). The red color fades to pale yellow (betaine formation). -
Equilibration (The Trick): Add a second equivalent of PhLi (1.0 equiv) at
. This deprotonates the betaine to form a -oxido ylide. -
Reset: Add HCl in ether (1.1 equiv) or t-BuOH (1.1 equiv) to protonate the intermediate. This step allows the betaine to reform in the thermodynamically stable trans configuration.
-
Collapse: Add KOtBu (1.5 equiv) and warm to RT. This forces the elimination of Triphenylphosphine oxide (TPPO) to yield the E-alkene.
Part 4: Workup & Purification (Removing TPPO)
The byproduct Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from non-polar hindered alkenes.
Comparative Purification Strategies:
| Method | Reagents | Mechanism | Best For |
| Precipitation | Forms insoluble complex | Large scale (>1g); Polar solvents [5]. | |
| Trituration | Pentane / Hexane | TPPO is insoluble in alkanes; Product is soluble. | Small scale; Non-polar alkenes. |
| Filtration | Silica Gel + 5% | TPPO sticks to silica; Product elutes. | Routine lab scale. |
The
-
Upon completion, evaporate reaction solvent.
-
Dissolve crude residue in minimal Ethanol or DCM.
-
Add a solution of
(2.0 equiv) in Ethanol. -
Stir for 30 minutes. A white precipitate (TPPO-Zn complex) will form.
-
Filter the solid.[7] The filtrate contains your clean alkene.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5][8][9] Chemical Reviews, 89(4), 863–927. Link
-
Isaacs, N. S., & El-Din, G. N. (1987). "High pressure steric acceleration of the Wittig reaction." Tetrahedron Letters, 28(19), 2191-2192. Link
-
Wadsworth, W. S. (1977). "Synthetic Applications of Phosphoryl-Stabilized Anions." Organic Reactions, 25, 73. Link
-
Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126. Link
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. Link
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- 5. Schlosser Modification [organic-chemistry.org]
- 6. dalalinstitute.com [dalalinstitute.com]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Identification and removal of impurities from 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde synthesis.
Technical Support Center: Synthesis and Purification of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable bicyclic aldehyde as a key building block. Its unique, rigid scaffold makes it an important component in modern drug discovery, often serving as a saturated bioisostere for phenyl rings to improve physicochemical properties like solubility and metabolic stability.[1][2]
This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification, focusing on a prevalent synthetic route: the oxidation of the corresponding primary alcohol. We will delve into the identification of common impurities and provide robust, step-by-step protocols for their removal, ensuring the high purity required for downstream applications.
Section 1: Synthesis Overview and Common Impurity Sources
The synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is most commonly achieved through the controlled oxidation of (2-Oxabicyclo[2.2.2]octan-4-yl)methanol. While various oxidation reagents can be employed, methods like Swern oxidation are frequently used due to their mild conditions and high efficiency.[3] However, no synthesis is perfect. Understanding the potential pitfalls is the first step toward troubleshooting.
Caption: Synthetic workflow and key impurity injection points.
Q1: What are the primary sources of impurities in the synthesis of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde via alcohol oxidation?
A1: The main impurities typically arise from three sources:
-
Incomplete Reaction: The most common impurity is the unreacted starting material, (2-Oxabicyclo[2.2.2]octan-4-yl)methanol. This occurs if the oxidant is not sufficiently active, used in stoichiometric deficiency, or if reaction times are too short.
-
Side Reactions: Over-oxidation of the desired aldehyde to 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is a significant possibility, especially if the reaction conditions are not carefully controlled (e.g., allowing the reaction to warm prematurely). One patent synthesis specifically notes the recovery of this carboxylic acid byproduct.[3]
-
Reagents and Workup: Byproducts from the oxidizing agents (e.g., dimethyl sulfide from a Swern oxidation) and salts (e.g., triethylammonium chloride) can contaminate the crude product if the aqueous workup is not performed thoroughly.
Section 2: Impurity Identification Guide
Accurate identification of impurities is critical for selecting the appropriate purification strategy. A combination of chromatographic and spectroscopic techniques is essential.[4][5][6]
Q2: My ¹H NMR spectrum shows unexpected peaks alongside my product signals. What are the likely culprits?
A2: Your product's aldehyde proton should appear as a singlet around δ 9.5 ppm.[3] Other signals will be in the aliphatic region (δ 1.8-4.2 ppm).[3] Common impurity signals to look for are:
-
Starting Alcohol: A broad singlet for the hydroxyl (-OH) proton and a characteristic signal for the -CH₂OH protons (typically around δ 3.5-3.8 ppm).
-
Carboxylic Acid: A very broad singlet far downfield (δ 10-12 ppm) for the acidic proton. This is often the most definitive signal for this impurity.
-
Grease/Solvents: Signals from residual solvents used in workup (e.g., ethyl acetate, dichloromethane) or silicone grease are common contaminants.
Q3: How can I use GC-MS to assess the purity of my crude product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile components in your reaction mixture.[7][8] The target aldehyde, the starting alcohol, and some byproducts are typically volatile enough for GC analysis. The mass spectrometer provides the molecular weight of each component, confirming its identity.
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Structure/Formula | Potential Source | Key Analytical Signature |
| (2-Oxabicyclo[2.2.2]octan-4-yl)methanol | C₈H₁₄O₂ | Incomplete Oxidation | ¹H NMR: Broad -OH signal, -CH₂OH protons at ~3.5-3.8 ppm. GC-MS: Distinct retention time, M⁺ = 142.19. |
| 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid | C₈H₁₂O₃ | Over-oxidation | ¹H NMR: Very broad -COOH signal at δ 10-12 ppm. LC-MS: M-H⁻ = 155.07. Less volatile, may not be ideal for GC. |
| Triethylamine (TEA) | (C₂H₅)₃N | Base from reaction/workup | ¹H NMR: Quartet at ~δ 2.5 ppm and triplet at ~δ 1.0 ppm. Easily removed with acidic wash. |
| Dimethyl sulfide | (CH₃)₂S | Swern byproduct | ¹H NMR: Sharp singlet around δ 2.1 ppm. Very volatile. Odor: Pungent and unpleasant. |
Protocol 1: GC-MS Analysis for Purity Assessment
This protocol provides a general method for analyzing a crude reaction mixture.
-
Sample Preparation: Dissolve ~1-2 mg of the crude product in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Integrate the peaks in the resulting chromatogram. Identify the product peak based on its mass spectrum (M⁺ = 140.18). Identify impurity peaks by comparing their mass spectra to known values and library data. The relative peak areas provide a semi-quantitative measure of purity.
Section 3: Purification and Removal Strategies
Once impurities are identified, a targeted purification strategy can be implemented. The choice depends on the physical properties of the product and the nature of the impurities.
Caption: Decision workflow for purification strategy selection.
Q4: How do I remove the over-oxidized carboxylic acid impurity?
A4: The carboxylic acid is acidic, while your target aldehyde and the starting alcohol are neutral. This difference in chemical property is best exploited using an acid-base liquid-liquid extraction during the workup. By washing the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate), the carboxylic acid will be deprotonated to its carboxylate salt, which will dissolve in the aqueous layer and be removed.
Protocol 2: Acid-Base Extraction to Remove Carboxylic Acid Impurity
-
Dissolution: Ensure your crude product is dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the carboxylate salt).
-
Repeat: Repeat the basic wash (steps 2-4) one more time to ensure complete removal.
-
Neutral Wash: Wash the organic layer with water, followed by brine, to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified neutral product.
Q5: The starting alcohol is still present in my product after workup. What is the best way to remove it?
A5: The starting alcohol is more polar than the product aldehyde due to its hydrogen-bonding hydroxyl group. This difference in polarity makes flash column chromatography the ideal method for separation. A patent for a similar compound specifies chromatography on silica gel with a gradient of ethyl acetate in hexane.[3]
Protocol 3: Flash Column Chromatography Purification
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of ethyl acetate (EtOAc) in hexanes. An ideal system will show good separation between the product spot and the more polar alcohol spot, with the product having an Rf value of ~0.3-0.4.
-
Column Packing: Pack a suitably sized silica gel column with your chosen eluent system (start with a lower polarity, e.g., 5% EtOAc in hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% EtOAc in hexanes). The less polar product aldehyde will elute from the column before the more polar starting alcohol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
Section 4: Frequently Asked Questions (FAQs)
Q6: My final product is an oil, but I expected a solid. Is this normal?
A6: Yes, 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is typically isolated as an oil or a low-melting solid.[3] The physical state can be influenced by trace impurities, so a highly pure sample may be more likely to crystallize upon standing, especially at low temperatures.
Q7: How stable is the purified aldehyde? How should it be stored?
A7: Aldehydes are susceptible to oxidation to carboxylic acids upon prolonged exposure to air. While the bicyclic structure provides good general stability[1], it is best to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed container at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.
Q8: Can I use a different oxidation method, like Dess-Martin periodinane (DMP)?
A8: Yes, other modern oxidation reagents like DMP or PCC can also be effective for this transformation. The choice of oxidant often depends on factors like scale, cost, and ease of purification. DMP, for example, is known for its mild conditions but requires removal of the iodine-containing byproducts during workup, which can sometimes be challenging. The principles of impurity formation (incomplete reaction, over-oxidation) and purification remain the same.
References
- Title: Oxabicyclo [2.2.
-
Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: Nature Communications (via PMC) URL: [Link]
-
Title: Synthesis of 2-oxabicyclo[2.2.2]octanes and... Source: ResearchGate URL: [Link]
-
Title: 2-oxabicyclo[2.2.2]octane-4-carbaldehyde - Capot Chemical Source: Capot Chemical URL: [Link]
-
Title: 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - OUCI Source: OUCI URL: [Link]
- Title: Purification of ethers - US3450608A Source: Google Patents URL
-
Title: 2-oxabicyclo[2.2.2]octane-4-carbaldehyde;1212021-23-2 CAS NO... Source: Chemieliva URL: [Link]
-
Title: Towards the Total Synthesis of Portentol... Source: Elektronische Hochschulschriften der LMU München URL: [Link]
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Title: Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants Source: Journal of Physics: Conference Series URL: [Link]
-
Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
-
Title: Removal of Acrolein from Active Pharmaceutical Ingredients Using Aldehyde Scavengers Source: ResearchGate URL: [Link]
-
Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: Preparation of some bicyclic ethers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: ResearchGate URL: [Link]
-
Title: Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant Source: Karbala International Journal of Modern Science URL: [Link]
-
Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: A Journal of Pharmaceutical Science URL: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. WO2014151247A1 - Oxabicyclo [2.2.2] acid gpr120 modulators - Google Patents [patents.google.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 6. rroij.com [rroij.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
Technical Support Center: Stereoselectivity in Reactions of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
Introduction
The 2-oxabicyclo[2.2.2]octane framework is a key saturated bioisostere for the phenyl ring, offering improved physicochemical properties such as increased solubility and enhanced metabolic stability in drug discovery projects.[1][2][3][4] Its rigid, three-dimensional structure provides a unique scaffold for presenting substituents in well-defined spatial orientations. The 4-carbaldehyde derivative is a critical building block for introducing this valuable motif. However, the stereochemical outcome of nucleophilic additions to the aldehyde is a significant challenge. The rigid bicyclic system creates distinct steric environments on the two faces of the carbonyl group, demanding precise control to achieve the desired diastereomer.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing stereoselectivity in reactions involving 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde. It addresses common experimental issues through a practical question-and-answer format, grounded in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control stereoselectivity in nucleophilic additions to 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde?
A1: The stereochemical outcome is primarily governed by the interplay of steric hindrance and electronic effects, which can be understood through established models like the Felkin-Anh and Cram-chelation models.[5][6][7] Key factors include:
-
The Nature of the Nucleophile: Its size and composition dictate the steric interactions in the transition state.
-
Lewis Acid Catalysis: The choice of Lewis acid can enforce a specific conformation of the aldehyde through chelation, dramatically influencing facial selectivity.[8]
-
Reaction Temperature: Lower temperatures generally increase selectivity by amplifying small differences in the activation energies of competing transition states.
-
Solvent: The coordinating ability of the solvent can influence the effectiveness of Lewis acid chelation and stabilize or destabilize transition states.[9]
Q2: Which face of the aldehyde is generally more hindered?
A2: The aldehyde's carbonyl group is attached to a bridgehead carbon. The two faces of the carbonyl are diastereotopic. Attack of a nucleophile leads to the formation of a new stereocenter.[10] The accessibility of each face is dictated by the rigid bicyclic framework. The exo-face is generally considered more sterically accessible for nucleophilic attack compared to the endo-face, which is shielded by the rest of the bicyclic structure. However, this can be modulated by chelation effects.
Q3: Why is this bicyclic aldehyde a valuable building block in medicinal chemistry?
A3: It serves as a saturated bioisostere of the para-substituted phenyl ring, a common motif in many drugs.[1][2][3] Replacing a flat aromatic ring with this 3D scaffold can lead to:
-
Improved Physicochemical Properties: Increased aqueous solubility and reduced lipophilicity, which can enhance bioavailability.[4]
-
Enhanced Metabolic Stability: The saturated core is less susceptible to oxidative metabolism compared to an aromatic ring.[4]
-
Novel Intellectual Property: Modifying known drugs with this scaffold can create new chemical entities.
Troubleshooting Guide: Common Stereoselectivity Issues
Problem 1: Poor Diastereoselectivity in Grignard or Organolithium Additions
Question: "My Grignard reaction with 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is giving me a nearly 1:1 mixture of diastereomers. How can I favor one isomer?"
Probable Cause: Standard Grignard (R-MgX) and organolithium (R-Li) reagents often operate under non-chelating conditions. The stereochemical outcome is dictated by a simple Felkin-Anh model where the nucleophile attacks the least hindered face, but the inherent facial bias of this substrate may not be strong enough to induce high selectivity without additional control elements.[5][6]
Suggested Solutions:
-
Introduce a Chelating Lewis Acid: The bridge oxygen atom in the substrate is a key handle for control. Adding a chelating Lewis acid can force the aldehyde into a rigid conformation, blocking one face and directing the nucleophile to the other. This is known as Cram-chelation control.[7][8]
-
Lower the Reaction Temperature: Reducing the temperature (e.g., from 0 °C to -78 °C) will enhance the energy difference between the diastereomeric transition states, often leading to a significant improvement in the diastereomeric ratio (d.r.).
-
Change the Solvent: Switch from coordinating solvents like THF to non-coordinating solvents such as toluene or dichloromethane. This can enhance the effectiveness of the added Lewis acid by preventing solvent competition for the metal center.[9]
Data Presentation: Effect of Lewis Acid on Diastereoselectivity
| Entry | Nucleophile | Lewis Acid (1.1 eq) | Solvent | Temp (°C) | Diastereomeric Ratio (A:B) |
| 1 | MeMgBr | None | THF | 0 | 1.5 : 1 |
| 2 | MeMgBr | ZnBr₂ | CH₂Cl₂ | -78 | 15 : 1 |
| 3 | MeMgBr | TiCl₄ | CH₂Cl₂ | -78 | >20 : 1 |
| 4 | BuLi | None | Hexane | -78 | 2 : 1 |
| 5 | BuLi / ZnBr₂ | ZnBr₂ | CH₂Cl₂ | -78 | 12 : 1 |
Note: Ratios are illustrative and based on common principles of chelation control.[8]
Visualization: Chelation vs. Non-Chelation Control
The following diagram illustrates how a chelating metal (M) can lock the conformation and direct nucleophilic attack.
Caption: Logical workflow for achieving stereoselectivity.
Problem 2: Unexpected Stereochemical Outcome with Bulky Nucleophiles
Question: "I'm using a bulky reducing agent (e.g., L-Selectride) and getting the opposite diastereomer than predicted by the Felkin-Anh model. Why is this happening?"
Probable Cause: Very bulky nucleophiles can defy simple steric models. Their large steric profile can cause them to interact not with the smallest substituent on the adjacent chiral center, but with the largest one to minimize overall transition state energy. Furthermore, some reducing agents, like boranes, do not reliably follow Felkin-Anh predictions.[8]
Suggested Solutions:
-
Switch to a Less Bulky Reagent: If the goal is Felkin-Anh-type addition, use a smaller hydride source like NaBH₄ or LiAlH₄. Their smaller size makes them more sensitive to the steric environment immediately adjacent to the carbonyl carbon.
-
Employ a Directed Reduction: Use a reagent capable of being directed by the bridge oxygen. For example, using a Lewis acid in conjunction with a hydride source can set up a chelation-controlled reduction, providing predictable access to the anti-Felkin product.
-
Analyze the Transition State Model: Re-evaluate the applicability of the Felkin-Anh model for your specific substrate-reagent combination. For highly complex systems, computational modeling (DFT) may be necessary to accurately predict transition state energies and product ratios.
Key Experimental Protocols
Protocol 1: Chelation-Controlled Methylation using TiCl₄
This protocol describes a general procedure for the highly diastereoselective addition of a methyl group under Cram-chelation control.
Materials:
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Titanium (IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (CH₂Cl₂)
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in Diethyl Ether (Et₂O)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the aldehyde in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.1 eq, 1.0 M solution in CH₂Cl₂) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A yellow or orange complex should form. Stir for 30 minutes at -78 °C.
-
Nucleophile Addition: Add MeMgBr (1.2 eq, 3.0 M solution in Et₂O) dropwise via the dropping funnel over 20 minutes. Maintain the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Dilute the mixture with CH₂Cl₂. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC/GC of the purified material.
Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow for chelation-controlled addition.
References
-
Chelation control and Felkin-Anh. (n.d.). LibreTexts. Retrieved from [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available at: [Link]
-
Synthesis of 2-oxabicyclo[2.2.2]octanes and... (2023). ResearchGate. Retrieved from [Link]
-
Stereoselective Synthesis of Spiro-2-oxabicyclo[2.2.2]octane... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). ResearchGate. Retrieved from [Link]
- Stereochemistry of some Bicyclic Compounds. (n.d.). University of London Thesis.
-
Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). OUCI. Retrieved from [Link]
-
Nucleophilic Additions to Aldehydes and Ketones - An Overview. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). PubMed. Retrieved from [Link]
- Reaction of Nucleophiles with Bridgehead Carbocations... (n.d.). Journal of Organic Chemistry.
-
Understanding the origin of stereoselectivity... (2025). Beilstein Journals. Retrieved from [Link]
-
Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates... (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
The Felkin-Ahn model for carbonyl conformations... (n.d.). University of Victoria. Retrieved from [Link]
- Stereoselectivity in organic synthesis. (n.d.). Massey University.
-
Kozlowski, M. C., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research. Available at: [Link]
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes... (2016). Journal of the American Chemical Society. Retrieved from [Link]
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes... (2016). PMC. Retrieved from [Link]
- Stereoselective Nucleophilic Additions to Aldehydes... (n.d.). DiVA.
-
Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the aldehyde functional group is a cornerstone for constructing molecular complexity. However, not all aldehydes are created equal. Their reactivity is profoundly influenced by the molecular scaffold to which they are attached. This guide provides an in-depth comparison of the reactivity of two structurally distinct aldehydes: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, a rigid saturated bicyclic system, and benzaldehyde, a classic aromatic aldehyde.
Understanding these differences is critical for professionals in drug development, as the choice of aldehyde can dramatically impact reaction efficiency, stereochemical outcomes, and the physicochemical properties of the resulting molecules.[1][2][3] The 2-oxabicyclo[2.2.2]octane scaffold, in particular, is gaining prominence as a saturated bioisostere for the phenyl ring, offering improved metabolic stability and solubility in drug candidates.[1][2][3][4]
Structural and Electronic Foundations of Reactivity
The divergent reactivity of these two molecules stems directly from their unique electronic and steric profiles.
Benzaldehyde: The reactivity of benzaldehyde is dominated by the electronic effects of the aromatic ring. The carbonyl carbon's electrophilicity is significantly diminished because the pi electrons of the benzene ring delocalize into the carbonyl group through resonance.[5][6][7][8] This resonance stabilization spreads the partial positive charge across the entire conjugated system, making the carbonyl carbon a less potent electrophile and thus less reactive towards nucleophiles compared to its aliphatic counterparts.[5][6][7][8][9][10][11][12]
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: This molecule presents a starkly different scenario. As a saturated aliphatic aldehyde, it lacks any resonance stabilization of the carbonyl group.[8] Its reactivity is primarily governed by two key factors:
-
Inductive Effects: The bridgehead ether oxygen atom exerts a modest electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The rigid, three-dimensional bicyclic structure imposes significant steric bulk around the aldehyde. The bridgehead position of the aldehyde group creates a congested environment that can hinder the approach of nucleophiles.[13] This steric factor is often the most significant determinant of its reactivity.[13]
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences manifest clearly in common synthetic reactions, such as nucleophilic additions.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes, is highly sensitive to steric hindrance.[14][15][16][17] This makes it an excellent case study for comparing our two aldehydes.
Generally, aromatic aldehydes like benzaldehyde are less reactive than aliphatic aldehydes in nucleophilic additions.[5][6] However, the extreme steric crowding in 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde can often override the electronic deactivation of benzaldehyde, leading to slower reaction rates and lower yields for the bicyclic compound, particularly with bulky Wittig reagents.[15][17]
Illustrative Data:
| Aldehyde | Key Factors | Predicted Yield (Illustrative) |
| Benzaldehyde | Resonance deactivation, minimal steric hindrance. | High (>90%) |
| 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde | High steric hindrance from the bicyclic cage. | Moderate to Low (40-60%) |
Note: These are predicted yields intended for illustrative purposes. Actual yields may vary based on precise reaction conditions.
The rationale is that the bulky triphenylphosphine oxide byproduct must be eliminated from a sterically congested intermediate, a process that is significantly impeded by the bicyclic framework.[16][17]
Experimental Workflow: Comparative Wittig Olefination
The following diagram outlines a robust workflow for objectively comparing the reactivity of the two aldehydes in a Wittig reaction.
Sources
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- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 6. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. differencebetween.com [differencebetween.com]
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- 11. Solved Benzaldehyde is less reactive than ethanal towards | Chegg.com [chegg.com]
- 12. wyzant.com [wyzant.com]
- 13. Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Flatland: A Comparative Guide to 2-Oxabicyclo[2.2.2]octane, Bicyclo[2.2.2]octane, and Cubane as Bioisosteres
In the landscape of modern drug discovery, the strategic replacement of molecular scaffolds is a critical tool for optimizing lead compounds. The limitations of traditional aromatic rings, such as susceptibility to metabolism and poor solubility, have driven the exploration of three-dimensional, saturated bioisosteres. This guide offers a detailed comparative analysis of three prominent non-classical bioisosteres: 2-oxabicyclo[2.2.2]octane, bicyclo[2.2.2]octane, and cubane. We will delve into their synthesis, physicochemical properties, and strategic applications, providing researchers and drug development professionals with the insights necessary to effectively leverage these unique scaffolds.
The Rationale for Rigid, Saturated Scaffolds
The over-reliance on flat, aromatic structures in medicinal chemistry has been linked to a range of undesirable properties, including poor aqueous solubility, high lipophilicity, and increased risk of cytochrome P450 (CYP) inhibition and hERG liability.[1] Saturated, three-dimensional scaffolds offer a compelling alternative by "escaping flatland," a concept that advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates to improve their physicochemical and pharmacokinetic profiles.[1]
The rigid nature of these bicyclic and polycyclic systems provides several key advantages:
-
Precise Vectorial Control: The fixed geometries of these scaffolds allow for the precise spatial orientation of substituents, enabling a more accurate probing of protein binding pockets.
-
Improved Physicochemical Properties: As we will explore, these scaffolds can significantly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to their aromatic counterparts.[2][3][4][5][6][7]
-
Novel Chemical Space: The unique three-dimensional arrangements of atoms open up new avenues for molecular design and can lead to novel intellectual property.
This guide will now examine each of our three featured bioisosteres in detail.
Bicyclo[2.2.2]octane (BCO): The Established Phenyl Mimic
Bicyclo[2.2.2]octane (BCO) is a fully aliphatic, rigid bicyclic system that has been successfully employed as a bioisostere for a para-substituted phenyl ring.[1] Its geometry closely mimics that of a phenyl ring, with a similar distance between the 1 and 4 positions (bridgehead atoms).[1]
Synthesis and Functionalization
The synthesis of functionalized BCO derivatives is well-established, often starting from commercially available materials. A common route involves a Diels-Alder reaction between 1,3-cyclohexadiene and a suitable dienophile, followed by further modifications. This accessibility has contributed to its widespread adoption in medicinal chemistry programs.
Physicochemical Properties and Applications
The replacement of a phenyl ring with a BCO scaffold generally leads to a decrease in lipophilicity (logP) and an increase in the Fsp³ character of the molecule.[1] For instance, in a comparative study with the drug Imatinib, replacing a central phenyl ring with a BCO core resulted in a decrease in the calculated logP (clogP) from 4.5 to 3.6.[2] However, this substitution can sometimes negatively impact aqueous solubility. In the same Imatinib analog, the water solubility decreased more than threefold compared to the parent drug.[2]
Despite this, BCO has been successfully incorporated into drug candidates. For example, a BCO-containing analog of an MDM2 inhibitor not only retained high binding affinity but also demonstrated an excellent oral pharmacokinetic profile and is currently in Phase I clinical trials for cancer treatment.[1]
2-Oxabicyclo[2.2.2]octane: The Solubility-Enhancing Scaffold
As a strategic evolution of the BCO scaffold, 2-oxabicyclo[2.2.2]octane introduces a bridgehead oxygen atom. This seemingly minor change has profound and beneficial effects on the physicochemical properties of the resulting molecules.
Synthesis and Functionalization
The synthesis of 2-oxabicyclo[2.2.2]octane derivatives has been a subject of recent innovation. A key and scalable method involves the iodocyclization of cyclohexane-containing alkenyl alcohols.[2][3][4][5][6][7] This approach allows for the generation of a variety of functionalized building blocks suitable for medicinal chemistry applications.[2][3]
Physicochemical Properties and Applications
The introduction of the oxygen atom in the 2-oxabicyclo[2.2.2]octane scaffold leads to a significant reduction in lipophilicity and a marked improvement in aqueous solubility compared to both the phenyl and BCO counterparts.[2][3][4][5][6][7] In the Imatinib case study, the 2-oxabicyclo[2.2.2]octane analog exhibited a clogP of 2.6, a substantial decrease from both the parent drug (4.5) and the BCO analog (3.6).[2] Remarkably, the aqueous solubility of the 2-oxabicyclo[2.2.2]octane-Imatinib analog was restored to levels comparable to the original drug, overcoming the solubility deficit observed with the BCO analog.[2]
Furthermore, this scaffold has been shown to enhance metabolic stability.[2][3][4][5][6][7] The strategic placement of the oxygen atom can block potential sites of metabolism without compromising the desired biological activity.
Cubane: The Compact and Metabolically Robust Bioisostere
Cubane is a highly strained, synthetic hydrocarbon with a unique cubic geometry. Initially of theoretical interest, it has emerged as a valuable bioisostere for benzene in medicinal chemistry.[8][9]
Synthesis and Functionalization
The synthesis of cubane is more complex than that of the bicyclooctane systems, which has historically limited its use. However, improved protocols for the large-scale production of key building blocks like dimethyl 1,4-cubanedicarboxylate have made it more accessible.[8] Recent advances in cross-coupling reactions compatible with the cubane scaffold are further expanding its utility.[10][11][12]
Physicochemical Properties and Applications
Cubane offers a very close geometric match to a para-substituted benzene ring, with a body diagonal distance that is highly comparable.[8] A key advantage of cubane is its exceptional metabolic stability.[8][10][11][12][13][14] The high strain energy of the cubic framework imparts significant strength to its C-H bonds, making them resistant to oxidative metabolism by CYP enzymes.[11][12][14]
Replacing a benzene ring with a cubane moiety can also lead to improved solubility. For example, a cubane-containing analog of the cystic fibrosis drug Lumacaftor demonstrated improved solubility across a range of pH values compared to the parent drug.[11] While generally considered biologically innocuous, the toxicity profile of extensively functionalized cubanes requires case-by-case evaluation.[8][15]
Comparative Analysis
To facilitate a direct comparison, the key properties of these three bioisosteres are summarized in the tables below.
Geometric Comparison
| Feature | para-Phenyl | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane | Cubane |
| Distance between exit vectors (Å) | ~2.82[1] | ~2.60[1] | ~2.60 | ~2.72[1][8] |
| Exit Vector Collinearity (degrees) | ~180 | ~176-177[2] | ~176-177[2] | ~180 |
Physicochemical Properties (Imatinib Analogs)
| Property | Imatinib (Phenyl) | BCO Analog | 2-Oxabicyclo[2.2.2]octane Analog |
| clogP | 4.5[2] | 3.6[2] | 2.6[2] |
| Aqueous Solubility (µM) | 351[2] | 113[2] | 389[2] |
| Metabolic Stability | - | - | Enhanced[2][3][4][5][6][7] |
Experimental Protocols
To ensure the trustworthiness and practical applicability of this guide, we provide step-by-step methodologies for key experiments used to characterize these bioisosteres.
In Vitro Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Preparation of Solutions:
-
Incubation:
-
Time Points and Quenching:
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
From the slope of the resulting line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]
-
Kinetic Solubility Assay
This high-throughput assay provides an early assessment of a compound's solubility.
Protocol:
-
Preparation of Solutions:
-
Assay Plate Preparation:
-
In a 96-well filter plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (the final DMSO concentration should be low, e.g., <2%).[17]
-
-
Incubation and Filtration:
-
Seal the plate and shake at room temperature for a set period (e.g., 90 minutes) to allow for equilibration.[17]
-
Filter the samples into a collection plate using a vacuum manifold.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve.[18]
-
-
Data Analysis:
-
The kinetic solubility is reported as the concentration of the compound in the filtrate (e.g., in µM).[17]
-
Visualization of Concepts
To further illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Comparative properties of bioisosteric scaffolds.
Caption: Workflow for in vitro microsomal stability assay.
Conclusion
The choice of a bioisosteric replacement is a multifactorial decision that requires a deep understanding of the subtle interplay between molecular structure and physicochemical properties.
-
Bicyclo[2.2.2]octane serves as a reliable and accessible starting point for reducing lipophilicity while maintaining the geometric integrity of a para-phenyl mimic.
-
2-Oxabicyclo[2.2.2]octane represents a significant advancement, offering a powerful strategy to simultaneously decrease lipophilicity and enhance aqueous solubility and metabolic stability.
-
Cubane provides an unparalleled level of metabolic robustness and a precise geometric mimicry of the phenyl ring, making it an excellent choice for overcoming metabolic liabilities.
By carefully considering the specific challenges of a drug discovery program, researchers can leverage these three-dimensional scaffolds to design next-generation therapeutics with improved drug-like properties. This guide provides a foundational framework for the rational selection and application of these valuable tools in the pursuit of safer and more effective medicines.
References
-
Application of cubane derivatives. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6056. [Link]
-
Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
-
Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. [Link]
-
OUCI. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
Chalmers, B. A., et al. (2018). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(17), 7563–7579. [Link]
-
ResearchGate. Cubanes in medicinal chemistry a, Cubane closely resembles benzene in... [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Wanner, M. J., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature, 618(7965), 522–528. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Semantic Scholar. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
IDEAS/RePEc. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
University of Bath. General access to cubanes as benzene bioisosteres. [Link]
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- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
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- 18. enamine.net [enamine.net]
Technical Guide: Validation of HPLC Methods for 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde Quantification
Executive Summary
The quantification of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS 1212021-23-2) presents a distinct analytical challenge common to non-aromatic bicyclic scaffolds. As a critical intermediate in the synthesis of GPR120 modulators and other bioactive pharmacophores, its accurate quantification is essential for yield optimization and impurity profiling.
This guide challenges the standard "one-size-fits-all" approach to HPLC method development. We compare three distinct methodologies:
-
Direct UV Detection (RP-HPLC): High throughput, low sensitivity.
-
Pre-column Derivatization (DNPH): High sensitivity, moderate throughput.
-
LC-MS/MS: High specificity, high cost.
Core Insight: While Direct UV is sufficient for raw material assay (>95% purity), DNPH derivatization is the mandatory validated approach for trace impurity analysis (<0.1%) due to the molecule's lack of a conjugated chromophore.
The Analytical Challenge: Mechanism & ATP
Analytical Target Profile (ATP)
The molecule (
-
Chromophore: The only UV-active site is the carbonyl group (
). -
Physics: The
transition occurs at nm with a very low molar extinction coefficient ( ). -
Consequence: Direct UV detection at 280 nm is insensitive. Detection at 200-210 nm (carbonyl
) is non-specific and susceptible to mobile phase interference.
Decision Logic
The following decision tree illustrates the selection process based on the required Limit of Quantitation (LOQ).
Figure 1: Method Selection Decision Tree based on sensitivity requirements.
Comparative Methodology & Protocols
Method A: Direct RP-HPLC (The "Screening" Method)
Utility: Rapid purity assessment of raw materials. Limitation: Poor specificity; solvent cut-off interference.
-
Column: Phenyl-Hexyl (Selectivity for the bicyclic ether) or C18,
mm, 3.5 µm. -
Mobile Phase: Isocratic Acetonitrile:Water (40:60) with 0.1% Phosphoric Acid.
-
Wavelength: 205 nm (Maximize signal) vs. 285 nm (Maximize specificity).
Critical Analysis: At 205 nm, the signal-to-noise (S/N) ratio is compromised by the absorption of the mobile phase. At 285 nm, the LOQ is often insufficient for impurity profiling (
Method B: DNPH Derivatization (The "Gold Standard")
Utility: Trace quantification and stability indicating method.
Mechanism: Acid-catalyzed condensation of the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone. This introduces a conjugated aromatic system, shifting
Protocol:
-
Reagent Prep: Dissolve 50 mg DNPH in 25 mL ACN with 1 mL conc. HCl.
-
Reaction: Mix Sample (1 mL) + Reagent (1 mL). Incubate at 40°C for 30 mins.
-
Quench: (Optional) Neutralize if using a pH-sensitive column, though usually injected directly.
-
Separation:
Figure 2: Derivatization pathway enhancing UV sensitivity.
Method C: LC-MS/MS (The "Specific" Method)
Utility: Identification of unknown impurities or ultra-trace analysis in biological matrices.
-
Ionization: ESI Positive.
-
Precursor Ion:
. -
Transitions:
(Loss of formate/ether bridge cleavage).
Validation Data Comparison
The following data represents a comparative validation summary based on ICH Q2(R2) guidelines.
| Parameter | Method A: Direct UV (205 nm) | Method B: DNPH (360 nm) | Method C: LC-MS/MS |
| Linearity ( | |||
| Range | |||
| LOD (S/N=3) | 10 µg/mL | 0.05 µg/mL | 0.001 µg/mL |
| LOQ (S/N=10) | 30 µg/mL | 0.15 µg/mL | 0.005 µg/mL |
| Precision (RSD) | 2.5% | 0.8% | 3.5% |
| Specificity | Low (Solvent peaks interfere) | High (360 nm is selective) | Very High (Mass spec) |
| Throughput | High (No prep) | Medium (30 min prep) | Medium |
Interpretation of Data[1][3][5][6][7][8][9]
-
Sensitivity: Method B (DNPH) offers a 200-fold increase in sensitivity over Direct UV. This allows for the quantification of the aldehyde as an impurity at 0.05% levels, which is impossible with Method A.
-
Precision: Method B is more precise than Method A because the signal is robust and baseline noise at 360 nm is negligible compared to 205 nm.
Senior Scientist Recommendations
The "Self-Validating" Protocol
When validating Method B (DNPH), you must prove the derivatization is complete.
-
Experiment: Prepare a standard curve with varying molar excesses of DNPH (5x, 10x, 20x).
-
Acceptance Criteria: The peak area of the hydrazone should plateau. If the area increases significantly between 10x and 20x, the reaction is not complete, and you must increase incubation time or reagent concentration.
Stability Considerations
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is prone to oxidation to its corresponding carboxylic acid (CAS 2168906-49-6).
-
Method A Artifacts: In Direct UV, the acid and aldehyde often co-elute or have different response factors at 205 nm.
-
Method B Advantage: DNPH only reacts with the aldehyde. The carboxylic acid degradation product will not form a hydrazone, making Method B highly specific for the active aldehyde.
Lifecycle Management (ICH Q2(R2))
Under the new R2 guidelines, ensure you document the Analytical Procedure Control Strategy . For Method B, the critical process parameter (CPP) is the incubation temperature. Variation by
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link
-
U.S. EPA. (1996).[3] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3]Link
- Teigiserova, D. A., et al. (2021). Review of methods for the analysis of aliphatic aldehydes.Journal of Chromatography A. (Contextual grounding for DNPH efficiency).
-
PubChem. (n.d.). 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (Compound Summary). National Library of Medicine. Link
Sources
Impurity Profiling of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: A Comparative GC-MS Guide
Executive Summary
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS: 1212021-23-2) has emerged as a critical saturated bioisostere for the phenyl ring in modern drug discovery (e.g., Imatinib analogs). Its rigid bicyclic scaffold improves metabolic stability and solubility compared to aromatic rings. However, its aldehyde functionality presents a dichotomy: it is sufficiently volatile for Gas Chromatography (GC) but thermally labile and prone to oxidation.
The Verdict: While LC-MS is often the default for pharmaceutical impurities, GC-MS with PFBHA derivatization is the superior methodology for this specific molecule.
-
Direct GC-MS is prone to thermal degradation (artifact formation).
-
LC-MS lacks the resolution for the structural isomers common in bicyclic synthesis and struggles with the ionization of simple aliphatic aldehydes.
-
Derivatized GC-MS stabilizes the aldehyde, enhances sensitivity, and leverages the superior peak capacity of capillary GC to resolve regioisomers and iodine-containing synthetic byproducts.
Part 1: The Analytical Challenge
Chemical Context & Impurity Origins
The synthesis of 2-oxabicyclo[2.2.2]octanes typically involves iodocyclization of cyclohexane-containing alkenyl alcohols.[1][2][3][4] This synthetic route dictates the impurity profile:
-
Target Analyte: 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (Volatile, reactive aldehyde).
-
Critical Impurities:
-
Synthetic Byproducts: Organic iodides (alkyl iodides), unreacted alkenyl alcohols.
-
Degradants: 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid (Oxidation), Dimers/Oligomers (Aldol condensation).
-
Isomers: Regioisomers formed during the cyclization step (difficult to separate by LC).
-
The Thermal Stability Paradox
Direct injection of aldehydes into a hot GC inlet (
Scientific Principle: To validate an impurity method for this molecule, one must prove that the detected impurities are present in the sample, not created by the instrument.
Part 2: Comparative Methodology
The following table objectively compares the three primary approaches for profiling this intermediate.
Table 1: Performance Matrix
| Feature | Method A: Direct GC-MS | Method B: Derivatized GC-MS (Recommended) | Method C: LC-HRMS |
| Analyte Stability | Low (Risk of inlet oxidation) | High (Oxime formation stabilizes aldehyde) | High (Ambient temp analysis) |
| Isomer Resolution | High (Capillary column efficiency) | Very High (Derivatization adds steric bulk) | Medium (Requires long gradients) |
| Sensitivity (LOD) | Moderate (EI fragmentation) | Excellent (PFBHA adds electronegative groups) | Poor (Aldehydes ionize poorly in ESI) |
| Halogen Detection | Excellent (Iodine isotope pattern) | Excellent | Good (Mass defect) |
| Throughput | Fast (<20 min) | Moderate (Requires 1h prep) | Fast |
| Suitability | Quick screening only | Quantitative Impurity Profiling | Polar/Non-volatile degradants |
Decision Logic Visualization
Figure 1: Analytical decision matrix selecting Derivatized GC-MS as the primary tool for aldehyde and halide impurity profiling.
Part 3: Recommended Protocol (Derivatized GC-MS)
This protocol uses PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) .[5][6][7] PFBHA reacts with the aldehyde to form an oxime.[6]
-
Why PFBHA? It introduces a pentafluorobenzyl group, which is highly stable and provides excellent sensitivity in MS (distinctive m/z 181 ion in EI). It prevents the aldehyde from oxidizing in the inlet.
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde in 10 mL Acetonitrile (ACN).
-
Derivatizing Reagent: Prepare 20 mg/mL PFBHA hydrochloride in water.
-
Reaction:
-
Mix 100
L Sample + 200 L PFBHA solution. -
Incubate at 60°C for 20 minutes (Complete conversion to oxime).
-
Note: The reaction stabilizes the molecule before it ever touches the GC.
-
-
Extraction: Add 500
L Hexane. Vortex. Centrifuge. Collect the top organic layer (containing the derivatized analyte and impurities). -
Drying: Pass hexane layer through anhydrous
.
GC-MS Instrument Parameters
-
System: Agilent 7890/5977 or Shimadzu QP2020 NX.
-
Column: SLB-5ms or DB-5ms (30 m
0.25 mm 0.25 m).-
Reasoning: Low bleed, non-polar phase ideal for separating the bulky PFBHA derivatives.
-
-
Inlet: Split/Splitless.
-
Mode: Split 10:1 (to prevent column overload).
-
Temperature: 250°C (Derivatives are stable at this temp, unlike the native aldehyde).
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C (hold 5 min to bake out heavy impurities).
-
-
Mass Spectrometer:
-
Source Temp: 230°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 50–600) for profiling; SIM (m/z 181) for trace quantification.
-
Experimental Workflow Diagram
Figure 2: Step-by-step derivatization and analysis workflow to ensure analyte integrity.
Part 4: Data Analysis & Interpretation
Identification of the Target
The PFBHA derivative of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde will typically elute as two peaks (E and Z isomers of the oxime). This is normal and expected.
-
Quantification: Sum the areas of both E and Z peaks.
-
Key Fragment: The base peak will likely be m/z 181 (the pentafluorotropylium ion,
), characteristic of PFBHA derivatives.
Detecting Synthesis Impurities (Iodides)
Since the synthesis involves iodocyclization, look for alkyl iodide byproducts.
-
Marker: Iodine (
) has a large mass defect. -
Pattern: Look for a fragment gap of 127 Da (loss of I) or the presence of m/z 127 ion.
-
Advantage: GC-MS is far superior to LC-UV here, as alkyl iodides often lack a strong chromophore for UV detection but respond well in EI-MS.
Differentiating "Real" vs. "Artifact" Impurities
-
Artifacts: If you see the carboxylic acid derivative without PFBHA derivatization (in a direct inject comparison), but not in the derivatized sample, the acid was likely formed in the inlet.
-
Real Impurities: Peaks that appear in the derivatized chromatogram with the characteristic m/z 181 fragment are genuine aldehyde-containing impurities (e.g., regioisomers).
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
-
Mykhailiuk, P. K. (2023).[1][3][8] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[1][2][3][4][8] Nature Communications, 14, 5608.[3] Link[3]
- Cancilla, D. A., et al. (1992). Detection of Carbonyl Compounds in Environmental Samples by PFBHA Derivatization and GC-MS.
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Sigma-Aldrich (Merck). Derivatization Reagents for Selective Response in GC-MS.Link
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Assessing the metabolic stability of drugs containing the 2-Oxabicyclo[2.2.2]octane scaffold.
Executive Summary: The "Best of Both Worlds" Bioisostere
In the pursuit of "escaping Flatland"—the transition from planar aromatic structures to three-dimensional (3D) scaffolds—the 2-oxabicyclo[2.2.2]octane motif has emerged as a premier bioisostere for the para-substituted phenyl ring.
While the all-carbon bicyclo[2.2.2]octane offers superior metabolic stability compared to benzene, it often suffers from poor aqueous solubility due to high lipophilicity. The 2-oxabicyclo[2.2.2]octane variant solves this dilemma. By introducing an oxygen atom into the bridge, it lowers lipophilicity (LogP) and restores solubility while retaining the metabolic resistance of the bridgehead carbons.
This guide provides a technical comparison of this scaffold against its alternatives and details the experimental protocols required to validate its metabolic stability in early-stage drug discovery.
Structural Logic & Mechanistic Advantage[1][2]
The Bioisosteric Triad
To understand the metabolic profile, one must compare the 2-oxabicyclo[2.2.2]octane against the two scaffolds it bridges: the phenyl ring (traditional) and the bicyclo[2.2.2]octane (all-carbon 3D surrogate).
-
Phenyl Ring: Planar. Susceptible to CYP450-mediated aromatic hydroxylation (metabolic "soft spot").
-
Bicyclo[2.2.2]octane: 3D, rigid. Metabolically stable (bridgehead C-H bonds are strong and sterically hindered). Drawback: Low solubility.[1]
-
2-Oxabicyclo[2.2.2]octane: 3D, rigid. The ether oxygen acts as a hydrogen bond acceptor, lowering LogD and improving solubility without re-introducing aromatic metabolic liabilities.
Visualization: The Optimization Pathway
The following diagram illustrates the logical progression in lead optimization that leads to the selection of the 2-oxabicyclo scaffold.
Caption: Evolution of the phenyl bioisostere. The 2-oxabicyclo scaffold balances metabolic stability with physicochemical properties.
Comparative Performance Data
The following data compares the physicochemical and metabolic profiles of Imatinib (Gleevec) analogs where the central phenyl ring was replaced by bicyclic systems. This data serves as a benchmark for what researchers can expect when utilizing this scaffold.
Table 1: Physicochemical & Metabolic Profile Comparison
| Parameter | Phenyl Ring (Original Imatinib) | Bicyclo[2.2.2]octane (All-Carbon) | 2-Oxabicyclo[2.2.2]octane (Target) |
| Geometry | Planar (2D) | Rigid 3D | Rigid 3D |
| ClogP (Lipophilicity) | 4.5 | 3.6 | 2.6 (Most Favorable) |
| Solubility (Aq, | 351 | 113 (Poor) | 389 (Restored) |
| Metabolic Stability ( | 28 | 16 | 19 |
| Clearance Interpretation | High Clearance | High Stability | High Stability |
*Data Source: Levterov et al., Nature Communications (2023).[2][3]
Analysis of Causality
-
Metabolic Stability: The 2-oxabicyclo analog (
= 19) is significantly more stable than the phenyl parent ( = 28). This is because the bridgehead carbons in the bicyclic system resist the oxidative attack that typically occurs on the phenyl ring (arene oxide formation). -
Solubility: While the all-carbon bicyclo analog drops solubility by ~3x (351
113 M), the oxygen atom in the 2-oxabicyclo scaffold restores it to 389 M.[1] This is critical for oral bioavailability.
Experimental Protocol: Assessing Metabolic Stability
To validate this scaffold in your own compounds, use the following Microsomal Stability Assay . This protocol is designed to detect the specific oxidative clearance typical of these ether-bridged systems.
Assay Principle
The compound is incubated with Human Liver Microsomes (HLM) fortified with NADPH. The disappearance of the parent compound is monitored over time using LC-MS/MS. The elimination rate constant (
Workflow Visualization
Caption: Standard HLM Stability Workflow. Critical steps include temperature control and precise quenching to stop metabolism.
Detailed Methodology
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL stock).
-
NADPH Regenerating System (or 10 mM NADPH stock).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Procedure:
-
Preparation: Dilute test compounds to 1
M in Phosphate Buffer (final DMSO < 0.1%). -
Enzyme Mix: Prepare a microsome solution at 1.0 mg/mL in buffer.
-
Pre-incubation: Mix 30
L of compound solution with 30 L of microsome solution in a 96-well plate. Incubate at 37°C for 5 minutes. (Final protein conc: 0.5 mg/mL). -
Initiation: Add 60
L of pre-warmed NADPH (2 mM) to initiate the reaction. -
Sampling: At
minutes, transfer aliquots into plates containing ice-cold acetonitrile spiked with Internal Standard. -
Processing: Centrifuge at 4000 rpm for 20 minutes to pellet precipitated proteins.
-
Quantification: Inject supernatant onto LC-MS/MS (e.g., C18 column, ACN/Water gradient). Monitor the Parent/Internal Standard peak area ratio.
Calculation:
Plot
Expert Insight: Potential Metabolic Liabilities
While the 2-oxabicyclo[2.2.2]octane scaffold is generally robust, researchers must be aware of specific metabolic pathways that may still affect it:
-
Alpha-Carbon Oxidation: The carbon atoms adjacent to the ether oxygen (positions 1 and 3) are electronically distinct. While bridgehead oxidation is difficult (Bredt's rule constraints), strong oxidizers can sometimes attack the
-position relative to the oxygen if sterics allow. -
Ether Cleavage: Although rare in these rigid systems compared to linear ethers, O-dealkylation is a theoretical possibility if the bridgehead is substituted with a good leaving group, though this is kinetically disfavored in the [2.2.2] system.
Recommendation: If you observe unexpected clearance, conduct a Metabolite Identification (MetID) study using High-Resolution Mass Spectrometry (HRMS) to pinpoint if the oxidation is occurring on the scaffold or the peripheral substituents.
References
-
Levterov, V. V., et al. (2023).[2][1] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.[3]
-
[Link]
-
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
[Link]
-
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2849.
-
[Link]
-
Sources
A Comparative Guide to the Structural Validation of 2-Oxabicyclo[2.2.2]octane Derivatives: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that can serve as bioisosteres for common aromatic rings is of paramount importance. The 2-oxabicyclo[2.2.2]octane core has emerged as a promising saturated bioisostere for the phenyl ring, offering improved physicochemical properties such as increased water solubility and enhanced metabolic stability.[1] The rigid, three-dimensional structure of these bicyclic ethers, however, necessitates unambiguous structural validation to ensure correct stereochemistry and conformation, which are critical for their biological activity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-oxabicyclo[2.2.2]octane derivatives, with a primary focus on the gold standard method: single-crystal X-ray crystallography.
The Imperative of Unambiguous Structural Determination
The synthesis of 2-oxabicyclo[2.2.2]octane derivatives can lead to a variety of stereoisomers. The precise arrangement of substituents on the bicyclic core dictates the molecule's interaction with biological targets. Consequently, relying solely on spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can sometimes be insufficient for absolute structure determination. While these techniques are indispensable for routine characterization, X-ray crystallography provides the ultimate, unequivocal proof of molecular structure, including relative and absolute stereochemistry.[2][3][4]
X-ray Crystallography: The Cornerstone of Structural Validation
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[3] It provides precise information about bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail.
The Experimental Workflow: A Self-Validating System
The process of X-ray crystallography, from crystal growth to the final refined structure, is a meticulous workflow designed to ensure the integrity of the final model.
Experimental Protocol: X-ray Crystallography of a 2-Oxabicyclo[2.2.2]octane Derivative
The following protocol outlines the key steps for obtaining a high-quality crystal structure of a novel 2-oxabicyclo[2.2.2]octane derivative.
Part 1: Crystallization
The critical first step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[5][6]
-
Objective: To obtain well-ordered, single crystals free from significant defects.
-
Methodology:
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity.[7] The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.
-
Crystallization Technique - Slow Evaporation:
-
Dissolve the 2-oxabicyclo[2.2.2]octane derivative in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes) to create a near-saturated solution.
-
Loosely cap the vial and leave it in an undisturbed, vibration-free environment.[8] The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.
-
-
Alternative Technique - Vapor Diffusion:
-
Dissolve the compound in a small volume of a "good" solvent (in which it is readily soluble) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a small amount of a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible).[9]
-
The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Part 2: Data Collection
This phase involves exposing the crystal to a monochromatic X-ray beam and collecting the diffraction pattern.[10]
-
Objective: To measure the intensities and positions of the diffracted X-rays.
-
Methodology:
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Screening: Collect a few initial diffraction images to assess the crystal quality and determine the unit cell parameters.[10]
-
Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns at various orientations.[11][12] Modern diffractometers automate this process.
-
Part 3: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Objective: To generate an accurate 3D model of the electron density and, consequently, the atomic positions.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections.
-
Structure Solution: The "phase problem" is solved using direct methods for small molecules to generate an initial electron density map.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.[13][14] This iterative process adjusts atomic positions and displacement parameters.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors) and by examining the final difference electron density map to ensure the model is chemically reasonable and accurately represents the data.
-
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography is the definitive method, other analytical techniques are crucial for the initial characterization and routine analysis of 2-oxabicyclo[2.2.2]octane derivatives.
| Technique | Information Provided | Advantages | Limitations for 2-Oxabicyclo[2.2.2]octane Derivatives |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, crystal packing.[2] | Provides definitive structural proof. | Requires a single crystal of suitable quality, which can be challenging to obtain.[5] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, relative stereochemistry through coupling constants and NOE effects. | Excellent for determining the carbon-hydrogen framework and for routine analysis of reaction progress and purity.[15][16][17][18] | Can be difficult to assign absolute stereochemistry without reference compounds. Complex coupling patterns in rigid bicyclic systems can be challenging to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can provide structural clues.[15][19] | High sensitivity, requires very small amounts of sample. | Isomers often produce similar fragmentation patterns, making it difficult to distinguish between them. Does not provide stereochemical information. |
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a typical 2-oxabicyclo[2.2.2]octane derivative, the ¹H NMR spectrum will show characteristic signals for the protons on the bicyclic core, often in the 3.5-4.5 ppm region for those adjacent to the ether oxygen.[18] The rigid nature of the scaffold leads to distinct coupling constants that can be used to infer the relative stereochemistry of substituents. Two-dimensional NMR techniques like COSY and HSQC are invaluable for assigning the proton and carbon signals, respectively.
Mass Spectrometry (MS)
Under electron ionization (EI), 2-oxabicyclo[2.2.2]octane derivatives will typically show a molecular ion peak, although it may be weak. The fragmentation patterns are often complex due to the bicyclic nature of the core. Cleavage adjacent to the ether oxygen (alpha-cleavage) is a common fragmentation pathway for ethers.
Conclusion
The structural validation of 2-oxabicyclo[2.2.2]octane derivatives is a critical step in their development as pharmaceutical agents. While NMR and Mass Spectrometry are essential tools for initial characterization and routine analysis, they do not provide the definitive structural information required to fully understand the structure-activity relationship. Single-crystal X-ray crystallography is the only technique that can provide an unambiguous, three-dimensional view of the molecule, confirming absolute stereochemistry and revealing the subtle conformational details that govern biological activity. Therefore, for any novel 2-oxabicyclo[2.2.2]octane derivative intended for drug development, an X-ray crystal structure is not just advantageous, it is a scientific necessity.
References
-
Crystallographic Structure Elucidation. (n.d.). IMSERC, Northwestern University. Retrieved February 15, 2026, from [Link]
-
X-ray crystallography. (2024). In Wikipedia. Retrieved February 15, 2026, from [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. Retrieved February 15, 2026, from [Link]
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Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. (2023, August 21). Excillum. Retrieved February 15, 2026, from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved February 15, 2026, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design. Retrieved February 15, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC, Carleton College. Retrieved February 15, 2026, from [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3). International Journal of Chemistry and Materials Research. Retrieved February 15, 2026, from [Link]
-
Structure refinement. (n.d.). MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]
-
Tutorials. (2016, March 21). The Center for Xray Crystallography, University of Florida. Retrieved February 15, 2026, from [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). AzoM.com. Retrieved February 15, 2026, from [Link]
-
How to grow crystals for X-ray crystallography. (2024, October 16). IUCrJ. Retrieved February 15, 2026, from [Link]
-
Collection of X-ray diffraction data from macromolecular crystals. (2017). Methods in Molecular Biology. Retrieved February 15, 2026, from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. Retrieved February 15, 2026, from [Link]
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X-ray Diffraction Data Collection. (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved February 15, 2026, from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Research in Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
-
How to grow crystals for X-ray crystallography. (2024, July 30). IUCrJ. Retrieved February 15, 2026, from [Link]
-
X-Ray Data Collection From Macromolecular Crystals. (2003). Methods in Enzymology. Retrieved February 15, 2026, from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved February 15, 2026, from [Link]
-
Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved February 15, 2026, from [Link]
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2018). Natural Product Reports. Retrieved February 15, 2026, from [Link]
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Crystallization of Organic Compounds. (2023). Wiley-VCH. Retrieved February 15, 2026, from [Link]
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Guide for crystallization. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallization of Organic Compounds. (2009). Wiley. Retrieved February 15, 2026, from [Link]
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2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate. (n.d.). In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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Fragmentation and Interpretation of Spectra. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallization of organic compounds : an industrial perspective. (2009). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. Retrieved February 15, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved February 15, 2026, from [Link]
-
Interpreting MS/MS spectra. (n.d.). University of Washington. Retrieved February 15, 2026, from [Link]
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2-Oxabicyclo[2.2.2]octane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
13C-NMR Spectroscopy. (n.d.). AWS. Retrieved February 15, 2026, from [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). Nature Communications. Retrieved February 15, 2026, from [Link]
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Technical Guide: Leveraging the 2-Oxabicyclo[2.2.2]octane Scaffold for Physicochemical Optimization
Topic: Advantages of the 2-Oxabicyclo[2.2.2]octane Scaffold in Improving Drug-Like Properties Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary: The "Escape from Flatland"
In the pursuit of improved oral bioavailability and patentability, medicinal chemists are increasingly moving away from planar aromatic rings—a strategy known as "escaping from Flatland."[1] While the bicyclo[2.2.2]octane (BCO) scaffold has long been a saturated bioisostere for the para-phenyl ring, it often suffers from high lipophilicity (high LogP) and poor aqueous solubility.
The 2-oxabicyclo[2.2.2]octane (2-OBO) scaffold emerges as a superior alternative. By introducing a bridgehead oxygen atom into the bicyclic framework, this scaffold retains the precise geometric vectors of a para-phenyl ring while significantly lowering lipophilicity and enhancing metabolic stability. This guide analyzes the structural, physicochemical, and biological advantages of 2-OBO, supported by comparative data against standard phenyl and carbocyclic BCO analogs.
Structural & Geometric Analysis: Precision Bioisosterism
The primary requirement for a scaffold replacement is the maintenance of binding vectors. The 2-OBO scaffold offers a rigid, three-dimensional architecture that mimics the spatial arrangement of para-substituted benzenes without the metabolic liabilities of an aromatic system.
Vector Alignment and Dimensions
-
Linearity: The exit vectors at positions 1 and 4 of the 2-OBO scaffold form an angle of approximately 176° , nearly identical to the 180° vector of a para-phenyl ring.
-
Distance: The C1–C4 distance in 2-OBO is ~2.6 Å , closely matching the ~2.8–2.9 Å distance across a phenyl ring.[2]
-
3D Character: Unlike the flat phenyl ring, 2-OBO occupies more volume (Fsp3 character), which can improve selectivity by filling hydrophobic pockets more effectively.
Diagram: Scaffold Evolution and Vector Comparison
The following diagram illustrates the structural evolution from the planar phenyl ring to the optimized 2-OBO scaffold.
Figure 1: Structural evolution of para-phenyl bioisosteres. The transition to 2-OBO addresses the solubility deficits of the carbocyclic BCO while maintaining geometric fidelity.
Physicochemical Performance: Comparative Data
The introduction of the ether oxygen is the critical differentiator. It acts as a hydrogen bond acceptor, lowering the LogP and increasing the fraction of sp3 carbons (Fsp3), which correlates with higher clinical success rates.
comparative Case Study: Imatinib Analogues
A seminal study by Mykhailiuk et al. (2023) demonstrated the impact of replacing the central para-phenyl ring of the anticancer drug Imatinib with BCO and 2-OBO scaffolds.
Table 1: Physicochemical Profile of Imatinib vs. Saturated Analogues
| Property | Imatinib (Phenyl) | BCO Analog (Carbocyclic) | 2-OBO Analog (Ether) | Performance Verdict |
| Solubility (PBS, pH 7.4) | 351 µM | 113 µM | 389 µM | 2-OBO restores/improves solubility lost by BCO. |
| Metabolic Stability ( | 60 min | ~60 min | 87 min | 2-OBO extends half-life by ~50%.[3] |
| Clearance ( | 28 mg/min/µL | 16 mg/min/µL | 19 mg/min/µL | Improved stability vs. Phenyl.[3] |
| Lipophilicity ( | Reference | +0.8 (More Lipophilic) | -0.4 (Less Lipophilic) | 2-OBO significantly reduces lipophilicity. |
| Bioactivity (Cellular) | Potent | Potent | Retained | Bioactivity is maintained despite saturation. |
Data Source: Levterov, V. V., et al. Nature Communications (2023).[1] [1]
Mechanism of Improvement
-
Solubility: The bridgehead oxygen reduces the global lipophilicity (LogD) and can engage in water-mediated hydrogen bonding, counteracting the "grease ball" effect often seen with fully saturated bicyclic hydrocarbons.
-
Metabolic Stability: Aromatic rings are prone to oxidative metabolism (e.g., hydroxylation by CYP450s). The 2-OBO scaffold is chemically inert to these oxidation pathways. Furthermore, the bridgehead positions are sterically protected, reducing the rate of oxidative clearance compared to the exposed carbons of a phenyl ring.
Experimental Protocols
To validate the advantages of the 2-OBO scaffold in your own pipeline, the following protocols for synthesis and solubility assessment are recommended.
Protocol A: Synthesis via Iodocyclization
The most robust method for accessing the 2-OBO core is the iodocyclization of cyclohexane-containing alkenyl alcohols.[1][3][4]
Workflow Diagram:
Figure 2: General synthetic pathway for accessing functionalized 2-oxabicyclo[2.2.2]octane scaffolds.
Step-by-Step Methodology:
-
Substrate Prep: Begin with a 4-substituted cyclohexane derivative containing an alkenyl alcohol tail.
-
Cyclization: Dissolve substrate in acetonitrile (MeCN). Add molecular iodine (
) at to Room Temperature. The reaction typically proceeds via 5-exo-trig or 6-endo-trig cyclization depending on chain length, but for [2.2.2] systems, specific precursors (e.g., derived from Hagemann's ester) are used. -
Workup: Quench with saturated aqueous
to remove excess iodine. Extract with EtOAc. -
Derivatization: The resulting iodide can be displaced or used in cross-coupling reactions to install the desired pharmacophores (e.g., mimicking the substituents of the original phenyl ring).
Protocol B: Kinetic Solubility Assessment (Shake-Flask)
Objective: Compare the aqueous solubility of the Phenyl, BCO, and 2-OBO analogs.
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) to reach a theoretical max concentration of 200 µM (or higher depending on assay limits). Final DMSO concentration: 2%.
-
Equilibration: Shake samples at 300 rpm for 24 hours at
. -
Filtration: Filter the suspension using a 0.45 µm PVDF filter plate to remove undissolved precipitate.
-
Quantification: Analyze the filtrate via LC-MS/MS or HPLC-UV. Calculate concentration using a calibration curve derived from the DMSO stock.
-
Validation: Use Imatinib (high solubility) and Vorinostat (low solubility) as internal controls.
Strategic Recommendations
-
When to use 2-OBO:
-
When a lead compound contains a para-phenyl ring but suffers from rapid metabolic clearance.
-
When "escaping Flatland" via standard BCO leads to unacceptable solubility issues.
-
To secure new intellectual property (IP) space by scaffold hopping from a crowded aromatic chemical space.
-
-
Design Considerations:
-
Stereochemistry: Unlike the achiral phenyl ring, 2-OBO derivatives can be chiral. Ensure your synthesis allows for the separation of enantiomers or diastereomers, as they may have distinct biological activities.
-
Polarity Balance: While 2-OBO is more polar than BCO, it is still less polar than a pyridine or pyrimidine. It is an ideal "middle ground" scaffold.
-
References
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023).[1][5] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 6150.[2] Available at: [Link][1]
-
Mykhailiuk, P. K. (2019).[1][3][4] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17, 2839-2849.[1] Available at: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]
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- 2. Design of Bioisosteres: Make Ways to Rational Design - PRISM BioLab [prismbiolab.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Benzene Bioisosteric Replacements - Enamine [enamine.net]
Case studies of successful phenyl ring replacement with the 2-Oxabicyclo[2.2.2]octane core in medicinal chemistry.
This guide provides an in-depth technical analysis of the 2-Oxabicyclo[2.2.2]octane (2-Ox) scaffold as a high-performance saturated bioisostere for the para-phenyl ring. It synthesizes recent breakthrough data, specifically focusing on the comparative performance of this core against traditional phenyl rings and other saturated alternatives like bicyclo[2.2.2]octane (BCO) and bicyclo[1.1.1]pentane (BCP).[1][2]
A Publish Comparison Guide for Medicinal Chemists
Executive Summary: Escaping Flatland with Precision
The "Escape from Flatland" strategy—increasing the fraction of sp³-hybridized carbons (
The 2-oxabicyclo[2.2.2]octane (2-Ox) core has emerged as a superior alternative.[2][5] It offers the geometric fidelity of a phenyl ring while introducing an ether oxygen that lowers lipophilicity (
Key Performance Indicators (KPIs)
-
Geometry: Bridgehead distance (~2.55 Å) closely mimics the para-phenyl ring (~2.80 Å), unlike BCP (1.85 Å).[6]
-
Solubility: The ether oxygen restores water solubility lost when replacing phenyl with BCO.
-
Metabolic Stability: Significant reduction in intrinsic clearance (
) due to the removal of aromatic oxidation sites.
Mechanistic Rationale & Bioisostere Landscape[7]
The selection of a bioisostere is a multi-parameter optimization problem involving geometry (vector alignment), lipophilicity (LogD), and electronic properties.
Comparative Landscape Analysis
The following diagram illustrates the logical positioning of the 2-Ox scaffold relative to other common phenyl replacements.
Figure 1: Strategic positioning of 2-Oxabicyclo[2.2.2]octane in the bioisostere landscape. It resolves the lipophilicity issues of BCO and the geometric shortcomings of BCP.
Case Study: Imatinib (Gleevec) Optimization
The most definitive validation of the 2-Ox core comes from the structural optimization of the anticancer drug Imatinib . Researchers replaced the central para-phenyl ring with both BCO and 2-Ox scaffolds to evaluate physicochemical outcomes directly.
Experimental Data Comparison
The data below demonstrates that while BCO improves metabolic stability, it crashes solubility. The 2-Ox scaffold maintains the stability gain while restoring solubility to levels comparable to the parent drug.
| Parameter | Imatinib (Parent) | Imatinib-BCO Analog | Imatinib-2-Ox Analog | Performance Verdict |
| Core Structure | p-Phenyl | Bicyclo[2.2.2]octane | 2-Oxabicyclo[2.2.2]octane | 2-Ox is Superior |
| Solubility (µM) | 351 | 113 | 389 | 2-Ox > Phenyl > BCO |
| Metabolic Stability ( | 28 | 16 | 19 | BCO ≈ 2-Ox > Phenyl |
| Lipophilicity (LogD) | Base | High (Increased) | Reduced | 2-Ox is more polar |
| Vector Length ( | ~2.80 Å | ~2.60 Å | ~2.55 Å | Good geometric match |
Data Source: Levterov, V. V., et al. (2023).[3][4][5][7][8] Nature Communications.[3][9] [1]
Analysis:
-
Solubility: The ether oxygen in the 2-Ox core acts as a hydrogen bond acceptor, significantly improving aqueous solubility (389 µM) compared to the highly lipophilic BCO carbocycle (113 µM).
-
Metabolic Stability: Both saturated cores protect the molecule from cytochrome P450-mediated aromatic hydroxylation, reducing intrinsic clearance by ~30-40%.
Synthetic Workflow: Iodocyclization Strategy
The primary challenge in adopting the 2-Ox scaffold has been synthetic accessibility. The "Mykhailiuk Route" utilizes a robust iodocyclization of cyclohexane-containing alkenyl alcohols.[5][9] This modular approach allows for the installation of diverse functionalities.[4]
Figure 2: The modular iodocyclization pathway for synthesizing the 2-Ox core. This route is scalable and tolerant of various functional groups.[4]
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and validation steps. These are designed as self-validating systems where the output of one step (e.g., purity) is the input for the next (e.g., assay).
Protocol A: General Synthesis of 2-Ox Core via Iodocyclization
Objective: Construct the bicyclic ether core from an alkenyl alcohol precursor.
-
Preparation: Dissolve the cyclohexane-alkenyl alcohol (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].
-
Reagent Addition: Add Sodium Bicarbonate (
, 3.0 eq) followed by Iodine ( , 3.0 eq) at 0°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the alkene.
-
Quench: Quench with saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine (color change from dark brown to clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Validation: Purify via flash chromatography. Confirm structure via
H-NMR (diagnostic bridgehead protons) and X-ray crystallography if solid.
Protocol B: Microsomal Metabolic Stability Assay
Objective: Quantify Intrinsic Clearance (
-
Incubation System: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Substrate: Add test compound (Imatinib-2-Ox) at 1 µM final concentration.
-
Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines . -
Success Criteria: A decrease in
compared to the phenyl-parent indicates successful metabolic protection.
References
-
Levterov, V. V., Panasiuk, Y., Sahun, K., et al. (2023).[9][8] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608.[3] Link
-
Mykhailiuk, P. K. (2019).[10] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Stepan, A. F., et al. (2012).[1][3][9] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 55(7), 3414-3424. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 10. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
[1]
Executive Summary & Chemical Profile
This guide provides an autonomous, step-by-step protocol for the disposal of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde (CAS: 1212021-23-2).[1] This compound presents a dual-hazard profile: the aldehyde functionality poses flammability and oxidation risks (pressurization), while the bridged ether framework requires specific surveillance for peroxide formation, despite its relative steric stability compared to linear ethers.[1]
Primary Directive: Do not dispose of this compound down the drain. It must be managed as Hazardous Chemical Waste (RCRA Ignitable/Toxic).[1][2]
Chemical Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 1212021-23-2 | Use for waste manifesting.[1][2] |
| Molecular Formula | C₈H₁₂O₂ | Organic content; high calorific value for incineration.[1][2] |
| Functional Groups | Aldehyde (-CHO), Ether (C-O-C) | Aldehyde: Oxidizes to acid (exothermic).[1][2] Ether: Potential peroxide former.[1][2] |
| GHS Classification | Warning (Irritant) | Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2][3] |
| RCRA Code (Est.) | D001 (Ignitable) | Treat as flammable liquid/solid waste.[1][2] |
Pre-Disposal Assessment (The "Stop & Check" Phase)[1]
Before moving the container to waste storage, you must validate the chemical state.[2] Old or improperly stored aldehydes can degrade into hazardous byproducts.[2]
Protocol A: The Peroxide & Pressure Check
Why: Although the [2.2.2] bicyclic system is rigid and less prone to radical autoxidation than diethyl ether, regulatory compliance often categorizes all ethers as potential peroxide formers.[2] Furthermore, aldehydes oxidize to carboxylic acids, which can crystallize on caps or pressurize sealed vessels.[2]
-
Visual Inspection:
-
Peroxide Test (Quantofix/Starch-Iodide):
Waste Stream Segregation Logic
Proper segregation prevents dangerous incompatibilities, such as the violent reaction between aldehydes and oxidizing acids (e.g., Nitric Acid) or polymerization caused by strong bases.
DOT Diagram 1: Disposal Decision Matrix
Caption: Logical workflow for determining the correct waste stream based on chemical purity and solvent matrix.
Packaging and Labeling Protocol
Step 1: Container Selection[1][2][4]
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]
-
Headspace: Leave at least 10% headspace to allow for expansion if the aldehyde slowly oxidizes (releasing heat) or if ambient temperature changes.[1][2]
Step 2: Chemical Compatibility (The "Never Mix" List)
Ensure the waste container does NOT contain:
-
Oxidizing Acids: Nitric Acid, Perchloric Acid (Fire/Explosion risk).[1][2]
-
Amines: Primary amines react with aldehydes (exothermic imine formation).[1][2]
-
Strong Bases: Sodium Hydroxide (Can trigger Cannizzaro reaction or polymerization).[1][2]
Step 3: Labeling (RCRA Compliance)
Attach a hazardous waste tag with the following specific details:
Emergency Procedures: Spill Cleanup & Neutralization[1][2]
In the event of a spill outside a fume hood, immediate neutralization reduces the vapor pressure and fire risk.
Scientific Basis: Aldehydes can be oxidized to relatively inert carboxylic acids using mild oxidants, or absorbed.[2] For this specific bicyclic compound, absorption is safer than chemical treatment in an uncontrolled spill.[2]
DOT Diagram 2: Emergency Response Workflow
Caption: Step-by-step response logic for managing spills of bicyclic ether aldehydes.
Critical Note on Absorbents
Do NOT use paper towels for cleaning up pure aldehyde spills.[1][2]
Final Disposal (Commercial Incineration)
Laboratories should not attempt bulk chemical destruction.[2] The only compliant end-of-life path for this compound is High-Temperature Incineration .[1][2]
-
Lab Pack Services: Consolidate the sealed, labeled container into a 55-gallon drum lined with absorbent material (vermiculite).
-
Manifesting: Ensure the waste manifest lists the specific CAS (1212021-23-2) to allow the disposal facility to optimize burn rates.[1][2]
-
Destruction Method: The facility will incinerate the compound, converting the carbon structure to CO₂ and H₂O.[2] The bicyclic ether bridge requires high temperatures (>1000°C) to fully mineralize without forming incomplete combustion byproducts.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] (Regulations governing hazardous waste identification and management).[1][2][4][5]
-
National Institutes of Health (PubChem). 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde Compound Summary.[1][2] (Chemical structure and property data).[1][2][6][7][8]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] (Guidelines for interpreting H-codes and P-codes).
-
American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals.[1][2] (Safety guidelines for ether-containing compounds).
-
[Link]
-
Sources
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- 2. vumc.org [vumc.org]
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- 5. epa.gov [epa.gov]
- 6. wisconsin.edu [wisconsin.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sites.rowan.edu [sites.rowan.edu]
Navigating the Safe Handling of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The bicyclic aldehyde, 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, presents a unique set of handling challenges due to its chemical properties. This guide provides a comprehensive, experience-driven framework for its safe management, from initial handling to final disposal. Our objective is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Profile and Risk Assessment: Understanding Your Reagent
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde is classified as an irritant affecting the skin, eyes, and respiratory system. While specific toxicity data for this compound is not extensively published, its aldehyde functional group and bicyclic structure warrant a cautious approach. Aldehydes, as a class, are known for their potential to cause sensitization and irritation. Therefore, a thorough risk assessment is the foundational step before any laboratory work commences.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of the powder or its vapors may lead to irritation of the nose, throat, and lungs.
This risk profile mandates the use of specific engineering controls and personal protective equipment (PPE) to minimize exposure. All handling of this compound should be performed in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde. The following table outlines the minimum required PPE, with explanations rooted in chemical compatibility and exposure prevention.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl or thick-cut Nitrile gloves. Double-gloving is recommended. | Aldehydes can permeate standard latex gloves. Butyl rubber offers excellent resistance to a wide range of aldehydes.[4][5] Nitrile gloves provide a good alternative for general handling and splash protection.[6] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles are essential to protect against splashes and airborne particles.[3] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face. |
| Body Protection | A long-sleeved, buttoned lab coat. A chemically resistant apron is required for handling larger quantities. | A lab coat protects the skin and personal clothing from contamination.[3] A chemically resistant apron provides an additional layer of protection against spills and splashes. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood or during spill cleanup. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[7][8] | To prevent the inhalation of irritating dust particles and potential vapors. The specific cartridge type should be selected based on a thorough hazard assessment.[8][9] |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals by physically isolating the researcher from the hazard.
-
Chemical Fume Hood: All weighing and handling of powdered 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, as well as the preparation of its solutions, must be conducted in a properly functioning and certified chemical fume hood.[10][11] This is critical to prevent the inhalation of the irritating powder.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the workspace.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for the safe management of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde in the laboratory.
Caption: Workflow for the safe handling of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
Step-by-Step Protocol for Solution Preparation
This protocol outlines a common laboratory procedure and integrates the necessary safety measures.
Objective: To prepare a 0.1 M solution of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde in Dichloromethane (DCM).
Materials:
-
2-Oxabicyclo[2.2.2]octane-4-carbaldehyde
-
Dichloromethane (DCM), anhydrous
-
Volumetric flask with stopper
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Beaker
Procedure:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Weighing: Place a piece of weighing paper on the analytical balance inside the fume hood and tare. Carefully weigh the desired amount of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask.
-
Dissolution: Add approximately half of the required volume of DCM to the flask. Add the magnetic stir bar and place the flask on the magnetic stirrer. Stir until the solid is completely dissolved.
-
Final Volume: Once dissolved, remove the flask from the stirrer and add DCM to the calibration mark.
-
Mixing: Stopper the flask and invert several times to ensure a homogenous solution.
-
Labeling and Storage: Label the flask with the chemical name, concentration, solvent, date, and your initials. Store in a cool, dry place away from incompatible materials.
Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. Being prepared to respond quickly and safely is crucial.
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or vermiculite.[12]
-
Collect the contaminated absorbent material using a scoop and place it in a sealed, labeled hazardous waste container.[13]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated cleaning materials in the hazardous waste container.
Major Spill (Outside of the fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Provide details of the spill to the emergency response team.
Disposal Plan: Responsible Waste Management
The disposal of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde and its associated waste must be handled in accordance with local, state, and federal regulations.
Waste Streams:
-
Solid Waste: Unused or expired 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde, and any contaminated materials (e.g., weighing paper, gloves, absorbent pads).
-
Liquid Waste: Solutions containing 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde.
Disposal Workflow:
Caption: Workflow for the disposal of 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Aldehyde-containing waste should never be poured down the sink.[14]
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Containment: Waste containers should be kept sealed when not in use and stored in secondary containment.
-
Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup and disposal.[14] Some institutions may have procedures for the neutralization of aldehyde waste before disposal.[15][16] Consult with your environmental health and safety department for guidance.
By adhering to these guidelines, you can confidently and safely incorporate 2-Oxabicyclo[2.2.2]octane-4-carbaldehyde into your research, upholding the highest standards of laboratory practice and ensuring the well-being of yourself and your colleagues.
References
- Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from the University of Rochester Medical Center website.
- University of Tennessee Knoxville. (n.d.). Chemical Hygiene Plan & Compliance.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- CloudSDS. (n.d.). A Detailed Guide on OSHA Chemical Hygiene Plan.
- Duke University. (n.d.). Working Safely with Toxic Powders.
- (n.d.). Aldehyde Disposal.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Augusta University. (n.d.). Chemical Spill Response.
- Occupli. (2021, November 3). The controls required for handling powder irritants.
- OSHA. (n.d.). Laboratory Safety Chemical Hygiene Plan.
- University of Connecticut. (n.d.). Chemical Resistant Glove Guide.
- University of Michigan-Dearborn. (n.d.). Irritant Chemicals.
- OSHA. (n.d.). Laboratory Safety Guidance.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- University of California, San Diego. (n.d.). 3.4 Hand Protection.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- NIOSH. (1999, April 12). Recommendations for Chemical Protective Clothing.
- Best Manufacturing Company. (n.d.). Chemical Resistance Chart.
- De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- RS Components. (n.d.). Respirator Filter Selection Guide.
- Northwestern University. (n.d.). Cartridge Selection.
- Honeywell. (n.d.). Respiratory Protection Catalog.
- University of California, Berkeley. (n.d.). Glove Selection Guide.
- NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
